1-Boc-3-(boc-amino)azetidine-3-methanol
Description
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-12(2,3)20-10(18)15-14(9-17)7-16(8-14)11(19)21-13(4,5)6/h17H,7-9H2,1-6H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHVKOAKKZUZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114810 | |
| Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105662-61-0 | |
| Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105662-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-3-(Boc-amino)azetidine-3-methanol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-3-(Boc-amino)azetidine-3-methanol, a valuable and versatile building block in modern medicinal chemistry. Azetidine scaffolds are of significant interest in drug discovery due to their ability to impart desirable physicochemical properties, such as improved solubility and metabolic stability, while introducing three-dimensional complexity. This document outlines a rational, multi-step synthetic pathway commencing from the readily available 1-Boc-3-azetidinone. We will delve into the strategic considerations behind each synthetic transformation, provide detailed, step-by-step experimental protocols, and discuss the analytical techniques required for the thorough characterization of the target molecule and its key intermediates. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this important molecular scaffold in their research endeavors.
Introduction: The Significance of 3,3-Disubstituted Azetidines in Drug Discovery
The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug design. Its rigid, three-dimensional structure allows for precise vectoral projection of substituents, enabling fine-tuning of interactions with biological targets. The introduction of substituents at the 3-position of the azetidine ring has been a particularly fruitful strategy for modulating pharmacological activity.
The target molecule of this guide, this compound, is a di-Boc protected derivative of 3-amino-3-(hydroxymethyl)azetidine. The presence of both a protected amine and a primary alcohol on a quaternary center offers orthogonal handles for further chemical elaboration, making it a highly valuable building block for the synthesis of more complex molecules, including spirocyclic systems and other novel pharmacophores. The tert-butyloxycarbonyl (Boc) protecting groups for both the ring nitrogen and the exocyclic amine ensure stability during subsequent synthetic manipulations and can be selectively removed under acidic conditions.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule points to 1-Boc-3-azetidinone as a key starting material. The central challenge lies in the stereoselective and efficient introduction of two distinct functional groups—an amino group and a hydroxymethyl group—at the C3 position.
A plausible forward synthesis involves a multi-step sequence, as illustrated in the workflow diagram below. The key transformation is the introduction of a nitrogen and a carbon appendage at the C3 carbonyl of 1-Boc-3-azetidinone. A Strecker reaction, or a related cyanation protocol, is a well-established method for achieving this transformation on ketones.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.
Synthesis of Intermediate 1: tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate
This step utilizes a Strecker reaction to introduce an amino and a cyano group at the C3 position of 1-Boc-3-azetidinone.
Protocol:
-
To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol and water (e.g., 4:1 v/v), add ammonium chloride (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water. Caution: Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Slowly add the sodium cyanide solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.
Synthesis of Intermediate 2: tert-Butyl 3-(aminomethyl)-3-aminoazetidine-1-carboxylate
This step involves the reduction of the nitrile group to a primary amine.
Protocol:
-
To a solution of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen), add lithium aluminum hydride (LiAlH₄, e.g., 2-3 eq) portion-wise at 0 °C. Caution: LiAlH₄ is a highly reactive and flammable reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with an organic solvent.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(aminomethyl)-3-aminoazetidine-1-carboxylate, which may be used in the next step without further purification.
Synthesis of Intermediate 3: tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
This transformation converts the primary amino group at the C3 position to a hydroxyl group via a diazotization reaction.
Protocol:
-
Dissolve tert-butyl 3-(aminomethyl)-3-aminoazetidine-1-carboxylate (1.0 eq) in an aqueous acidic solution (e.g., 1 M H₂SO₄) at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate.[1][2]
Synthesis of this compound (Target Molecule)
The final step involves the protection of both the ring nitrogen and the exocyclic primary amine with Boc groups.
Protocol:
-
To a solution of tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF), add a base such as triethylamine (2.2 eq) or diisopropylethylamine.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product, this compound.
Characterization of the Target Molecule
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following is a summary of the expected analytical data.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two Boc groups (singlets, ~1.4-1.5 ppm, 18H), the azetidine ring protons (multiplets, ~3.5-4.2 ppm, 4H), the hydroxymethyl protons (singlet or doublet, ~3.6-3.8 ppm, 2H), and the NH proton (broad singlet). |
| ¹³C NMR | Resonances for the quaternary carbon of the Boc groups (~80 ppm), the carbonyl carbons of the Boc groups (~155 ppm), the quaternary carbon of the azetidine ring (C3), the azetidine ring carbons (CH₂), and the hydroxymethyl carbon (CH₂OH). |
| Mass Spec (ESI+) | Expected [M+H]⁺, [M+Na]⁺, and other relevant adducts. The exact mass should be confirmed by high-resolution mass spectrometry (HRMS). |
| FT-IR | Characteristic absorption bands for N-H and O-H stretching (broad, ~3300-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C=O stretching of the carbamate groups (~1680-1700 cm⁻¹). |
Chromatographic Purity
| Technique | Method | Acceptance Criteria |
| HPLC | A suitable reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) can be employed. | Purity ≥ 95% |
| LC-MS | Coupled with HPLC to confirm the mass of the main peak. | Consistent with the expected molecular weight. |
Logical Relationships in the Characterization Workflow
The characterization process follows a logical progression to build a comprehensive profile of the synthesized molecule.
Caption: A logical workflow for the characterization of the target molecule.
Conclusion
This technical guide has detailed a feasible synthetic route and a comprehensive characterization strategy for this compound. The proposed multi-step synthesis, starting from 1-Boc-3-azetidinone, offers a logical approach to this valuable building block. The provided experimental protocols, while requiring optimization, serve as a solid foundation for researchers in the field. The outlined characterization methods are crucial for ensuring the structural integrity and purity of the final compound, which is paramount for its application in drug discovery and development. The strategic use of such well-defined, three-dimensional scaffolds is anticipated to continue to play a pivotal role in the design of next-generation therapeutics.
References
- Metz, A. E., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(5), 575-580.
- MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(15), 4487.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of N-Boc-3-Azetidinemethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the azetidine scaffold offers a unique three-dimensional profile that can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides an in-depth analysis of N-Boc-3-azetidinemethanol, a key building block in the synthesis of novel therapeutics. We will explore its core physicochemical properties, the experimental methodologies used to determine them, and the underlying chemical principles that govern its behavior. This document is intended to serve as a practical resource for researchers leveraging this versatile molecule in their drug discovery endeavors.
Core Physicochemical Profile
A thorough understanding of a molecule's physicochemical properties is fundamental to its successful application in drug development. These parameters influence everything from reaction kinetics and purification efficiency to solubility and bioavailability.
Structural and General Properties
N-Boc-3-azetidinemethanol, systematically named tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, possesses a compact structure dominated by the strained four-membered azetidine ring and the bulky tert-butyloxycarbonyl (Boc) protecting group.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₃ | [2][3] |
| Molecular Weight | 187.24 g/mol | [2][3][4] |
| Appearance | White to off-white powder or lump | [3] |
| CAS Number | 142253-56-3 | [2][3] |
Thermal and Physical Properties
The thermal properties of N-Boc-3-azetidinemethanol are critical for defining safe handling, storage, and reaction conditions.
| Property | Value | Source |
| Melting Point | 55 °C | [3] |
| Boiling Point | 268-273 °C | [3] |
| Density | 1.115 g/cm³ | [3] |
| Flash Point | 117 °C (243 °F) | [3] |
The relatively low melting point indicates that this compound can be handled as a solid at room temperature but will melt at slightly elevated temperatures. Its high boiling point is characteristic of a molecule with a significant dipole moment and the capacity for hydrogen bonding via the hydroxyl group.
Solubility and Partitioning Behavior
Solubility is a critical determinant of a compound's utility in both chemical reactions and biological systems.
| Property | Value | Source |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3][4] |
| Predicted pKa | 14.82 ± 0.10 | [3] |
The solubility in polar aprotic solvents like DMSO is expected, given the presence of the polar hydroxyl and carbamate groups.[3][4] The predicted pKa of the hydroxyl group is in the expected range for a primary alcohol, indicating it will act as a weak acid.
Experimental Characterization: Protocols and Insights
The accurate determination of physicochemical properties relies on robust experimental protocols. The following sections detail the standard methodologies for characterizing N-Boc-3-azetidinemethanol.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the identity and purity of N-Boc-3-azetidinemethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of N-Boc-3-azetidinemethanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Obtain the IR spectrum using a standard FTIR spectrometer.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the different functional groups (e.g., O-H stretch, C=O stretch of the carbamate, C-N stretch).
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Spectral Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of N-Boc-3-azetidinemethanol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for separating and quantifying the components of a mixture.
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, with or without additives like formic acid or trifluoroacetic acid.
-
Column Selection: Choose a reverse-phase column (e.g., C18) appropriate for the polarity of the analyte.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
-
Method Development: Develop a gradient or isocratic elution method to achieve good separation of the main peak from any impurities.
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Structure-Property Relationships and Practical Implications
The physicochemical properties of N-Boc-3-azetidinemethanol are a direct consequence of its molecular structure.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 错误页 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Boc-3-azetidine acetic acid | 183062-96-6 [chemicalbook.com]
- 6. 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 1-Boc-3-(Cbz-amino)azetidine-3-methanol (CAS Number: 1363380-94-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Boc-3-(Cbz-amino)azetidine-3-methanol (CAS No. 1363380-94-2), a key bifunctional building block in modern medicinal chemistry. With the growing interest in complex molecular architectures for targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the strategic importance of scaffolds like 1-Boc-3-(Cbz-amino)azetidine-3-methanol has significantly increased. This document delineates a proposed synthetic pathway, explores its physicochemical properties based on structural analogy, and discusses its applications in the design of sophisticated drug delivery and degradation platforms. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development.
Introduction: The Strategic Value of Substituted Azetidines
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, a critical factor in optimizing ligand-protein interactions. The incorporation of azetidine rings into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1]
The subject of this guide, 1-Boc-3-(Cbz-amino)azetidine-3-methanol, is a strategically designed building block featuring two key protecting groups, tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz), which offer orthogonal deprotection strategies. This dual protection, combined with a primary alcohol, makes it a versatile synthon for the construction of complex linkers used in ADCs and PROTACs.[2][3] The Boc group is labile under acidic conditions, while the Cbz group is typically removed via hydrogenolysis, allowing for selective functionalization at either the azetidine nitrogen or the exocyclic amino group.[4][5]
Physicochemical Properties
While specific experimental data for 1-Boc-3-(Cbz-amino)azetidine-3-methanol is not extensively published, its properties can be reliably inferred from its structure and data available for analogous compounds.
| Property | Estimated Value/Information | Source/Justification |
| CAS Number | 1363380-94-2 | [6] |
| Molecular Formula | C₁₇H₂₄N₂O₅ | [6] |
| Molecular Weight | 336.38 g/mol | [6] |
| IUPAC Name | tert-butyl 3-(((benzyloxy)carbonyl)amino)-3-(hydroxymethyl)azetidine-1-carboxylate | - |
| Appearance | Likely a white to off-white solid or a viscous oil | Based on similar protected amino alcohols. |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Inferred from the presence of both polar (hydroxyl, carbamate) and non-polar (Boc, Cbz) groups. |
| Stability | Stable under standard laboratory conditions. The Boc group is sensitive to strong acids, while the Cbz group can be cleaved by catalytic hydrogenation.[7][8] | General knowledge of protecting group chemistry. |
Proposed Synthesis Pathway
Scheme 1: Proposed Synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol
Caption: Proposed synthetic workflow for 1-Boc-3-(Cbz-amino)azetidine-3-methanol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Boc-3-(Cbz-amino)-3-cyanoazetidine (Intermediate A)
-
To a solution of 1-Boc-3-azetidinone (1 equivalent) and benzyl carbamate (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A.
Step 2: Synthesis of 1-Boc-3-(Cbz-amino)-3-(aminomethyl)azetidine (Intermediate B)
-
Dissolve Intermediate A (1 equivalent) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH₄, 2-3 equivalents) portion-wise.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield Intermediate B, which may be used in the next step without further purification.
Alternative to Step 2: Catalytic Hydrogenation
-
Dissolve Intermediate A in a suitable solvent (e.g., methanol or ethanol) containing a catalytic amount of Raney Nickel.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete (monitored by TLC or disappearance of the nitrile peak in IR spectroscopy).
-
Filter the catalyst through a pad of celite and concentrate the filtrate to obtain Intermediate B.
Step 3: Synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol (Final Product)
-
Dissolve Intermediate B (1 equivalent) in a dilute aqueous acid solution (e.g., 1 M sulfuric acid) at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.2 equivalents) in water dropwise, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Slowly warm the reaction to room temperature and then heat to 40-50 °C for 1-2 hours to facilitate the hydrolysis of the diazonium salt.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final product by column chromatography to yield 1-Boc-3-(Cbz-amino)azetidine-3-methanol.
Applications in Drug Discovery and Development
The unique trifunctional nature of 1-Boc-3-(Cbz-amino)azetidine-3-methanol makes it a highly valuable building block for the synthesis of linkers in targeted therapies.
Linkers for Antibody-Drug Conjugates (ADCs)
ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are composed of an antibody linked to a biologically active cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC. The azetidine scaffold can be incorporated into the linker to provide conformational rigidity and improve pharmacokinetic properties.[9][10]
Caption: Schematic representation of an Antibody-Drug Conjugate (ADC).
The orthogonal protecting groups of 1-Boc-3-(Cbz-amino)azetidine-3-methanol allow for the sequential attachment of the linker to the antibody and the payload. For instance, the Cbz group can be removed to reveal a primary amine for conjugation to a payload, while the Boc-protected azetidine nitrogen can be deprotected and functionalized to attach to the antibody. The primary alcohol can be further modified to introduce other functionalities or to modulate the linker's solubility.
Linkers for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker.[11] The linker's length, rigidity, and composition are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11]
Caption: General structure of a Proteolysis Targeting Chimera (PROTAC).
The rigid azetidine core of 1-Boc-3-(Cbz-amino)azetidine-3-methanol can be used to construct linkers with well-defined spatial arrangements, which is crucial for optimizing the geometry of the ternary complex. The orthogonal protecting groups again provide the synthetic flexibility needed to connect the two different ligands.
Conclusion
1-Boc-3-(Cbz-amino)azetidine-3-methanol is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its trifunctional nature, combined with the orthogonal Boc and Cbz protecting groups, offers significant advantages in the construction of linkers for ADCs and PROTACs. While detailed experimental data on this specific compound is sparse, its synthesis can be reasonably proposed based on established chemical principles. The strategic use of such conformationally restricted scaffolds is expected to continue to grow in importance as the demand for more sophisticated and targeted therapeutics increases.
References
-
ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine3-carboxylic Acid. Retrieved from [Link]
-
DC Chemicals. (n.d.). (R)-Azetidine-2-carboxylic acid|7729-30-8|COA. Retrieved from [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
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Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
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The Journal of Organic Chemistry. (1975). Synthesis of azetidine-3-carboxylic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
StudySmarter. (n.d.). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
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PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Retrieved from [Link]
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Knight Chemicals Online. (n.d.). tert-butyl 3-(4-aminobenzyl)azetidine-1-carboxylate. Retrieved from [Link]
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"novel azetidine-based building blocks for medicinal chemistry"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore underexplored chemical space. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold"[1][2]. Its unique combination of inherent ring strain, conformational rigidity, and sp³-rich character offers a powerful tool to address many of the challenges in modern drug discovery[3][4]. This guide provides a comprehensive overview of novel azetidine-based building blocks, from their synthesis to their strategic application in medicinal chemistry, offering field-proven insights for the discerning researcher.
The Azetidine Advantage: Why a Strained Ring is a Gain
Historically overshadowed by their five- and six-membered counterparts, azetidines are now recognized for their ability to impart advantageous physicochemical and pharmacological properties to drug candidates[3][5]. The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more stable pyrrolidines, endows azetidines with a unique blend of stability and controlled reactivity[6].
Key Physicochemical and Pharmacological Advantages:
-
Enhanced Solubility and Reduced Lipophilicity: The presence of the polar nitrogen atom within the compact, sp³-rich framework often leads to improved aqueous solubility and a lower octanol-water partition coefficient (logP), crucial parameters for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties[7].
-
Metabolic Stability: The conformational rigidity of the azetidine ring can sterically shield metabolically labile sites on a molecule, thereby reducing susceptibility to enzymatic degradation and prolonging its half-life in vivo[3][4].
-
Improved Target Binding and Selectivity: The well-defined three-dimensional geometry of the azetidine scaffold provides unique exit vectors for substituents, allowing for precise spatial orientation and optimized interactions with biological targets. This can lead to enhanced binding affinity and selectivity[3][7].
-
Novel Chemical Space: The incorporation of azetidine motifs allows for the exploration of novel chemical space, moving away from the predominantly flat, aromatic structures that have historically dominated drug discovery pipelines[7]. This three-dimensionality is increasingly recognized as a key factor in achieving successful clinical outcomes.
-
Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for more common moieties like piperidines, pyrrolidines, and even acyclic fragments, offering a strategy to modulate potency, selectivity, and pharmacokinetic profiles while retaining key binding interactions[3].
Synthetic Strategies for Novel Azetidine Building Blocks
The growing appreciation for the azetidine scaffold has spurred the development of innovative and efficient synthetic methodologies. These advancements have made a diverse array of functionalized azetidines more accessible for drug discovery programs[6][8].
Intramolecular Cyclization Approaches
Intramolecular cyclization remains a cornerstone for the synthesis of the azetidine core. Modern variations of this strategy offer high levels of stereocontrol and functional group tolerance.
-
Palladium-Catalyzed Intramolecular C(sp³)–H Amination: This powerful technique enables the direct formation of the azetidine ring by creating a C-N bond from a C-H bond. The use of a directing group, such as a picolinamide, is often employed to ensure regioselectivity[9].
Cycloaddition Reactions
[2+2] cycloaddition reactions provide a direct and atom-economical route to the azetidine core.
-
Aza-Paternò–Büchi Reaction: The photochemical [2+2] cycloaddition of imines and alkenes has seen significant advancements, including the use of visible light and photocatalysts to generate densely functionalized azetidines under mild conditions[6].
Functionalization of Pre-existing Azetidine Rings
The direct functionalization of the azetidine ring is a highly attractive strategy for late-stage diversification of drug candidates.
-
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): The high ring strain of ABBs can be harnessed as a thermodynamic driving force for the introduction of substituents at the 3-position of the azetidine ring[9].
-
Photochemical Modifications of Azetidine-2-carboxylic Acids: Recent collaborative studies have demonstrated the direct photochemical modification of azetidine-2-carboxylic acids with alkenes, providing access to a range of alkyl-substituted azetidines[5].
Experimental Protocol: Synthesis of a Key Trisubstituted Azetidine Intermediate
This protocol, adapted from Lowe et al. (2012), outlines a reliable, multi-step synthesis of a versatile trisubstituted azetidine building block, suitable for further elaboration in a medicinal chemistry program[1].
Step 1: N-Alkylation
-
To a solution of the starting secondary amine (1.0 equiv) in acetonitrile, add bromoacetonitrile (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
Step 2: Trityl Protection of the Primary Alcohol
-
Dissolve the N-alkylated product (1.0 equiv) in dichloromethane.
-
Add triethylamine (1.5 equiv) and trityl chloride (1.1 equiv).
-
Stir the reaction at room temperature for 4-6 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the trityl-protected intermediate.
Step 3: Formation of the Benzylic Chloride and Cyclization
-
Cool a solution of the trityl-protected intermediate (1.0 equiv) in dichloromethane to 0 °C.
-
Slowly add thionyl chloride (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over sodium sulfate, and concentrate to provide the crude benzylic chloride, which is often used in the next step without further purification.
-
The crude chloride undergoes spontaneous cyclization to the azetidine, which can be purified by column chromatography.
Applications in Medicinal Chemistry: Case Studies
The strategic incorporation of the azetidine moiety has led to the development of several successful therapeutic agents across a range of disease areas.
| Drug | Target | Therapeutic Area | Contribution of the Azetidine Moiety |
| Baricitinib | Janus Kinase (JAK) | Rheumatoid Arthritis | Enhances metabolic stability and receptor selectivity[3][4]. |
| Cobimetinib | MEK1/2 | Cancer | The azetidine amide provides a unique torsional profile, behaving like a mono-substituted amide without an N-H donor, which can influence the structure-activity relationship (SAR)[4][10]. |
| Azelnidipine | Calcium Channel Blocker | Hypertension | The azetidine ring is a key component of this dihydropyridine derivative[4][11]. |
| Sarolaner | Isoxazoline Parasiticide | Veterinary Medicine | Contributes to the overall three-dimensional shape and pharmacokinetic properties[3][4]. |
Ziritaxestat , a once-promising clinical candidate for idiopathic pulmonary fibrosis, also features an azetidine amide, highlighting the interest in this motif for modulating complex biological targets[10].
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the azetidine ring can have a profound impact on biological activity. For instance, in the development of GABA uptake inhibitors, azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl moiety showed high potency at the GAT-1 transporter[12]. This underscores the importance of exploring different substitution vectors on the azetidine core to optimize target engagement. The unique torsional profile of azetidine amides can also lead to different SAR compared to other tertiary amides, offering a valuable tool for medicinal chemists[10].
Visualization of Key Concepts
Diagram 1: General Workflow for Incorporating Azetidine Building Blocks
Caption: Workflow for the integration of azetidine building blocks in drug discovery.
Diagram 2: Key Synthetic Routes to Functionalized Azetidines
Caption: Major synthetic pathways to access diverse azetidine scaffolds.
Future Perspectives
The application of azetidine-based building blocks in medicinal chemistry is poised for significant growth. The development of green and sustainable synthetic methodologies, including biocatalytic and visible-light-mediated reactions, will further enhance their accessibility[3][4]. As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, the rational design and incorporation of conformationally constrained scaffolds like azetidines will become increasingly central to the development of next-generation therapeutics[3]. The continued exploration of novel substitution patterns and the use of azetidines in more complex molecular architectures, such as macrocycles and peptidomimetics, represent exciting frontiers for future research[13].
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Exploratory Synthesis of Substituted 3-Aminoazetidine-3-Methanol Derivatives: A Guide to Strategy and Execution
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to confer improved physicochemical properties such as solubility and metabolic stability while providing unique three-dimensional exit vectors for molecular elaboration.[1] This guide provides an in-depth exploration of the synthetic strategies for a particularly valuable, yet underexplored, subclass: 3-aminoazetidine-3-methanol derivatives. These bifunctional building blocks offer a dense array of chemical handles for diversification in drug discovery programs. We will dissect key retrosynthetic approaches, delve into the causality behind strategic decisions, provide detailed experimental protocols, and outline the critical characterization techniques required for unambiguous structural validation.
Introduction: The Strategic Value of the Azetidine Core
Four-membered nitrogen-containing heterocycles, or azetidines, occupy a unique space in chemical biology. Their inherent ring strain, approximately 25.4 kcal/mol, makes them more stable and easier to handle than aziridines, yet reactive enough for unique strain-release functionalizations.[2] The incorporation of an azetidine ring introduces a significant sp³-rich character, moving molecules away from the "flatland" of aromatic systems and often leading to enhanced pharmacokinetic profiles.[1]
The specific substitution pattern of a 3-amino-3-hydroxymethyl moiety creates a chiral or prochiral center with orthogonal functionalities. The primary amine and primary alcohol serve as critical anchor points for covalent attachment, hydrogen bonding, and further derivatization, making these scaffolds highly attractive for constructing combinatorial libraries and developing novel therapeutics.[3] This guide focuses on the practical synthesis of these valuable intermediates.
Retrosynthetic Analysis: Devising a Path Forward
A logical approach to synthesizing these complex azetidines begins with a retrosynthetic analysis to identify practical starting materials and key bond disconnections. The primary challenge lies in constructing the strained 3,3-disubstituted azetidine core.
Caption: Retrosynthetic analysis of the target scaffold.
Two primary strategies emerge from this analysis:
-
Functional Group Interconversion (FGI) at the C3 Position: This approach utilizes a pre-formed azetidine ring, typically an N-protected 3-azetidinone, as the foundational scaffold. The amino and hydroxymethyl groups are then installed through subsequent reactions. This is often the most versatile and reliable method.
-
Intramolecular Ring-Closing Cyclization: This strategy involves constructing the azetidine ring from an acyclic precursor that already contains the necessary functional groups or their masked equivalents. A key example is the intramolecular aminolysis of a suitably substituted epoxy-amine.[4][5]
Core Synthetic Strategy: Synthesis via 3-Azetidinone Derivatives
The most robust and widely applicable route commences with a commercially available N-protected 3-azetidinone, typically N-Boc-3-azetidinone. The logic here is to leverage a stable, well-characterized starting material and build complexity in a controlled, stepwise manner.
A powerful sequence involves a Horner-Wadsworth-Emmons (HWE) reaction followed by a conjugate addition, which precisely installs two different substituents at the C3 position.[6]
Workflow Overview
Caption: Key workflow starting from N-Boc-3-azetidinone.
Causality Behind Experimental Choices
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is selected for its stability under the basic conditions of the HWE reaction and the subsequent Michael addition. Its acid-labile nature allows for straightforward deprotection at a later stage without affecting other functional groups.
-
Horner-Wadsworth-Emmons Reaction: The HWE reaction is superior to a standard Wittig reaction in this context because the phosphate byproduct is water-soluble, simplifying purification. It reliably produces the α,β-unsaturated ester intermediate.[6]
-
Aza-Michael Addition: This conjugate addition is a highly efficient method for forming C-N bonds.[6] Using nitromethane as the nucleophile precursor introduces a nitro group, which serves as a stable and easily reducible precursor to the primary amine.
-
Dual Reduction: A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is often necessary to simultaneously reduce both the ester to a primary alcohol and the nitro group to a primary amine. Alternatively, a two-step process involving catalytic hydrogenation for the nitro group followed by a more selective ester reduction can be employed if other functional groups are sensitive to LiAlH₄.
Detailed Experimental Protocol: Synthesis of (1-Boc-3-(aminomethyl)azetidin-3-yl)methanol
Step 1: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate [6]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry tetrahydrofuran (THF, 250 mL).
-
Base Preparation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 3.12 g, 78 mmol) to the THF. Stir the suspension.
-
Phosphonate Addition: Slowly add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) to the NaH suspension. Stir for 30 minutes at room temperature. Effervescence (H₂ gas) should be observed.
-
Ketone Addition: Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) dropwise to the reaction mixture.
-
Reaction: Stir the resulting mixture for 1 hour at room temperature. Monitor by TLC (Thin Layer Chromatography) for the consumption of the starting ketone.
-
Workup: Quench the reaction by carefully adding water (250 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.
Step 2: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(nitromethyl)azetidine-1-carboxylate
-
Setup: To a solution of the α,β-unsaturated ester from Step 1 (10 g, 44 mmol) in acetonitrile (100 mL), add nitromethane (12.1 mL, 220 mmol).
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (7.3 mL, 48.4 mmol) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired nitro-ester.
Step 3: Dual Reduction to (1-Boc-3-(aminomethyl)azetidin-3-yl)methanol
-
Setup: To a flame-dried flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (5.0 g, 132 mmol) in dry THF (200 mL) and cool to 0 °C.
-
Substrate Addition: Slowly add a solution of the nitro-ester from Step 2 (9.5 g, 33 mmol) in dry THF (50 mL) to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 6 hours. Monitor by TLC or LC-MS.
-
Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (5 mL), 15% aqueous NaOH (5 mL), and then water again (15 mL). A granular precipitate should form.
-
Purification: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing thoroughly with THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography using a more polar eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent streaking).
Alternative Strategy: Intramolecular Aminolysis of Epoxy-Amines
An elegant alternative involves the Lewis acid-catalyzed intramolecular cyclization of a cis-3,4-epoxy amine. This method builds the azetidine ring and sets the stereochemistry of the hydroxymethyl group in a single step.
Mechanism and Rationale
Lanthanide triflates, such as La(OTf)₃, are particularly effective catalysts for this transformation.[4][5] Unlike stronger Lewis or Brønsted acids, they are not readily quenched by the basicity of the amine nucleophile.[7] The catalyst coordinates to the epoxide oxygen, activating it for nucleophilic attack. The intramolecular nature of the reaction strongly favors the 4-exo-tet cyclization pathway to form the strained azetidine ring over intermolecular reactions.
Caption: Catalytic cycle for epoxy-amine cyclization.
This method is highly valuable for creating specific stereoisomers, provided the stereochemistry of the starting epoxy alcohol is defined.
Data Summary and Characterization
Successful synthesis must be confirmed by rigorous analytical characterization. The high polarity of the final products often necessitates specific analytical techniques.
Table 1: Key Characterization Data for a Representative Product
| Technique | Expected Observations | Purpose |
| ¹H NMR | Appearance of characteristic azetidine ring protons (often complex multiplets around 3-4 ppm). Disappearance of ester and nitro-group related signals. Appearance of broad singlets for -OH and -NH₂ protons (exchangeable with D₂O).[6][8] | Confirms core structure and successful functional group transformation. |
| ¹³C NMR | Signals corresponding to the sp³ carbons of the azetidine ring. A key signal for the quaternary C3 carbon.[6][8] | Verifies the carbon skeleton of the molecule. |
| HRMS | Accurate mass measurement matching the calculated molecular formula ([M+H]⁺). | Unambiguously confirms the elemental composition.[8] |
| HPLC | A single major peak indicates high purity. Chiral HPLC can be used to determine enantiomeric excess if an asymmetric synthesis was performed.[8] | Assesses purity and, if applicable, stereochemical integrity. |
| FT-IR | Disappearance of C=O (ester) and NO₂ stretching bands. Appearance of broad O-H and N-H stretching bands (~3300-3400 cm⁻¹). | Confirms the presence/absence of key functional groups. |
Conclusion and Future Outlook
The synthesis of 3-aminoazetidine-3-methanol derivatives presents a rewarding challenge for synthetic and medicinal chemists. The strategy commencing from N-protected 3-azetidinones offers a versatile and scalable platform for generating a wide array of analogs. Concurrently, intramolecular cyclization methods provide elegant solutions for stereocontrolled synthesis. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, these bifunctional azetidine scaffolds are poised to become increasingly important building blocks for the next generation of therapeutics. Further exploration into enantioselective variations of these routes will be a critical next step in unlocking their full potential.
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- 7. frontiersin.org [frontiersin.org]
- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of 1-Boc-3-(boc-amino)azetidine-3-methanol: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
1-Boc-3-(boc-amino)azetidine-3-methanol is a highly functionalized building block of significant interest in medicinal chemistry, particularly for the synthesis of novel therapeutics. Its unique structure, featuring a strained azetidine ring, two acid-labile tert-butyloxycarbonyl (Boc) protecting groups, and a primary alcohol, presents both synthetic opportunities and challenges. A thorough understanding of its physicochemical properties, specifically its solubility in various solvent systems and its stability under diverse stress conditions, is paramount for its effective utilization in reaction optimization, purification, formulation, and long-term storage. This technical guide provides a comprehensive analysis of the solubility and stability profile of this compound. It outlines detailed experimental protocols for solubility determination and forced degradation studies, interprets the underlying chemical principles governing its behavior, and offers expert recommendations for its handling and storage to ensure molecular integrity.
Introduction
The azetidine scaffold is a privileged motif in modern drug discovery, valued for its ability to impart favorable properties such as improved metabolic stability, aqueous solubility, and three-dimensional diversity to drug candidates.[1][2] The specific compound, this compound, serves as a versatile intermediate, incorporating multiple functional handles that can be selectively manipulated. The two Boc groups provide orthogonal protection for the ring and exocyclic amines, which are stable under basic and nucleophilic conditions but can be readily removed with mild acid.[3][4]
However, the inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) can render it susceptible to specific degradation pathways, particularly acid-mediated ring-opening.[2][5] Furthermore, the lipophilic nature of the two Boc groups significantly influences the compound's solubility profile. For researchers in process development and formulation science, a predictive understanding of these characteristics is not merely academic; it is a critical prerequisite for developing robust and reproducible synthetic routes and ensuring the long-term viability of active pharmaceutical ingredients (APIs). This guide is designed to serve as a practical resource, detailing the core principles and experimental methodologies required to characterize and manage the solubility and stability of this key building block.
Physicochemical Properties
A baseline understanding of the molecule's intrinsic properties is essential for predicting its behavior. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆N₂O₅ | - |
| Molecular Weight | 302.37 g/mol | - |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Predicted logP | 1.0 - 1.5 | Inferred from structure |
| Key Structural Features | Strained 4-membered ring, two acid-labile Boc groups, primary alcohol, tertiary amine, secondary carbamate | - |
Solubility Profile
The solubility of this compound is governed by a balance between the large, nonpolar Boc groups and the polar alcohol and carbamate functionalities capable of hydrogen bonding.
Theoretical Considerations
The two bulky, lipophilic Boc groups are expected to dominate the solubility characteristics, favoring dissolution in moderately polar to nonpolar organic solvents. While the hydroxyl and N-H groups can participate in hydrogen bonding, their contribution may be insufficient to grant significant aqueous solubility. Solubility in protic solvents like alcohols is anticipated to be favorable, as they can engage in hydrogen bonding while also accommodating the nonpolar character of the Boc groups.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol describes a standard, reliable method for quantifying the solubility of the title compound in various solvents.
Objective: To determine the equilibrium solubility of this compound at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, THF, Dichloromethane, Ethyl Acetate, Toluene)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
HPLC system with UV detector
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (25 °C) and agitation speed. Allow the slurry to equilibrate for at least 24 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration. The solubility is reported in units such as mg/mL or mol/L.
Predicted Solubility Data
The following table provides an estimated solubility profile based on the compound's structure and the known behavior of similar Boc-protected amino alcohols.[6]
| Solvent | Class | Predicted Solubility | Rationale |
| Heptane/Hexane | Nonpolar | Insoluble | Insufficient polarity to dissolve the polar functional groups. |
| Toluene | Aromatic | Sparingly Soluble | Can solvate the Boc groups but is a poor hydrogen bond acceptor/donor. |
| Dichloromethane | Halogenated | Soluble | Good balance of polarity to dissolve the entire molecule. |
| Ethyl Acetate | Ester | Soluble | Effective at solvating both the nonpolar and polar moieties. |
| Tetrahydrofuran (THF) | Ether | Very Soluble | Aprotic ether that effectively solvates the compound. |
| Acetone | Ketone | Very Soluble | Polar aprotic solvent, excellent for this type of molecule.[6] |
| Acetonitrile | Nitrile | Soluble | Polar aprotic solvent, though may be less effective than THF or acetone. |
| Isopropanol | Alcohol | Soluble | Good balance of alkyl character and hydrogen bonding capability. |
| Ethanol | Alcohol | Soluble | Similar to isopropanol, highly effective.[7] |
| Methanol | Alcohol | Very Soluble | Highly polar protic solvent that readily solvates the polar groups.[7] |
| Water | Aqueous | Poorly Soluble | The large, nonpolar Boc groups limit solubility despite H-bond donors/acceptors. |
Stability Profile and Degradation Pathway Analysis
Understanding the chemical stability is critical for preventing the formation of impurities during synthesis, purification, and storage. Forced degradation (or stress testing) is an essential tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[8][9][10]
Key Structural Liabilities
-
Acid-Labile Boc Groups: The primary point of instability is the two Boc protecting groups. They are designed to be cleaved under acidic conditions, which will readily occur in the presence of strong acids like HCl or TFA.[11][]
-
Strained Azetidine Ring: The four-membered ring is susceptible to cleavage, particularly under acidic conditions that protonate the ring nitrogen, making it a better leaving group and facilitating nucleophilic attack.[5][13]
Experimental Workflow: Forced Degradation Studies
The following diagram and protocols outline a systematic approach to stress testing, conforming to industry best practices.[9][14]
Caption: Workflow for forced degradation studies.
Protocols for Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the compound solution (1 mg/mL), add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the sample in a water bath at 60 °C.
-
Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
To 1 mL of the compound solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate at 60 °C and analyze at specified time points after neutralization with HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the compound solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.
-
Store the sample at room temperature, protected from light.
-
Analyze at specified time points. The reaction can be quenched by adding a small amount of sodium bisulfite solution if necessary.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to dry heat at 80 °C.
-
Analyze samples at appropriate time intervals.
-
-
Photostability:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
Analyze the exposed sample against a dark control.
-
Predicted Degradation Pathways
Based on the known chemistry of azetidines and Boc groups, the following degradation pathways are most probable.
Caption: Predicted degradation pathways under stress conditions.
-
Under Acidic Conditions: The most likely degradation pathway involves the sequential loss of the two Boc groups to yield the corresponding mono- and di-deprotected species. The exocyclic Boc group may be slightly more labile. Under more forcing acidic conditions (heat, prolonged exposure), the protonated azetidine ring can undergo nucleophilic attack by water, leading to ring-opening.[5][13]
-
Under Basic Conditions: The compound is expected to be highly stable. The Boc groups are resistant to basic hydrolysis, and the azetidine ring is also stable in the absence of acid catalysis.[3][]
-
Under Oxidative Conditions: The tertiary amine of the azetidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide derivative. The primary alcohol could also be oxidized to an aldehyde or carboxylic acid under stronger conditions, but this is less likely with 3% H₂O₂.
Recommendations for Handling and Storage
Based on the predicted stability profile, the following practices are recommended to maintain the integrity of this compound:
-
Storage: The compound should be stored in a well-sealed container in a cool, dry place, preferably refrigerated (2-8 °C) for long-term storage. It should be protected from light and kept under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation.
-
Handling: Avoid contact with strong acids, as this will cause rapid deprotection and potential ring-opening. When used in reactions, ensure the medium is neutral or basic unless deprotection is the intended outcome. Use aprotic or alcoholic solvents for dissolution where possible. Avoid prolonged heating of solutions to minimize the risk of thermal degradation.
Conclusion
This compound is a valuable synthetic intermediate whose utility is maximized when its physicochemical properties are well understood. It exhibits good solubility in a range of common polar organic solvents but is poorly soluble in water and nonpolar hydrocarbons. The primary stability concern is its lability to acid, which can cause both deprotection of the Boc groups and cleavage of the strained azetidine ring. The compound is predicted to be robust under basic, and relatively stable under mild oxidative, thermal, and photolytic conditions. By employing the experimental protocols and handling recommendations outlined in this guide, researchers can confidently utilize this building block in their synthetic campaigns, ensuring reproducibility and high purity of their target molecules.
References
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- National Institutes of Health (NIH). (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- National Institutes of Health (NIH).
- Sigma-Aldrich. BOC-ON.
- ResearchGate.
- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction.
- BioPharmaSpec.
- Hebei Boze Chemical Co., Ltd. (2023, March 14). Boc Protected Compounds.
- BioPharm International.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
- R Discovery. Forced Degradation Studies Research Articles - Page 1.
- MedCrave online. (2016, December 14).
- Sigma-Aldrich. 1-Boc-3-(aminomethyl)azetidine.
- BLD Pharm. 142253-56-3|1-Boc-Azetidine-3-yl-methanol.
- National Institutes of Health (NIH).
- Sigma-Aldrich. 1-Cbz-3-(Boc-amino)azetidine.
- Thermo Scientific Chemicals. 1-BOC-azetidine-3-methanol, 96%.
- MedchemExpress.com. 1-Boc-azetidine-3-yl-methanol | ADC Linker.
- BLDpharm. 1158759-57-9|1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine.
- Solubilities of Amino Acids in Different Mixed Solvents.
- BOC Sciences. BOC-Amino Acids.
- ChemicalBook. (2025, September 25). 1-Boc-3-(Amino)azetidine.
- Sigma-Aldrich. 3-(Boc-amino)azetidine 91188-13-5.
- Sigma-Aldrich. 3-(Boc-amino)azetidine 91188-13-5.
- BLDpharm. 1363380-94-2|1-Boc-3-(Cbz-amino)azetidine-3-methanol.
- BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected).
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The Azetidine Scaffold: A Privileged Structure for Modulating Biological Activity
An In-Depth Technical Guide for Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual search for molecular frameworks that offer novel therapeutic potential. Among the pantheon of heterocyclic structures, the azetidine ring—a four-membered, saturated, nitrogen-containing heterocycle—has ascended from a synthetic challenge to a privileged scaffold in modern drug design.[1][2] Its unique confluence of physicochemical properties, including significant ring strain (~25.4 kcal/mol), a high fraction of sp³ carbons, and conformational rigidity, makes it a highly attractive motif for developing novel therapeutics.[2][3][4]
The constrained nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, which can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon interaction.[2][5] Furthermore, the azetidine moiety often serves as a bioisosteric replacement for larger, more flexible cyclic amines (e.g., pyrrolidine, piperidine) or even acyclic fragments, leading to improved pharmacokinetic profiles such as enhanced metabolic stability, aqueous solubility, and receptor selectivity.[4][5] This strategic incorporation is evident in several FDA-approved drugs, including the anticancer agent cobimetinib, the antihypertensive drug azelnidipine, and the Janus kinase (JAK) inhibitor baricitinib, underscoring the scaffold's versatility across a spectrum of diseases.[2][4][6]
This guide provides a technical deep-dive into the key biological activities of substituted azetidine scaffolds, focusing on the mechanistic underpinnings of their actions, quantitative comparisons of their efficacy, and the detailed experimental protocols required for their synthesis and evaluation.
Anticancer Activity: Targeting Key Oncogenic Pathways
Substituted azetidines have demonstrated potent anticancer activity through diverse mechanisms of action. Two of the most well-elucidated pathways are the inhibition of the STAT3 signaling cascade and the disruption of tubulin polymerization.
Mechanism of Action: STAT3 Signaling Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that is aberrantly and persistently activated in a wide range of human cancers.[7][8] Its activation promotes the expression of genes involved in proliferation, survival, and angiogenesis, making it a prime therapeutic target.[9] A novel class of azetidine-based compounds has been developed as potent, direct inhibitors of STAT3.[3][9]
These inhibitors function by irreversibly binding to critical cysteine residues (specifically Cys426 or Cys468) within the DNA-binding domain of the STAT3 protein.[3][10][11] This covalent interaction physically obstructs the reciprocal pTyr-SH2 domain interaction required for the formation of stable STAT3 homodimers.[8] Consequently, the STAT3 dimer cannot translocate to the nucleus, preventing it from binding to DNA and initiating the transcription of downstream oncogenes like VEGF and survivin.[7][9] This targeted inhibition leads to decreased cancer cell viability, suppressed tumor growth, and induction of apoptosis.[3][12]
Comparative Efficacy of Azetidine-Based STAT3 Inhibitors
The potency of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) in cell-based assays.
| Compound ID | Cancer Cell Line | Description | IC50 (EMSA) | EC50 (Cell Viability) | Reference(s) |
| 5o | - | (R)-azetidine-2-carboxamide | 0.38 µM | - | [12] |
| 8i | - | (R)-azetidine-2-carboxamide | 0.34 µM | - | [12] |
| H182 | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.38-0.98 µM | 1.0 - 1.9 µM | [3][9] |
| H172 | MDA-MB-468 | Triple-Negative Breast Cancer | ~0.38-0.98 µM | ~1.5 µM | [3] |
| 7g | MDA-MB-231 | Triple-Negative Breast Cancer | - | ~1.2 µM | [12] |
| 9k | MDA-MB-468 | Triple-Negative Breast Cancer | - | ~0.9 µM | [12] |
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are essential cytoskeletal polymers involved in cell division, motility, and intracellular transport.[13] Their dynamic assembly and disassembly from α- and β-tubulin heterodimers is a critical process, and its disruption is a clinically validated anticancer strategy.[14] Certain chiral azetidin-2-one derivatives have been engineered as potent tubulin polymerization inhibitors.[1][14]
The design rationale for these compounds is to function as conformationally restricted mimics of natural products like combretastatin A-4 (CA-4). The rigid azetidin-2-one scaffold locks the molecule in a cis-like conformation, which is optimal for binding to the colchicine-binding site on β-tubulin.[1] This binding event physically prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle. The cell is consequently arrested in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway and leads to cell death.[1][14] The advantage of this scaffold over natural stilbenes like CA-4 is its inability to isomerize to the inactive trans-conformation, leading to improved stability and potentially greater efficacy.[1]
Comparative Efficacy of Azetidine-Based Tubulin Inhibitors
| Compound ID | Cancer Cell Line | Description | IC50 (Cytotoxicity) | IC50 (Tubulin Polymerization) | Reference(s) |
| 18 | A549 | Non-small cell lung cancer | 1.0 nM | 1.2 µM | [14] |
| 18 | HCT-116 | Colorectal carcinoma | 1.1 nM | 1.2 µM | [14] |
| 18 | MCF-7 | Breast adenocarcinoma | 1.2 nM | 1.2 µM | [14] |
| 18 | K562/A02 | Drug-resistant leukemia | 3.6 nM | 1.2 µM | [14] |
| CA-4 | A549 | Non-small cell lung cancer | 1.9 nM | 1.1 µM | [1] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[15] It is a cornerstone for determining the IC50 values of potential anticancer compounds.
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance is measured spectrophotometrically.[16]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan blue).
-
Dilute the cells in complete culture medium to an optimal seeding density (typically 1,000-100,000 cells/well, determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include control wells: "cells + vehicle" (e.g., 0.1% DMSO) and "medium only" for blank correction.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the substituted azetidine test compound in complete culture medium. A typical starting concentration might be 100 µM, with 7-10 dilution points.
-
Carefully aspirate the medium from the wells and add 100 µL of the corresponding compound dilutions.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[17]
-
Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals in the vehicle control wells.[16]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., sterile, molecular-grade Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl) to each well.[16][18]
-
Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete dissolution of the crystals.[17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background subtraction.[16][17]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells after subtracting the blank absorbance.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Antiviral Activity: A Novel Approach to Inhibit Human Cytomegalovirus (HCMV)
Human Cytomegalovirus (HCMV) is a β-herpesvirus that can cause severe disease in immunocompromised individuals.[19] The emergence of drug resistance to current therapies, which primarily target the viral DNA polymerase, necessitates the discovery of agents with novel mechanisms of action.[4][19]
Mechanism of Action: Conformational Restriction
Azetidine-containing dipeptides have emerged as a promising class of non-covalent inhibitors of HCMV replication.[4][19] Structure-activity relationship (SAR) studies have revealed that the antiviral activity is highly dependent on the constrained conformation imposed by the azetidine ring.[19]
NMR studies have shown that the incorporation of the 2-azetidine residue induces a highly stable γ-type reverse turn in the dipeptide structure.[4][19] This specific three-dimensional shape is believed to be crucial for binding to a novel, yet-to-be-fully-identified viral or host target essential for replication. The fact that these compounds are active against HCMV strains resistant to DNA polymerase inhibitors strongly supports a distinct mechanism of action, potentially related to viral entry, capsid assembly, or maturation.[19] This represents a key area of ongoing research, where the azetidine scaffold provides a unique tool to probe new antiviral targets.
Antibacterial Activity: Building on the Legacy of β-Lactams
The most famous azetidine derivatives are the azetidin-2-ones, better known as the β-lactams, which form the core of penicillin and cephalosporin antibiotics.[20] However, the fully saturated azetidine ring itself is also a valuable scaffold for the development of novel antibacterial agents that are effective against resistant strains.[21]
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
This method is a standardized, qualitative test used to determine the susceptibility of bacteria to various antimicrobial agents.
Principle: A filter paper disk impregnated with a specific concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a target bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear circular zone of no growth, known as the "zone of inhibition," will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism.[22]
Step-by-Step Methodology:
-
Media and Inoculum Preparation:
-
Prepare Mueller-Hinton agar plates to a uniform depth of 4 mm and allow them to dry.[22]
-
In a sterile tube, suspend several colonies of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22]
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions (rotating the plate 60° each time) to ensure confluent growth.[22]
-
-
Disk Application:
-
Prepare sterile filter paper disks (6 mm diameter).
-
Impregnate the disks with a known concentration of the synthesized azetidine derivative dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact.[22]
-
Include positive control (disk with a known antibiotic like ampicillin) and negative control (disk with solvent only) disks.
-
-
Incubation and Measurement:
-
Invert the plates and incubate them at 35-37°C for 16-24 hours.
-
After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition in millimeters (mm) on the underside of the plate.
-
Central Nervous System (CNS) Applications
The azetidine scaffold is increasingly being explored for its potential in treating neurological disorders.[2][23] Its rigid structure and favorable physicochemical properties (e.g., lower molecular weight, controlled lipophilicity) can be optimized to facilitate penetration of the blood-brain barrier (BBB).[23] The phenethylamine structural motif, which is a key pharmacophore for many CNS-active drugs, can be embedded within an azetidine-based scaffold to generate novel compounds.[23] These derivatives have shown promise in modulating targets relevant to conditions like Parkinson's disease and depression.[24][25]
A Representative Synthesis: Accessing N-Aryl-2-Cyanoazetidines
The accessibility of diverse substituted azetidines is paramount for drug discovery. The following protocol, adapted from established methodologies, provides a versatile route to enantiomerically pure N-aryl-2-cyanoazetidines from readily available β-amino alcohols.[26] The cyano group serves as a valuable synthetic handle for further diversification.
Step-by-Step Methodology:
-
Step 1: N-Arylation:
-
To a reaction vessel, add the starting β-amino alcohol, an appropriate aryl halide (e.g., aryl bromide), a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., L-proline), and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify via column chromatography to yield the N-aryl-β-amino alcohol.
-
-
Step 2: N-Cyanomethylation:
-
Dissolve the N-aryl-β-amino alcohol from Step 1 in a solvent like acetonitrile.
-
Add a base (e.g., K₂CO₃) followed by chloroacetonitrile.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction by filtering the solids and concentrating the filtrate. Purify the residue to obtain the N-aryl-N-cyanomethyl-β-amino alcohol.
-
-
Step 3: One-Pot Mesylation and Ring Closure:
-
Dissolve the alcohol from Step 2 in a dry, non-polar solvent (e.g., dichloromethane) and cool to 0°C under an inert atmosphere.
-
Add a tertiary amine base (e.g., triethylamine or DIPEA) followed by the dropwise addition of methanesulfonyl chloride (MsCl) to form the mesylate intermediate.
-
After formation of the mesylate, add a strong, non-nucleophilic base (e.g., LiHMDS or DBU) to induce intramolecular cyclization.[23][26]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl, extract the product, and purify by flash column chromatography to afford the final substituted azetidine.
-
References
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). Cancer Letters. [Link]
-
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (n.d.). PubMed. [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). National Institutes of Health. [Link]
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Abstract 4792: Azetidine functionalized small-molecules potently inhibit STAT3 signaling and block tumor growth in human breast cancer xenografts. (2019). AACR Journals. [Link]
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Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. (2023). AACR Journals. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
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Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. (2020). European Journal of Medicinal Chemistry. [Link]
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Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). PubMed. [Link]
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Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (n.d.). National Institutes of Health. [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021). PubMed. [Link]
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Synthesis and molecular docking analysis of Oxazetidine derivatives for neurological disorders. (2021). Journal of Medical Pharmaceutical and Allied Sciences. [Link]
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Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3-Carboxylic Acids. (2020). Synfacts. [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). National Institutes of Health. [Link]
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Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. [Link]
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The Rise of a Constrained Scaffold: A Literature Review of 3-Aminoazetidine-3-methanol Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3D Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is a paramount objective. Medicinal chemists are increasingly moving away from flat, aromatic structures towards three-dimensional (3D) scaffolds that can better mimic natural ligands and interact with the complex topographies of biological targets. Among these, small, strained ring systems have garnered significant interest for their ability to confer unique conformational rigidity and introduce favorable physicochemical properties.[1][2] The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a particularly valuable motif. Its inherent ring strain, which lies between that of the highly reactive aziridine and the more flexible pyrrolidine, provides a unique balance of stability and reactivity, making it an attractive component for drug design.[1]
Incorporating the azetidine scaffold has been shown to enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity—key parameters in optimizing a drug candidate's pharmacokinetic profile.[1][3] This is exemplified by several FDA-approved drugs, such as Baricitinib, which feature an azetidine moiety. The strategic placement of substituents on the azetidine ring allows for precise vectoral exploration of chemical space, leading to enhanced target affinity and selectivity.
This technical guide focuses on a specific, yet increasingly important, subclass: 3-aminoazetidine-3-methanol derivatives . This geminally disubstituted scaffold presents a chiral center with orthogonal functionalities—a primary amine and a hydroxymethyl group. This arrangement offers multiple points for diversification, allowing for the creation of libraries of compounds with distinct pharmacological properties. The constrained nature of the azetidine ring locks these functional groups in well-defined spatial orientations, a feature highly desirable for probing specific interactions within a protein's binding pocket. Furthermore, the 3-hydroxymethyl-azetidine core has been identified as an effective bioisostere for other common motifs like pyrrolidin-3-ol, offering an alternative chemical framework with potentially superior properties.[4] This guide will provide a comprehensive review of the synthetic strategies to access this core, its application in drug discovery with a focus on recent case studies, and future perspectives for this promising scaffold.
Synthetic Strategies: Accessing the 3-Amino-3-(hydroxymethyl)azetidine Core
The synthesis of 3,3-disubstituted azetidines can be challenging due to the inherent ring strain.[5][6] However, a number of synthetic routes have been developed to access this valuable scaffold. The availability of key building blocks, such as 1-Boc-3-amino-3-(hydroxymethyl)azetidine , from commercial sources has significantly streamlined the synthesis of derivatives at a late stage.[7]
A common and modular approach to synthesizing 3,3-disubstituted azetidines involves the functionalization of a pre-formed azetidine ring. Classical methods often rely on the intramolecular cyclization of γ-amino halides or alcohols, though these can be hampered by side reactions.[1] More contemporary strategies offer greater efficiency and functional group tolerance.
One powerful strategy begins with a readily available starting material like N-Boc-3-azetidinone. This ketone can undergo various transformations to introduce the two substituents at the C3 position. For instance, a Horner-Wadsworth-Emmons reaction can be employed to generate a 3-ylideneacetate intermediate, which can then undergo further modifications like aza-Michael additions to introduce the amino functionality and subsequent reduction to yield the hydroxymethyl group.[8]
A generalized workflow for the synthesis and derivatization of the 3-amino-3-(hydroxymethyl)azetidine scaffold is depicted below.
Caption: Generalized synthetic workflow for the 3-amino-3-(hydroxymethyl)azetidine core and subsequent derivatization points.
Exemplary Protocol: Synthesis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine
While often purchased, the synthesis of the core building block is instructive. A plausible laboratory-scale synthesis starting from 1-Boc-azetidin-3-one is outlined below. This protocol is a representative amalgamation of common synthetic transformations.
Step 1: Formation of 1-Boc-3-amino-3-cyanoazetidine
-
To a solution of 1-Boc-azetidin-3-one (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aminonitrile.
Step 2: Reduction to 1-Boc-3-amino-3-(aminomethyl)azetidine
-
Causality: A strong reducing agent is required to convert the nitrile to a primary amine. Lithium aluminum hydride (LiAlH4) is a suitable choice, but requires anhydrous conditions and careful handling.
-
Dissolve the crude aminonitrile from Step 1 in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH4 in THF (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate to yield the crude diamine.
Step 3: Conversion to 1-Boc-3-amino-3-(hydroxymethyl)azetidine
-
Causality: This step utilizes a diazotization reaction to convert the primary aminomethyl group to a hydroxymethyl group. The reaction is sensitive to temperature and pH.
-
Dissolve the crude diamine from Step 2 in 1 M aqueous sulfuric acid at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 2 hours.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with dichloromethane (5x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to afford the title compound.
Applications in Drug Discovery: A Case Study in Oncology
The 3-amino-3-(hydroxymethyl)azetidine scaffold is gaining traction in medicinal chemistry, with a notable recent application in the field of oncology.
Case Study: Potent and Selective Inhibitors of DNA Polymerase Theta (Polθ)
DNA Polymerase Theta (Polθ) is a low-fidelity DNA polymerase that plays a critical role in DNA repair, particularly in a pathway called theta-mediated end joining (TMEJ). Inhibition of Polθ has emerged as a promising synthetic-lethal strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4]
Recently, a series of 3-hydroxymethyl-azetidine derivatives were developed as a novel class of potent Polθ inhibitors.[4] Structure-based drug design, aided by artificial intelligence, identified an initial lead compound which was then optimized to improve potency and metabolic stability. The 3-amino-3-(hydroxymethyl)azetidine core served as a central scaffold, with the amine and alcohol functionalities providing key hydrogen bonding interactions within the enzyme's active site.
The optimization campaign explored substitutions on the azetidine nitrogen (N1) and the exocyclic amine (at C3). This exploration led to the identification of highly potent compounds.
| Compound ID | R1 (at N1) | R2 (at C3-amine) | Polθ IC50 (nM) | Antiproliferative IC50 (μM, BRCA2-/- DLD-1 cells) |
| Lead (A7) | Methyl | (Benzothiazolyl)amide | 103.9 | >10 |
| B3 | Methyl | (Pyrazolopyrimidinyl)amide | 20.1 | 1.9 |
| C1 | CD3 (trideuteromethyl) | (Pyrazolopyrimidinyl)amide | 23.5 | 0.41 |
Data synthesized from Wang et al., Bioorg. Med. Chem., 2024.[4]
Structure-Activity Relationship (SAR) Insights:
-
C3-Amine Derivatization: The nature of the acyl group on the C3-amine was critical for potency. Moving from a benzothiazole to a pyrazolopyrimidine moiety (Lead A7 vs. B3) resulted in a five-fold increase in inhibitory activity. This suggests the pyrazolopyrimidine group engages in more favorable interactions within the Polθ active site.
-
N1-Substitution: The small methyl group on the azetidine nitrogen was found to be optimal. Replacing it with a cyclopropyl group led to a drastic decrease in activity.
-
Metabolic Stability: The lead compound with a methyl group at the N1 position was susceptible to N-dealkylation. To address this metabolic liability, a deuterated analog (C1) was synthesized. Replacing the N-methyl with an N-trideuteromethyl group (N-CD3) is a common medicinal chemistry strategy to slow down metabolism by cytochrome P450 enzymes due to the kinetic isotope effect. This modification successfully improved the compound's pharmacokinetic profile and led to robust antiproliferative effects in BRCA-deficient cancer cells.[4]
This case study powerfully demonstrates the utility of the 3-amino-3-(hydroxymethyl)azetidine scaffold. Its rigid structure presents the key pharmacophoric elements in an optimal orientation for potent enzyme inhibition, while the N1 and C3 positions provide handles for fine-tuning potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Broader Therapeutic Potential and Future Perspectives
While the application in oncology is a prominent example, the unique structural features of 3-aminoazetidine-3-methanol derivatives suggest their potential in other therapeutic areas, particularly in targeting the central nervous system (CNS). The scaffold's inherent polarity and 3D nature are well-suited for interacting with the complex binding sites of CNS targets like GPCRs and transporters. For instance, other classes of 3-substituted azetidines have been successfully explored as triple reuptake inhibitors for the treatment of depression and as VMAT2 inhibitors for treating methamphetamine abuse.[9][10][11] The 3-amino-3-(hydroxymethyl)azetidine core represents a logical next-generation scaffold for such applications, offering new vectors for optimization.
Challenges and Opportunities:
-
Stereochemistry: The C3 position is a chiral center. The synthesis of enantiomerically pure derivatives is crucial, as different enantiomers can have vastly different pharmacological activities and off-target effects. The development of efficient asymmetric syntheses for the core scaffold will be a key enabler for future drug discovery efforts.
-
Synthetic Tractability: While modular synthetic routes exist, the synthesis of complex, densely functionalized azetidines can still be challenging. Continued innovation in synthetic methodology will be essential to fully exploit the potential of this scaffold.[5][6]
-
Exploring Chemical Space: The full potential of this scaffold remains largely untapped. Systematic exploration of different substituents at the three key positions (N1, C3-amine, and C3-methanol) is warranted to build comprehensive SAR models for various biological targets.
Conclusion
The 3-aminoazetidine-3-methanol scaffold is a compelling building block for modern drug discovery. It combines the beneficial properties of a strained azetidine ring—such as conformational constraint and improved physicochemical properties—with the versatility of orthogonal functional groups for chemical elaboration. The successful development of potent and selective Polθ inhibitors highlights the scaffold's potential in oncology. Future work should focus on developing stereoselective synthetic routes and exploring the utility of these derivatives in other therapeutic areas, particularly for challenging CNS targets. As the demand for novel, 3D-rich chemical matter continues to grow, the 3-aminoazetidine-3-methanol core is poised to become an increasingly important tool in the medicinal chemist's arsenal.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]
-
Examples of azetidine‐based bioisosters. ResearchGate. [Link]
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PubMed. [Link]
-
Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). PubMed Central. [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). Bioorganic & Medicinal Chemistry. [Link]
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- 7. 1262411-27-7・1-Boc-3-amino-3-(hydroxymethyl)azetidine・1-Boc-3-amino-3-(hydroxymethyl)azetidine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Use of 1-Boc-3-(Boc-amino)azetidine-3-methanol as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][2] Upon simultaneous binding to the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
While the choice of POI and E3 ligase ligands determines the PROTAC's target specificity, the linker is far from being a passive spacer. The linker's length, rigidity, and chemical composition critically influence the PROTAC's overall efficacy by modulating its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[3]
The Azetidine Scaffold: A Move Towards Rigid and Soluble Linkers
Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability.[1] However, the field is increasingly recognizing the limitations of highly flexible linkers, which can lead to poor pharmacokinetic profiles and unproductive ternary complex conformations. This has spurred a shift towards the incorporation of more rigid structural motifs, such as heterocyclic scaffolds like piperazine and piperidine, to enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation.
The four-membered azetidine ring, a key feature of 1-Boc-3-(Boc-amino)azetidine-3-methanol , represents a compelling building block for rigid linkers. Its compact and three-dimensional structure can impart a degree of conformational constraint, reducing the entropic penalty of ternary complex formation. Furthermore, the inherent polarity of the azetidine nitrogen can improve the solubility of the final PROTAC molecule, a common challenge for these high molecular weight compounds.
Featured Linker Building Block: this compound
This application note focuses on the utility of this compound as a versatile building block for constructing advanced PROTACs. The dual Boc protection on the amino groups allows for orthogonal deprotection strategies, providing precise control over the synthetic route. The primary alcohol serves as a key handle for further chemical modification and extension of the linker.
| Property | Value | Source |
| Molecular Formula | C15H28N2O5 | N/A |
| Molecular Weight | 316.39 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, Methanol | N/A |
Conceptual PROTAC Synthesis Workflow
The following diagram illustrates a conceptual workflow for incorporating the azetidine-based linker into a final PROTAC molecule. This process involves the sequential deprotection and coupling of the linker building block to the E3 ligase ligand and the target protein ligand.
Caption: Conceptual workflow for PROTAC synthesis using the azetidine linker.
Illustrative Protocol: Synthesis of an Azetidine-Containing PROTAC
This protocol provides a representative, step-by-step methodology for the synthesis of a PROTAC utilizing a deprotected derivative of this compound. This protocol is based on established chemical principles and analogous syntheses found in the patent literature for similar azetidine-based linkers.[4]
PART 1: Synthesis of the Linker-E3 Ligase Conjugate
Objective: To couple the deprotected azetidine linker with an E3 ligase ligand (e.g., a pomalidomide derivative).
Materials:
-
(3-(Aminomethyl)-1-Boc-azetidin-3-yl)methanol (deprotected from the title compound)
-
4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of (3-(aminomethyl)-1-Boc-azetidin-3-yl)methanol (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired Linker-E3 Ligase conjugate.
PART 2: Functionalization of the Linker's Hydroxyl Group
Objective: To convert the primary alcohol of the conjugate into a more reactive group for the final coupling step (e.g., a mesylate).
Materials:
-
Linker-E3 Ligase conjugate
-
Methanesulfonyl chloride (MsCl) (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Linker-E3 Ligase conjugate in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add TEA, followed by the dropwise addition of MsCl.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate. Use this intermediate promptly in the next step.
PART 3: Final PROTAC Synthesis
Objective: To couple the mesylated Linker-E3 Ligase conjugate with the POI ligand.
Materials:
-
Mesylated Linker-E3 Ligase intermediate
-
POI ligand with a nucleophilic handle (e.g., a phenolic hydroxyl or an amino group)
-
Potassium carbonate (K2CO3) or another suitable base (2.0 eq)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add K2CO3.
-
Add a solution of the mesylated Linker-E3 Ligase intermediate (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
Mechanism of Action: The Assembled PROTAC
The final PROTAC molecule, containing the rigid azetidine linker, orchestrates the degradation of the target protein. The following diagram illustrates this process.
Caption: Mechanism of action of an azetidine-linker-containing PROTAC.
Conclusion and Future Perspectives
The use of rigid linkers, such as those derived from this compound, is a promising strategy in modern PROTAC design. The conformational constraint and improved physicochemical properties offered by the azetidine scaffold can lead to more potent and drug-like PROTACs. The synthetic protocols outlined herein provide a framework for the rational incorporation of this valuable building block into novel protein degraders. Future work will likely focus on exploring different substitution patterns on the azetidine ring to further fine-tune the linker's properties and its interaction with the ternary complex.
References
- Degradation of (egfr) by conjugation of egfr inhibitors with e3 ligase ligand and methods of use. WO2022012622A1. (2022).
- Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides. WO2019099926A1. (2019).
- Selective modulators of mutant LRRK2 proteolysis and associated methods of use. US11858940B2. (2024).
- Bifunctional compounds for degrading kinases via ubiquitin proteosome pathway. WO2024126617A1. (2024).
-
The synthesis of PROTAC molecule and new target KAT6A identification of CDK9 inhibitor iCDK9. Journal of Hematology & Oncology, 15(1), 1-16. (2022). [Link]
- Stat6选择性降解剂化合物及其应用. WO2025218706A1. (2025).
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Angewandte Chemie International Edition, 61(19), e202117646. (2022). [Link]
- Synthesis of azetidine derivatives. WO2000063168A1. (2000).
- Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases. WO2020041331A1. (2020).
-
Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Journal of Medicinal Chemistry, 66(11), 7435-7448. (2023). [Link]
- Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation. US20230405134A1. (2023).
- Azetidinone compounds and medical use thereof. EP2465847A1. (2012).
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1968. (2020). [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. (2020). [Link]
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- 4. WO2022012622A1 - Degradation of (egfr) by conjugation of egfr inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
Application of 1-Boc-3-(boc-amino)azetidine-3-methanol in Advanced Antibody-Drug Conjugate (ADC) Technology
Introduction: The Critical Role of Linker Design in Next-Generation ADCs
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule payloads.[1][2] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload.[][] An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload liberation within the target tumor cell.[2][] Non-cleavable linkers, which release the payload upon lysosomal degradation of the antibody, offer a compelling strategy for enhancing ADC stability and controlling the release of the active drug metabolite.[2]
This application note details the utility and protocols for a novel, bifunctional, non-cleavable linker building block, 1-Boc-3-(boc-amino)azetidine-3-methanol . The rigid azetidine core provides a defined spatial orientation between the antibody and the payload, while the dual Boc-protected functional groups—a secondary amine and a primary alcohol—allow for a sequential and controlled conjugation strategy. This orthogonal protection scheme is fundamental to the synthesis of homogeneous and well-defined ADCs.[6][7]
Rationale for Employing a Bifunctional Azetidine-Based Linker
The selection of this compound as a linker precursor is underpinned by several key advantages:
-
Enhanced Stability: The azetidine ring is a robust, non-cleavable core that ensures the payload remains tethered to the antibody until lysosomal degradation, minimizing off-target toxicity.
-
Controlled Sequential Conjugation: The two tert-butyloxycarbonyl (Boc) protecting groups on the amino and hydroxyl functionalities can be selectively removed under different conditions. This orthogonality is crucial for a stepwise synthesis, first creating a linker-payload conjugate and then attaching it to the antibody.[6][7]
-
Improved Pharmacokinetics: The inherent properties of the azetidine linker can contribute to favorable pharmacokinetic profiles of the resulting ADC.
-
Structural Rigidity: Unlike flexible PEG linkers, the rigid azetidine scaffold provides a fixed distance and orientation between the antibody and the payload, which can be advantageous for optimizing target engagement and minimizing undesirable interactions.
Experimental Overview: A Two-Stage Conjugation Strategy
The application of this compound in ADC synthesis follows a logical two-part workflow. This ensures a controlled and stepwise assembly of the final ADC construct.
Sources
"coupling reactions of 1-Boc-3-(boc-amino)azetidine-3-methanol with E3 ligase ligands"
Application Notes and Protocols
Topic: Coupling Reactions of 1-Boc-3-(Boc-amino)azetidine-3-methanol with E3 Ligase Ligands
Audience: Researchers, scientists, and drug development professionals
Abstract
The strategic incorporation of rigid, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, particularly in the design of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2] Azetidine rings have emerged as privileged structures, offering a unique combination of conformational rigidity and improved physicochemical properties.[2][3] This guide provides a detailed technical overview and actionable protocols for the coupling of a versatile bifunctional building block, this compound, with common E3 ligase ligands. We will explore two primary synthetic routes targeting its distinct functional handles—the primary alcohol and the protected amine—to form stable ether and amide linkages, respectively. These protocols are designed to be robust and adaptable, providing researchers with a reliable framework for synthesizing complex bifunctional molecules essential for targeted protein degradation (TPD).[4][5]
Scientific Principles: The Strategic Role of the Azetidine Scaffold in PROTAC Design
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's native ubiquitin-proteasome system.[4] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[6] The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the final PROTAC molecule.[7][8]
The this compound building block offers several distinct advantages:
-
Three-Dimensionality: The strained, sp³-rich azetidine core introduces a rigid, non-planar geometry, which can pre-organize the PROTAC molecule into a conformation favorable for forming a stable ternary complex (POI-PROTAC-E3 ligase).[1][3]
-
Improved Physicochemical Properties: Incorporation of azetidine motifs has been shown to enhance metabolic stability, aqueous solubility, and cell permeability compared to more flexible or lipophilic linkers.[1][3]
-
Dual Functionality: With a protected primary amine and a primary alcohol, this building block provides two orthogonal points for chemical modification, allowing for strategic and versatile conjugation to E3 ligase ligands and POI ligands.
This guide focuses on coupling this azetidine block to ligands for two of the most widely utilized E3 ligases in PROTAC development: Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[5][9][10]
Caption: General Mechanism of PROTAC-mediated Protein Degradation.
Part 1: Coupling via the Hydroxyl Group - Ether Bond Formation
Formation of an ether linkage is a robust strategy for creating a highly stable connection between the azetidine scaffold and an E3 ligase ligand. The Williamson ether synthesis is the most common and versatile method for this transformation.[11][12] This reaction involves the Sₙ2 attack of an alkoxide, generated from the alcohol on the azetidine, onto an E3 ligand functionalized with a good leaving group, such as an alkyl halide.[13]
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is chosen to quantitatively deprotonate the primary alcohol, forming the sodium alkoxide. This ensures the nucleophile is sufficiently reactive for the subsequent Sₙ2 reaction.
-
Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.
-
E3 Ligand Moiety: For this protocol, we use a derivative of pomalidomide (a CRBN ligand) that has been pre-functionalized with a bromoalkyl chain, providing the necessary electrophile for the reaction.[14][15]
Protocol 1: Azetidine-Cereblon Conjugation via Williamson Ether Synthesis
This protocol describes the coupling of this compound with N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
Caption: Workflow for Williamson Ether Synthesis.
Materials & Reagents
| Reagent | MW ( g/mol ) | Stoichiometry |
| This compound | 316.39 | 1.0 eq |
| Pomalidomide-C5-Bromide | 449.28 | 1.2 eq |
| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 | 1.5 eq |
| Anhydrous Dimethylformamide (DMF) | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| Saturated aq. NaCl (Brine) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
| Silica Gel | - | - |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Deprotonation: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.5 eq) portion-wise over 10 minutes. CAUTION: H₂ gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Coupling: Add a solution of Pomalidomide-C5-Bromide (1.2 eq) in a minimal amount of anhydrous DMF to the reaction flask.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the azetidine starting material is consumed (typically 4-12 hours).
-
Quench: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water until gas evolution ceases.
-
Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in Dichloromethane) to yield the desired ether-linked conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Coupling via the Amino Group - Amide Bond Formation
Amide bond formation is arguably the most common conjugation chemistry used in PROTAC synthesis due to the wide availability of coupling reagents and the stability of the resulting amide bond.[16] This route requires a two-step process: (1) selective deprotection of the Boc-protected amine on the azetidine scaffold, followed by (2) an amide coupling reaction with an E3 ligase ligand bearing a carboxylic acid functionality.
Causality Behind Experimental Choices:
-
Deprotection: Trifluoroacetic acid (TFA) in a solvent like Dichloromethane (DCM) is the standard condition for removing Boc protecting groups. It is highly efficient and the resulting trifluoroacetate salt can often be used directly in the next step after removing excess acid.
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient, modern coupling reagent that minimizes side reactions and racemization.[16][17] It rapidly converts the carboxylic acid into a highly reactive activated ester.
-
Base: A sterically hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is essential.[18] It neutralizes the ammonium salt formed during the reaction and facilitates the coupling without competing as a nucleophile.
-
E3 Ligand Moiety: For this protocol, we use a well-established VHL ligand derivative, (S,R,S)-AHPC-C-linker-COOH, which provides the necessary carboxylic acid handle for the amide coupling.[19][20]
Protocol 2: Azetidine-VHL Conjugation via Amide Coupling
This protocol describes the deprotection of this compound and subsequent coupling to a VHL ligand acid.
Caption: Workflow for Amide Bond Formation.
Materials & Reagents
| Reagent | MW ( g/mol ) | Stoichiometry |
| Step A: Deprotection | ||
| This compound | 316.39 | 1.0 eq |
| Dichloromethane (DCM) | - | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 10-20 eq (or 20% v/v) |
| Step B: Coupling | ||
| VHL Ligand-Acid | ~450-550 | 1.0 eq |
| HATU | 380.23 | 1.2 eq |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0-5.0 eq |
| Anhydrous Dimethylformamide (DMF) | - | - |
| Preparative HPLC or Silica Gel | - | - |
Step-by-Step Methodology:
A. Boc Deprotection
-
Dissolve this compound (1.0 eq) in DCM (approx. 0.2 M).
-
Add TFA (20% v/v) to the solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting amine TFA salt is often a viscous oil and can be carried forward directly.
B. Amide Coupling
-
Activation: In a separate flask, dissolve the VHL Ligand-Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0-5.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Addition: Dissolve the crude amine TFA salt from Step A in a minimal amount of DMF, adding DIPEA (2.0 eq) to neutralize the salt. Add this amine solution dropwise to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is often best purified by reverse-phase preparative HPLC to achieve high purity, which is critical for biological assays. Alternatively, silica gel chromatography may be employed.
-
Characterization: Confirm the identity, structure, and purity of the final amide-linked conjugate by LC-MS, HPLC, and NMR.[21][22]
Troubleshooting and Characterization
The synthesis of complex bifunctional molecules can be challenging.[7][23] Low yields, incomplete reactions, and difficult purifications are common hurdles.
| Problem | Potential Cause | Suggested Solution |
| Low Yield (Ether Synthesis) | Incomplete deprotonation of the alcohol. Steric hindrance at the electrophilic site. | Ensure NaH is fresh and the reaction is strictly anhydrous. Increase reaction temperature or time. Consider using a more reactive electrophile if possible (e.g., iodide or tosylate instead of bromide). |
| Low Yield (Amide Coupling) | Incomplete activation of the carboxylic acid. Degradation of coupling reagent. Amine salt not fully neutralized. | Use fresh, high-quality coupling reagents (e.g., HATU, COMU). Ensure sufficient DIPEA is used to neutralize both the TFA salt and the HCl generated from HATU. Add the amine solution only after the acid has been pre-activated for at least 15 minutes. |
| Multiple Products/Side Reactions | Reaction of DIPEA as a nucleophile (rare). Epimerization at chiral centers. | Use a different, more hindered base like 2,4,6-collidine. Perform the coupling at a lower temperature (0 °C to RT) to minimize epimerization, especially if chiral centers are adjacent to the reacting functional groups. |
| Difficult Purification | Product is highly polar and water-soluble. Close-running impurities. | Utilize reverse-phase (C18) chromatography for polar compounds. If using normal phase silica, consider adding a small amount of triethylamine or acetic acid to the mobile phase to improve peak shape. |
| Inconsistent LC-MS/HPLC Peaks | On-column degradation. Presence of rotamers (common with amides). | Ensure the mobile phase is compatible with the compound (e.g., avoid strongly acidic conditions if the molecule is acid-labile). For rotamers, running the HPLC at an elevated temperature (e.g., 40-60 °C) can sometimes coalesce the peaks. |
Final Product Characterization: A full suite of analytical techniques is required to ensure the identity and purity of the final conjugate.
-
LC-MS: To confirm the molecular weight of the desired product and assess the presence of impurities.[24][25]
-
HPLC: To determine the purity of the final compound (typically >95% is required for biological testing).
-
NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and ensure all expected protons and carbons are present in the correct environment.
Conclusion
The this compound building block is a powerful tool for introducing a rigid, 3D-scaffold into the linker region of PROTACs. By leveraging its orthogonal hydroxyl and protected amine functionalities, researchers can employ robust and well-established Williamson ether synthesis or amide coupling reactions to conjugate this block with a variety of E3 ligase ligands. The detailed protocols and troubleshooting guide provided herein offer a comprehensive resource for scientists in drug discovery, streamlining the synthesis of these complex and promising therapeutic agents.
References
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- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). Frontiers.
- Ligands for E3 Ligase (Inhibitors Agonists Modulators Antagonists). (n.d.). MedChemExpress.
- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
- Technical Support Center: PROTAC Synthesis with VHL Ligands. (n.d.). Benchchem.
- Ligands for E3 Ligase. (n.d.). MedchemExpress.com.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate.
- Functionalized E3 Ligase Ligands | Degrader Building Blocks. (n.d.). Tocris Bioscience.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Discovery of E3 Ligase Ligands for Target Protein Degradation. (n.d.). MDPI.
- Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. (2024). Discoveracs.org.
- Synthesis of Pomalidomide-C5-Azide for PROTAC Development: Application Notes and Protocols. (n.d.). Benchchem.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). PMC - PubMed Central.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Hindered ether synthesis shocked to life. (2019). C&EN Global Enterprise - ACS Publications.
- Ether - Synthesis, Reactions, Uses. (2025). Britannica.
- Synthetic routes available for the preparation of pomalidomide derivatives. (n.d.). ResearchGate.
- Preparing Ethers. (2025). Chemistry LibreTexts.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson ether synthesis. (n.d.). Wikipedia.
- High-Purity Peptide Coupling Reagent for Efficient Amide Bond Formation. (n.d.). BOC Sciences.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (n.d.). Journal of the American Society for Mass Spectrometry.
- Methods to accelerate PROTAC drug discovery. (2025). PMC - NIH.
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. (2021). Chemical Science (RSC Publishing).
- Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. (2012). Journal of the American Chemical Society.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online.
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. (2021). SciSpace.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). ResearchGate.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Unlocking PROTACs' Potential: Overcoming Development Challenges. (2025). Pharmacy Times.
- Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC.
- Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. (2024). ResearchGate.
- Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. (n.d.). ResearchGate.
- 1-Boc-azetidine-3-yl-methanol. (n.d.). Biosynth.
- Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform. (n.d.). Receptor.AI.
- Common problems in PROTAC experiments and how to avoid them. (n.d.). Benchchem.
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (n.d.). PubMed Central.
- PROTAC Bioanalysis: Challenges and Strategies. (2023). WuXi AppTec DMPK.
- Breaking Bad Proteins – Discovery Approaches and the Road to Clinic for Degraders. (2024). Springer.
- Chemistries of bifunctional PROTAC degraders. (2022). Chemical Society Reviews (RSC Publishing).
- Chemistries of bifunctional PROTAC degraders. (n.d.). ResearchGate.
- Degradation of proteins by PROTACs and other strategies. (n.d.). ScienceOpen.
- From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. (n.d.). Waters Corporation.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
- 1-Boc-3-(aminomethyl)azetidine. (n.d.). Sigma-Aldrich.
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- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Step-by-Step Synthesis of Azetidine-Containing Peptide Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Azetidine in Peptide Nucleic Acids
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain of N-(2-aminoethyl)glycine units. This unique structure imparts PNAs with remarkable properties, including high binding affinity and specificity to complementary nucleic acid sequences, and exceptional resistance to enzymatic degradation. These characteristics make PNAs promising candidates for therapeutic and diagnostic applications.
The incorporation of conformationally constrained building blocks into the PNA backbone is a powerful strategy to modulate their hybridization properties and cellular uptake. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry due to its ability to impart rigidity and introduce specific stereochemical constraints. Integrating azetidine into the PNA backbone can pre-organize the structure for enhanced binding to target RNA or DNA and may improve pharmacokinetic properties.
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of azetidine-containing Peptide Nucleic Acids (azaPNAs). We will cover the synthesis of a novel azetidine-based PNA monomer, its incorporation into PNA oligomers via solid-phase peptide synthesis (SPPS), and the subsequent cleavage, purification, and characterization of the final product. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
I. Synthesis of Azetidine-Containing PNA Monomer
A critical prerequisite for the synthesis of azaPNAs is the preparation of a suitable monomeric building block. Here, we outline a proposed synthetic route for an Fmoc-protected azetidine-containing PNA monomer, specifically focusing on a thymine-containing monomer as an exemplar. The synthesis of monomers with other nucleobases would follow a similar strategy.
Diagram of Azetidine-PNA Monomer Synthesis Workflow
Caption: Workflow for the synthesis of an Fmoc-protected azetidine-containing PNA monomer.
Protocol 1: Synthesis of Fmoc-azaPNA-Thymine Monomer
Materials:
| Reagent | Supplier | Grade |
| Azetidine-3-carboxylic acid | Commercially Available | ≥95% |
| Di-tert-butyl dicarbonate (Boc₂O) | Sigma-Aldrich | Reagent Grade |
| Ethyl chloroformate | Sigma-Aldrich | Reagent Grade |
| Sodium borohydride (NaBH₄) | Sigma-Aldrich | ≥98% |
| Methanesulfonyl chloride (MsCl) | Sigma-Aldrich | ≥99.5% |
| Sodium azide (NaN₃) | Sigma-Aldrich | ≥99.5% |
| Palladium on carbon (Pd/C) | Sigma-Aldrich | 10 wt. % |
| Thymine-1-acetic acid | Commercially Available | ≥97% |
| HATU | Commercially Available | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |
| 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) | Commercially Available | ≥97% |
| Solvents (Dioxane, DMF, DCM, Methanol) | Sigma-Aldrich | Anhydrous |
Step-by-Step Procedure:
-
N-Boc protection of azetidine-3-carboxylic acid:
-
Dissolve azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-azetidine-3-carboxylic acid.
-
-
Reduction to N-Boc-3-(hydroxymethyl)azetidine:
-
Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C.
-
Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
-
Stir the mixture at 0 °C for 1 hour.
-
Filter the resulting triethylammonium chloride salt.
-
To the filtrate, add a solution of sodium borohydride (2.0 eq) in water dropwise at 0 °C.
-
Stir for 2 hours at room temperature.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-(hydroxymethyl)azetidine.
-
-
Conversion to N-Boc-3-(azidomethyl)azetidine:
-
Dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous DCM at 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir at 0 °C for 2 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate to obtain the crude mesylate, which is used directly in the next step.
-
Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 eq).
-
Heat the mixture to 80 °C and stir overnight.
-
Cool to room temperature, add water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-3-(azidomethyl)azetidine.
-
-
Reduction to N-Boc-3-(aminomethyl)azetidine:
-
Dissolve N-Boc-3-(azidomethyl)azetidine (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain N-Boc-3-(aminomethyl)azetidine.
-
-
Coupling with Thymine-1-acetic acid:
-
Dissolve thymine-1-acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 5 minutes to pre-activate.
-
Add a solution of N-Boc-3-(aminomethyl)azetidine (1.0 eq) in DMF.
-
Stir the reaction at room temperature overnight.
-
Remove the DMF under reduced pressure, dissolve the residue in ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography to yield N-Boc-3-((thymin-1-ylacetyl)aminomethyl)azetidine.
-
-
Fmoc protection:
-
Dissolve N-Boc-3-((thymin-1-ylacetyl)aminomethyl)azetidine (1.0 eq) in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1 hour to remove the Boc group.
-
Concentrate the solution under reduced pressure and co-evaporate with toluene to remove residual TFA.
-
Dissolve the resulting amine salt in DMF and add DIPEA (3.0 eq).
-
Add a solution of Fmoc-OSu (1.1 eq) in DMF.
-
Stir at room temperature for 4 hours.
-
Remove the DMF under reduced pressure and purify the residue by column chromatography to obtain the final Fmoc-azaPNA-Thymine monomer.
-
II. Solid-Phase Synthesis of Azetidine-Containing PNA Oligomers
The synthesized azetidine-containing PNA monomer can be incorporated into PNA sequences using standard Fmoc-based solid-phase peptide synthesis protocols. A Rink Amide resin is commonly used to generate a C-terminal amide.
Diagram of Solid-Phase azaPNA Synthesis Cycle
Caption: The cycle of solid-phase synthesis for incorporating azetidine-PNA monomers.
Protocol 2: Solid-Phase Synthesis of azaPNA
Materials and Equipment:
| Item | Description |
| Solid-phase synthesis vessel | Fritted glass reactor |
| Shaker | For mixing the resin during reactions |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-azaPNA monomers | Synthesized as per Protocol 1 |
| Standard Fmoc-PNA monomers | Commercially available |
| Piperidine | Reagent grade |
| Acetic Anhydride | Reagent grade |
| Solvents (DMF, DCM) | Peptide synthesis grade |
Step-by-Step Procedure:
-
Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a dark blue color).
-
-
Monomer Coupling:
-
In a separate vial, dissolve the Fmoc-azaPNA monomer (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 2 minutes.
-
Add the activated monomer solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative test results in a yellow/colorless solution). If the test is positive, a second coupling may be necessary.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, add a solution of 5% acetic anhydride and 5% DIPEA in DMF to the resin.
-
Shake for 10 minutes.
-
Drain the capping solution and wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired PNA sequence.
III. Cleavage, Purification, and Characterization
Protocol 3: Cleavage from Resin and Deprotection
Materials:
| Reagent | Scavenger |
| Trifluoroacetic acid (TFA) | 95% |
| Triisopropylsilane (TIS) | 2.5% |
| Water | 2.5% |
| Cold diethyl ether |
Step-by-Step Procedure:
-
After the final monomer coupling and Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. The azetidine ring is generally stable to these standard TFA cleavage conditions.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude PNA by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the PNA, decant the ether, and repeat the ether wash twice.
-
Dry the crude PNA pellet under vacuum.
Protocol 4: Purification and Characterization
Purification:
-
The crude azaPNA is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the PNA. The exact gradient will depend on the sequence and length of the PNA.
-
Collect fractions and analyze them by mass spectrometry to identify the desired product.
-
Pool the pure fractions and lyophilize to obtain the final azaPNA product.
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified azaPNA using MALDI-TOF or ESI mass spectrometry.
-
Analytical HPLC: Assess the purity of the final product using analytical RP-HPLC.
-
NMR Spectroscopy: For structural confirmation, particularly for novel monomer structures, 1D and 2D NMR spectroscopy can be employed.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the synthesis of novel azetidine-containing peptide nucleic acids. By following these step-by-step procedures, researchers can create azaPNA oligomers with tailored properties for a wide range of applications in molecular biology, diagnostics, and drug development. The strategic incorporation of the azetidine moiety offers a promising avenue for the development of next-generation PNA-based technologies.
References
- Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497–1500.
- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. *Chemistry
The Azetidine Advantage: Engineering Ternary Complex Formation in PROTACs with Conformationally Restricted Linkers
Senior Application Scientist Note: In the rapidly evolving landscape of targeted protein degradation, the Proteolysis-Targeting Chimera (PROTAC) has emerged as a powerful modality. The efficacy of these heterobifunctional molecules is critically dependent on the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. While much focus has been placed on the warhead and E3 ligase ligand, the linker connecting these two moieties is now understood to be a key determinant of PROTAC success. This application note delves into the strategic use of azetidine-containing linkers, a class of conformationally restricted linkers, to enhance ternary complex formation and drive potent protein degradation. We will explore the theoretical underpinnings, practical synthetic considerations, and robust biophysical characterization of these next-generation degraders.
The Linker's Crucial Role in Ternary Complex Cooperativity
The linker in a PROTAC is far more than a passive tether; it actively influences the thermodynamics and kinetics of ternary complex formation. An optimal linker pre-organizes the warhead and the E3 ligase ligand in a conformation that is conducive to simultaneous binding, thereby minimizing the entropic penalty associated with complex formation. This can lead to positive cooperativity, where the binding of one protein to the PROTAC enhances the affinity for the second protein, resulting in a more stable ternary complex.
Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, have been widely used due to their synthetic tractability. However, their high degree of conformational freedom can lead to a significant entropic cost upon binding and may not effectively present the desired vector for optimal protein-protein interactions within the ternary complex. In contrast, rigid linkers, by reducing conformational flexibility, can lock the PROTAC into a more bioactive conformation.
Azetidine: A Compact and Rigid Scaffold for PROTAC Linkers
Azetidine, a four-membered saturated heterocycle, offers a unique combination of rigidity and compact size, making it an attractive building block for PROTAC linkers.[1][2] Its strained ring system imparts a defined geometry, which can serve to orient the warhead and E3 ligase ligand in a precise manner.[3][4] This conformational constraint can be a significant advantage in the rational design of potent PROTACs.
Key Advantages of Azetidine Linkers:
-
Conformational Rigidity: The inherent strain of the four-membered ring restricts bond rotation, leading to a more defined three-dimensional structure. This can help to pre-organize the PROTAC for efficient ternary complex formation.[1][2]
-
Reduced Entropic Penalty: By limiting the number of accessible conformations, the entropic cost of forming the ternary complex is reduced, potentially leading to higher affinity and stability.
-
Improved Physicochemical Properties: The incorporation of the polar azetidine ring can improve solubility and other drug-like properties compared to more lipophilic rigid linkers.[1][2]
-
Metabolic Stability: The azetidine scaffold is generally more resistant to metabolic degradation compared to linear linkers, which can lead to improved pharmacokinetic profiles.[1]
-
Precise Vectorial Control: The defined exit vectors from the azetidine ring allow for precise control over the orientation of the warhead and E3 ligase ligand, facilitating the optimization of protein-protein interactions within the ternary complex.[2]
Visualizing the PROTAC Mechanism and the Role of the Azetidine Linker
The following diagrams illustrate the fundamental mechanism of PROTAC action and highlight the strategic placement of the azetidine linker.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Schematic of a PROTAC with a central azetidine linker.
Protocols for Synthesis and Characterization
General Protocol for the Synthesis of an Azetidine-Linked PROTAC (VHL-based)
This protocol describes a representative synthesis of a VHL-based PROTAC incorporating an azetidine linker. This is a multi-step process that involves the synthesis of the azetidine linker core, followed by sequential coupling to the VHL ligand and the warhead for the protein of interest (POI).
Caption: General workflow for the synthesis of an azetidine-linked PROTAC.
Materials:
-
Commercially available N-Boc-3-aminoazetidine
-
Appropriate electrophilic linker precursors (e.g., halo-alkanes or activated esters)
-
VHL ligand with a suitable reactive handle (e.g., a free amine or carboxylic acid)[5][6]
-
POI warhead with a complementary reactive handle
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Synthesis of the Azetidine Linker Core:
-
React N-Boc-3-aminoazetidine with a bifunctional linker precursor. For example, perform a nucleophilic substitution with an excess of a dihaloalkane to install an alkyl chain on the azetidine nitrogen. The other end of the dihaloalkane can then be converted to a different functional group (e.g., a carboxylic acid or an amine) for subsequent coupling steps.
-
Alternatively, perform a reductive amination with an aldehyde-containing linker arm.
-
-
Coupling to the VHL Ligand:
-
If the azetidine linker has a free carboxylic acid, activate it using standard peptide coupling reagents (e.g., HATU/DIPEA) and react it with the amine handle on the VHL ligand.[6]
-
If the azetidine linker has a free amine, react it with a VHL ligand that has an activated carboxylic acid.
-
Monitor the reaction by LC-MS and purify the product by flash chromatography.
-
-
Boc Deprotection:
-
Treat the Boc-protected azetidine-VHL conjugate with TFA in DCM to remove the Boc protecting group, yielding a free amine on the azetidine ring.
-
Neutralize the reaction mixture and purify the product.
-
-
Coupling to the POI Warhead:
-
Couple the deprotected azetidine-VHL conjugate with the POI warhead using appropriate coupling chemistry (e.g., amide bond formation).
-
Monitor the reaction by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC using preparative HPLC to obtain the desired compound with high purity.
-
Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Biophysical Characterization of Ternary Complex Formation
The formation of the ternary complex is a critical step in the PROTAC mechanism of action.[7][8] Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for quantifying the kinetics and thermodynamics of these interactions.[9][10]
4.2.1. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR measures the binding and dissociation rates of molecules in real-time, providing kinetic information about the stability of the ternary complex.[10][11]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
Purified, biotinylated E3 ligase (e.g., VHL complex)
-
Purified target protein (POI)
-
Azetidine-linked PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a target response level.[12]
-
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
Inject a series of concentrations of the azetidine-linked PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetic rate constants (ka and kd).[11]
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the azetidine-linked PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The binding response will represent the formation of the ternary complex.[12]
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the apparent affinity and kinetic parameters of ternary complex formation.
-
Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC for the E3 ligase by the apparent KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.[12]
-
4.2.2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13]
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein (POI)
-
Azetidine-linked PROTAC
-
Titration buffer
Procedure:
-
Binary Titrations:
-
Titrate the azetidine-linked PROTAC into a solution of the E3 ligase to determine the binary binding thermodynamics.
-
In a separate experiment, titrate the azetidine-linked PROTAC into a solution of the POI.
-
-
Ternary Complex Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the POI.
-
Titrate the azetidine-linked PROTAC into this pre-formed binary complex solution. The resulting heat changes will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the titration data to a suitable binding model to extract the thermodynamic parameters.
-
Compare the thermodynamic signatures of the binary and ternary interactions to understand the enthalpic and entropic contributions to cooperativity.
-
Cellular Degradation Assay
The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard method to quantify changes in protein levels.[14]
Materials:
-
Cell line expressing the target protein
-
Azetidine-linked PROTAC
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-GAPDH or anti-tubulin)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the azetidine-linked PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibody against the target protein and the loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).[14][15]
-
Expected Outcomes and Data Interpretation
The incorporation of an azetidine linker is expected to result in PROTACs with enhanced potency and improved physicochemical properties compared to their flexible linker counterparts.
Table 1: Hypothetical Comparative Data for a PROTAC with Different Linkers
| Linker Type | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |
| Flexible (PEG) | 1.5 | 50 | 85 |
| Rigid (Azetidine) | 5.0 | 10 | 95 |
| Rigid (Piperidine) | 4.5 | 15 | 92 |
Interpretation:
-
Higher Cooperativity: The azetidine linker is expected to lead to a higher cooperativity factor (α > 1), indicating a more stable ternary complex.
-
Lower DC50: The enhanced stability of the ternary complex should translate to a lower DC50 value, signifying greater potency in cellular degradation assays.
-
Higher Dmax: A more efficiently formed ternary complex can lead to more complete degradation of the target protein, resulting in a higher Dmax value.
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing potent and selective protein degraders. Azetidine-containing linkers offer a compelling strategy to introduce conformational rigidity, thereby pre-organizing the PROTAC for efficient ternary complex formation. This can lead to enhanced cooperativity, improved degradation potency, and better drug-like properties. The protocols outlined in this application note provide a framework for the synthesis and comprehensive biophysical and cellular characterization of azetidine-linked PROTACs, enabling researchers to fully harness the "azetidine advantage" in their targeted protein degradation campaigns.
References
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- Singh, R., & et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100088.
- Westlin, O. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org.
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- SciSpace. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide.
- Harbin, A. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society.
- Troup, R. I., & et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Roc-SantaMaria, N., & et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 13(21), 5371.
- Scott, J. S., & et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
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- BenchChem. (2025).
- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes.
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- ResearchGate. (2024).
- Casement, R., & Bond, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. In Methods in Molecular Biology (Vol. 2378, pp. 1-38). Springer.
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- Oishi, S., & et al. (2022). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search.
- Roc-SantaMaria, N., & et al. (2025). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α.
- Scott, J. S., & et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
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- ResearchGate. (n.d.). (A)
- Nunes, J., & et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 14(8), 1466-1473.
- BenchChem. (2025). A Researcher's Guide to Validating PROTAC Activity Using PEG-Based Linkers: A Focus on DC50 and Dmax Values.
- BenchChem. (2025).
- Ciulli, A., & et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry, 11(7), 742-788.
- Békés, M., & et al. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Medicinal Research Reviews, 42(4), 1400-1435.
- bioRxiv. (2022).
- Scott, J. S., & et al. (2024).
- The Niche. (2025). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.).
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- Békés, M., & et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(10), 1017-1027.
- Al-Hujaily, E. M., & et al. (2023).
- Békés, M., & et al. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
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"incorporation of 1-Boc-3-(boc-amino)azetidine-3-methanol in solid-phase peptide synthesis"
The incorporation of this compound into peptides via Boc-SPPS is a challenging yet rewarding endeavor. By understanding the principles of overcoming steric hindrance through the use of potent coupling reagents and optimizing reaction conditions, researchers can successfully synthesize these unique modified peptides. The resulting molecules, with their constrained conformations and enhanced stability, hold significant promise for the development of next-generation therapeutics and advanced biochemical probes. [3]
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- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
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- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Notes and Protocols for Azetidine-Based Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.[1] The linker connecting the target-binding and E3-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2] This guide provides a detailed exploration of azetidine-based linkers, a class of rigid linkers that offer distinct advantages in PROTAC design. We will delve into the rationale for their use, provide detailed synthetic protocols, and outline key assays for the comprehensive evaluation of azetidine-containing degraders.
Introduction: The Central Role of the Linker in PROTAC Design
A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not merely a passive spacer; it plays a crucial role in orienting the warhead and anchor to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The linker's length, rigidity, and chemical composition dictate the geometry of this complex, which in turn affects the efficiency of ubiquitin transfer to the POI.[2]
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly used due to their synthetic accessibility, there is a growing interest in the use of rigid linkers.[4] Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding and potentially improving both potency and selectivity.[5] The four-membered saturated heterocycle, azetidine, has emerged as a valuable building block for rigid linkers due to its unique structural and physicochemical properties.[6]
The Azetidine Advantage: Rationale for Use in PROTAC Linkers
The incorporation of an azetidine ring into a PROTAC linker can offer several advantages over traditional flexible linkers:
-
Conformational Rigidity: The strained four-membered ring of azetidine restricts the number of possible conformations the linker can adopt. This pre-organization can reduce the entropic penalty associated with ternary complex formation, leading to a more stable complex.[2]
-
Improved Physicochemical Properties: Azetidine-containing molecules often exhibit improved solubility, metabolic stability, and pharmacokinetic profiles compared to their more flexible or lipophilic counterparts.[7] The introduction of the polar nitrogen atom can also enhance aqueous solubility.
-
Vectorial Control: The defined geometry of the azetidine ring provides precise control over the exit vectors of the linker, allowing for a more rational design of the PROTAC to achieve optimal orientation of the POI and E3 ligase.
-
Enhanced Cell Permeability: While seemingly counterintuitive for a polar moiety, the rigid nature of the azetidine can shield polar groups, and its incorporation has been shown to improve the cell permeability of some molecules.
Synthesis of Azetidine-Based PROTACs
The synthesis of an azetidine-based PROTAC can be approached in a modular fashion. This typically involves the synthesis of a functionalized azetidine linker, followed by its sequential or convergent conjugation to the warhead and the E3 ligase ligand.
Synthesis of Functionalized Azetidine Linkers
A key starting material for many azetidine-based linkers is azetidine-3-carboxylic acid.[8] This can be functionalized to introduce reactive handles for conjugation, such as amines, azides, or alkynes.
Protocol 3.1.1: Synthesis of a Boc-Protected Azetidine Linker with a Carboxylic Acid Handle
This protocol describes the synthesis of a common azetidine building block.
Materials:
-
Azetidine-3-carboxylic acid[8]
-
Di-tert-butyl dicarbonate (Boc)2O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.
-
Add (Boc)2O (1.2 eq) and stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the Boc-protected azetidine-3-carboxylic acid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[9]
Conjugation Strategies for PROTAC Synthesis
The two most common methods for conjugating the linker to the warhead and E3 ligase ligand are amide coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[10]
Protocol 3.2.1: Amide Coupling for PROTAC Synthesis [5][10]
This protocol describes the coupling of a carboxylic acid-functionalized component (e.g., the azetidine linker) to an amine-functionalized component (e.g., a warhead or E3 ligase ligand).
Materials:
-
Carboxylic acid component (1.0 eq)
-
Amine component (1.0 eq)
-
HATU (1,1-Bis(dimethylaminomethylene)uronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the carboxylic acid component in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add the amine component to the reaction mixture and stir at room temperature overnight.
-
Dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.
Characterization: The final PROTAC should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity.[9]
Visualization of Key Processes
To better understand the mechanism of action and the experimental workflows, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for azetidine-based PROTAC synthesis.
Evaluation of Azetidine-Based PROTACs: Protocols and Data Interpretation
A comprehensive evaluation of a novel PROTAC involves a series of in vitro and cellular assays to determine its efficacy and mechanism of action.
Assessment of Protein Degradation
The primary measure of a PROTAC's success is its ability to induce the degradation of the target protein. Western blotting is the gold-standard technique for this purpose.
Protocol 5.1.1: Quantitative Western Blot for Protein Degradation [1][11]
Materials:
-
Cell line of interest
-
Azetidine-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the azetidine-based PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with an antibody against a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Evaluation of Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical and cellular assays can be used to assess this.
Protocol 5.2.1: AlphaLISA Assay for Ternary Complex Formation [1][10]
The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay that can be used to detect the formation of the POI-PROTAC-E3 ligase complex in vitro.
Materials:
-
Tagged POI (e.g., GST-tagged)
-
Tagged E3 ligase complex (e.g., FLAG- and 6xHis-tagged)
-
Azetidine-based PROTAC
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA streptavidin-donor beads
-
Biotinylated anti-tag antibody (e.g., anti-FLAG)
-
AlphaLISA assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged POI, tagged E3 ligase, PROTAC, and AlphaLISA beads in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the POI, E3 ligase, and a serial dilution of the PROTAC. Incubate at room temperature to allow for complex formation.
-
Bead Addition: Add the acceptor and donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. A bell-shaped curve is typically observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect" (formation of binary complexes).
Protocol 5.2.2: NanoBRET™ Assay for Live-Cell Ternary Complex Formation [12][13][14]
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time monitoring of ternary complex formation in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-POI fusion protein
-
Expression vector for HaloTag®-E3 ligase fusion protein
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Azetidine-based PROTAC
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the azetidine-based PROTAC.
-
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
Data Presentation and Interpretation
The following tables provide a template for summarizing the key quantitative data obtained from the evaluation of azetidine-based PROTACs, with hypothetical data for illustrative purposes.
Table 1: Comparative Degradation Potency and Efficacy
| PROTAC ID | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| AZ-PROTAC-1 | Azetidine | BRD4 | HeLa | 15 | >95 |
| PEG-PROTAC-1 | PEG4 | BRD4 | HeLa | 55 | >90 |
| Alkyl-PROTAC-1 | C8 Alkyl | BRD4 | HeLa | 120 | 85 |
| AZ-PROTAC-2 | Azetidine | BTK | MCL | 8 | >98 |
| Pip-PROTAC-2 | Piperidine | BTK | MCL | 25 | >95 |
Table 2: Ternary Complex Formation and Cooperativity
| PROTAC ID | Linker Type | Ternary Complex | Kᴅ (nM) (Ternary) | Cooperativity (α) |
| AZ-PROTAC-1 | Azetidine | BRD4-PROTAC-VHL | 25 | 5.2 |
| PEG-PROTAC-1 | PEG4 | BRD4-PROTAC-VHL | 78 | 1.8 |
| AZ-PROTAC-2 | Azetidine | BTK-PROTAC-CRBN | 12 | 8.5 |
| Pip-PROTAC-2 | Piperidine | BTK-PROTAC-CRBN | 35 | 4.1 |
Note: Cooperativity (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity. An α > 1 indicates positive cooperativity.
Conclusion
Azetidine-based linkers represent a promising strategy for the rational design of potent and effective PROTAC degraders. Their rigid nature can facilitate the formation of stable and productive ternary complexes, leading to improved degradation efficacy. Furthermore, the favorable physicochemical properties of the azetidine scaffold can contribute to better pharmacokinetic profiles. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, evaluation, and optimization of azetidine-containing PROTACs, empowering researchers to advance the field of targeted protein degradation.
References
-
Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
PROTAC-Induced Proteolytic Targeting - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. (2023). Journal of Organic Chemistry, 88(21), 15135-15143. [Link]
-
Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. (2021). Methods in Molecular Biology, 2365, 151-171. [Link]
-
Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). Retrieved January 19, 2026, from [Link]
-
Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. (2024). ACS Omega. [Link]
-
Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. (2023). ACS Chemical Biology, 18(2), 265-274. [Link]
-
Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
-
Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. (2020). ACS Central Science, 6(8), 1351-1360. [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). Cancer Letters, 534, 215613. [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. (2019). Chemical Science, 10(43), 9980-9989. [Link]
-
Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A, 9(1), 146-154.
-
Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - ChemRxiv. (n.d.). Retrieved January 19, 2026, from [Link]
-
Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader. (2022). ACS Medicinal Chemistry Letters, 13(10), 1621-1627. [Link]
-
In vivo evaluation of compound 8. (A) Pharmacokinetic profile (Top... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). Journal of Medicinal Chemistry. [Link]
-
SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. (2019). ACS Chemical Biology, 14(3), 361-368. [Link]
-
Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo. (n.d.). Retrieved January 19, 2026, from [Link]
-
Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (n.d.). Retrieved January 19, 2026, from [Link]
-
Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (2024). ChemRxiv. [Link]
-
Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. (2025). Advanced Science. [Link]
-
Targeted Protein Degradation - Bio-Techne. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats a... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
An updated patent review of BRD4 degraders. (2024). Expert Opinion on Therapeutic Patents. [Link]
-
Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
-
rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe - ChemRxiv. (n.d.). Retrieved January 19, 2026, from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]
-
Classification of most common linkers used in PROTAC design based on... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - ChemRxiv. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. SLAS2024 [slas2024.eventscribe.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. ajchem-a.com [ajchem-a.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. revvity.com [revvity.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-3-(boc-amino)azetidine-3-methanol
Welcome to the technical support center for the synthesis of 1-Boc-3-(boc-amino)azetidine-3-methanol. This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Introduction: The Azetidine Scaffold
Azetidines are valuable four-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry.[1][2] Their inherent ring strain makes them unique synthons for creating complex molecular architectures, while also presenting specific synthetic challenges.[2] The target molecule, this compound, is a densely functionalized scaffold, useful in the development of novel therapeutics and chemical probes. This guide addresses common issues encountered during its multi-step synthesis.
Overview of the Synthetic Strategy
A common and logical route to the target compound begins with a commercially available or readily synthesized precursor, tert-butyl 3-aminoazetidine-3-carboxylate. This intermediate already contains the core azetidine ring with the correct substitution pattern at the C3 position. The synthesis is then completed in two key steps: the selective reduction of the ester and the subsequent protection of the primary amine.
Caption: General synthetic route to the target compound.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address potential issues during the synthesis.
Part 1: Ester Reduction to the Amino Alcohol
The selective reduction of the methyl ester in the presence of two amine protecting groups and a strained ring is a critical step.
Q1: My ester reduction is slow, incomplete, or results in a complex mixture. What are the likely causes and solutions?
A1: This is a common bottleneck. The choice of reducing agent and reaction conditions is paramount.
-
Causality (Reagent Choice): Strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) can cleave the N-Boc protecting group or even open the strained azetidine ring. Milder reagents are required.
-
Troubleshooting Steps:
-
Switch to a Milder Reagent: Lithium Borohydride (LiBH₄) in THF or ethanol is an excellent choice for reducing esters in the presence of Boc groups.[3] Sodium Borohydride (NaBH₄) can also work, sometimes requiring an additive like LiCl or heating to increase its reactivity.
-
Optimize Solvent and Temperature: Ensure you are using anhydrous solvents (THF, EtOH). While some reductions proceed at room temperature, gentle heating (40-50 °C) may be necessary to drive the reaction to completion. Monitor carefully by TLC to avoid byproduct formation.
-
Check Starting Material Purity: Impurities in your starting ester can inhibit the reaction. Ensure it is fully characterized and purified before the reduction step.
-
Q2: I am observing significant loss of the N-Boc protecting group during the reduction workup. How can I prevent this?
A2: Accidental deprotection of the Boc group is a frequent issue, almost always caused by acidic conditions during the workup.[4][5][]
-
Causality (Acid Lability): The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[7] Standard quenching procedures for hydride reagents often involve acidic solutions (e.g., 1M HCl), which will rapidly cleave the Boc group.
-
Preventative Workup Protocol:
-
Use a Neutral or Basic Quench: Instead of acid, quench the reaction carefully at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Use Rochelle's Salt: For aluminum-based hydrides, quenching with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) is highly effective at complexing aluminum salts without creating acidic conditions.
-
Avoid Acidic Extraction: During the workup, do not wash the organic layer with acidic solutions. Use only water and brine.
-
| Problem Observed | Potential Cause | Recommended Solution |
| Incomplete Reduction | Insufficiently reactive hydride; low temperature. | Use LiBH₄ instead of NaBH₄. Consider gentle heating (40-50 °C) and monitor by TLC. |
| Loss of N-Boc Group | Acidic workup conditions. | Quench with H₂O/NaOH or Rochelle's salt. Avoid any acidic washes. |
| Ring-Opened Byproducts | Harsh reducing agent (e.g., LiAlH₄); prolonged heating. | Use milder conditions (LiBH₄, rt or gentle heat). Do not let the reaction run for an excessive time once complete. |
Part 2: Final Boc Protection
The final step involves protecting the newly revealed primary amine at the C3 position.
Q3: The final Boc protection is not going to completion, and I have difficulty purifying my final product from the unreacted amino alcohol.
A3: This step can be deceptively tricky due to the steric hindrance at the C3 position and the similar polarity of the starting material and product.
-
Causality (Steric Hindrance & Nucleophilicity): The neopentyl-like environment of the C3-amino group, adjacent to a hydroxymethyl group and within a constrained ring, can reduce its nucleophilicity and slow the reaction with the bulky di-tert-butyl dicarbonate ((Boc)₂O).
-
Troubleshooting Steps:
-
Increase Reagent Equivalents: Use a slight excess of (Boc)₂O (e.g., 1.2 - 1.5 equivalents) and a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Use a Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Optimize Solvent and Time: The reaction is typically run in aprotic solvents like Dichloromethane (DCM) or THF.[5] Allow the reaction to stir at room temperature for an extended period (12-24 hours) to ensure full conversion.
-
Alternative Boc Reagent: In difficult cases, consider using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), which can be more reactive.
-
Q4: My final product is streaking on my silica gel column, leading to poor separation and low recovery.
A4: Azetidines, particularly those with free amine or alcohol groups, are prone to interacting strongly with the acidic silica gel surface, causing streaking.
-
Causality (Silica Acidity): The Lewis acidic sites on standard silica gel can coordinate with the basic nitrogen atoms of the azetidine, leading to poor chromatographic behavior.
-
Purification Solutions:
-
Neutralize the Eluent: Add 1-2% triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate).[8] The TEA will compete for the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use Deactivated Silica: If streaking persists, use silica gel that has been pre-treated with a base or purchase commercially available deactivated silica gel.
-
Alternative Purification: If chromatography is still problematic, consider crystallization if your product is a solid.
-
Caption: Troubleshooting logic for preventing Boc group cleavage.
Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Reduction of tert-butyl 3-amino-3-(methoxycarbonyl)azetidine-1-carboxylate
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting ester (1.0 equiv).
-
Dissolution: Dissolve the ester in anhydrous THF or Ethanol (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Lithium Borohydride (LiBH₄) (2.0 - 3.0 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (typically 4-12 hours). If the reaction is sluggish, gentle warming to 40 °C can be applied.
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Quench by the slow, dropwise addition of water until gas evolution ceases.
-
Work-up: Add ethyl acetate to dilute the mixture. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude amino alcohol can often be used in the next step without further purification. If necessary, purify via column chromatography on silica gel using an eluent system containing 1-2% triethylamine (e.g., 90:8:2 DCM/Methanol/TEA).
Protocol 2: Boc-Protection of 1-Boc-3-aminoazetidine-3-methanol
-
Setup: To a round-bottom flask, add the crude amino alcohol (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous Dichloromethane (DCM) (approx. 0.1 M).
-
Base Addition: Add triethylamine (TEA) (1.5 equiv).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) dissolved in a small amount of DCM. Add a catalytic amount of DMAP (0.1 equiv).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC until the starting amino alcohol is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to yield the final product.
References
- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
-
A Practical Process for the Preparation of Azetidine3-carboxylic Acid - ResearchGate. URL: [Link]
-
Scholars Research Library - Der Pharma Chemica. URL: [Link]
-
Synthesis of azetidine-3-carboxylic acid | The Journal of Organic Chemistry. URL: [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. URL: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. URL: [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF - ResearchGate. URL: [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. URL: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. URL: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. URL: [Link]
-
Amine Protection / Deprotection - Fisher Scientific. URL: [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. URL: [Link]
-
Azetidine synthesis - Organic Chemistry Portal. URL: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. URL: [Link]
-
†Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. URL: [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. URL: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. URL: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. URL: [Link]
-
3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem. URL: [Link]
Sources
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Boc Deprotection in Azetidine Derivatives
Welcome to the technical support center for optimizing reaction conditions for tert-butoxycarbonyl (Boc) deprotection in azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this critical synthetic step. The inherent ring strain of azetidines introduces unique challenges not typically encountered with larger, more stable heterocyclic systems.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible outcomes in your experiments.
Troubleshooting Guide
This section addresses specific issues that can arise during the Boc deprotection of azetidine derivatives. Each problem is presented with likely causes and actionable solutions, grounded in established chemical principles.
Problem 1: Incomplete or Sluggish Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved under acidic conditions via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation.[5][6][7][8] If the acid is too weak or used in insufficient quantity, this equilibrium will not favor the deprotected product.
-
Solution: Increase the concentration or equivalents of the acid. For trifluoroacetic acid (TFA), a common starting point is 20-50% in a solvent like dichloromethane (DCM).[9][10] For HCl, a 4M solution in dioxane is typically effective.[11][12][13] It's crucial to use a stoichiometric excess of acid as the newly formed amine will be protonated, consuming one equivalent of acid.[14]
-
-
Steric Hindrance: Bulky substituents on the azetidine ring or adjacent to the nitrogen can impede the approach of the acid, slowing down the deprotection rate.[15][16][17]
-
Solution: Increase the reaction temperature moderately (e.g., from 0 °C to room temperature, or from room temperature to 40 °C). Prolonged reaction times may also be necessary.[18] In cases of severe steric hindrance, switching to a less sterically demanding acid might be beneficial, although this is less common.
-
-
Electronic Effects: Electron-withdrawing groups on the azetidine ring can decrease the basicity of the carbamate oxygen, making it more difficult to protonate and thus slowing the deprotection.
-
Solution: Employ stronger acidic conditions, such as neat TFA, or consider alternative deprotection methods if acid lability of other functional groups is a concern.
-
Problem 2: Azetidine Ring Opening or Decomposition
Symptom: LC-MS analysis reveals the presence of unexpected byproducts with masses corresponding to ring-opened species or oligomers. You may also observe a low isolated yield of the desired product.
Possible Causes & Solutions:
-
Inherent Ring Strain: Azetidines possess significant ring strain (approx. 25.4 kcal/mol), making them susceptible to nucleophilic attack and ring-opening, especially under harsh acidic conditions.[3][4]
-
Solution: Use the mildest acidic conditions that still afford complete deprotection in a reasonable timeframe. It is often a delicate balance. Consider screening different acids; for instance, HCl in dioxane is sometimes considered milder than TFA.[19] Running the reaction at lower temperatures (e.g., 0 °C) can also mitigate decomposition.[20]
-
-
Intramolecular Reactions: Certain substituents on the azetidine ring can act as internal nucleophiles, leading to acid-mediated intramolecular ring-opening decomposition.[1][2]
-
Solution: If you suspect an intramolecular decomposition pathway, a redesign of the synthetic route to avoid the problematic substituent during the deprotection step may be necessary. Alternatively, exploring non-acidic deprotection methods could be a viable strategy.
-
-
Workup Issues: Prolonged exposure to acidic conditions during workup and purification can also lead to degradation.
Problem 3: Side Reactions Involving the tert-Butyl Cation
Symptom: Formation of byproducts where a tert-butyl group has been added to other nucleophilic sites in your molecule (e.g., electron-rich aromatic rings, thiols).[22]
Possible Causes & Solutions:
-
Reactive tert-Butyl Cation Intermediate: The deprotection mechanism generates a tert-butyl cation.[6][7][14] This electrophile can be trapped by any available nucleophile in the reaction mixture.
| Scavenger | Typical Concentration | Notes |
| Anisole | 5-10% (v/v) | Effective for trapping the tert-butyl cation. |
| Thioanisole | 5-10% (v/v) | Also effective and can be useful for substrates with sulfur-containing functional groups. |
| Triethylsilane | 1.1-1.5 equivalents | Reduces the tert-butyl cation to isobutane. |
Table 1: Common Scavengers for Boc Deprotection
Frequently Asked Questions (FAQs)
Q1: What is the best acid to use for Boc deprotection of an azetidine derivative?
A1: There is no single "best" acid, as the optimal choice depends on the specific substrate and the presence of other acid-labile functional groups. The most commonly used reagents are:
-
Trifluoroacetic Acid (TFA): Typically used as a 20-50% solution in DCM or neat.[10] It is highly effective but also very corrosive and can be harsh on sensitive substrates.[14]
-
Hydrochloric Acid (HCl): Usually used as a 4M solution in an organic solvent like dioxane or methanol.[11][12][13] It is often considered a milder alternative to TFA and can offer better selectivity in some cases.[13][19]
-
Other Acids: Phosphoric acid and p-toluenesulfonic acid (pTSA) are also used and are considered "greener" alternatives to TFA.[15][23]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The most common methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting material and the appearance of the product. The deprotected amine will have a different Rf value (typically lower) than the Boc-protected starting material. Staining with ninhydrin can be useful as it will stain the primary or secondary amine product but not the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to monitor the masses of the starting material and product simultaneously.[24] This is particularly useful for identifying any side products that may be forming.
Q3: My compound is also sensitive to strong acid. Are there any alternative, non-acidic methods for Boc deprotection?
A3: While acidic cleavage is the most common method, some alternatives exist, although they may not be as general.
-
Thermal Deprotection: Heating the Boc-protected compound, sometimes in a high-boiling point solvent or on silica gel, can induce thermal cleavage of the Boc group.[25][26][27] However, this often requires high temperatures (>80-100 °C) which may not be suitable for all substrates.[28][29]
-
Lewis Acids: Certain Lewis acids like Sn(OTf)2, ZnBr2, and AlCl3 have been reported for Boc deprotection and can sometimes offer different selectivity compared to Brønsted acids.[23][25]
-
Alternative Protecting Groups: If acid sensitivity is a major issue, consider using a different amine protecting group that can be removed under orthogonal conditions, such as the Cbz group (removed by hydrogenolysis) or the Fmoc group (removed by base).[7]
Q4: What is the standard workup procedure for a Boc deprotection?
A4: A typical workup involves the following steps:
-
Removal of Volatiles: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure (rotary evaporation).[5][21]
-
Neutralization: The resulting residue (often an amine salt) is dissolved in a suitable organic solvent (e.g., DCM or ethyl acetate) and washed with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO3) solution, until the aqueous layer is basic.[21] This neutralizes any remaining acid and liberates the free amine.
-
Extraction and Drying: The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated to yield the crude deprotected amine.
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This is a standard and robust protocol for many azetidine derivatives.
-
Dissolve the Boc-protected azetidine derivative in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 30 minutes to several hours.[9][30]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
Proceed with the standard workup procedure as described in the FAQ section.
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is often preferred for substrates that are sensitive to the harshness of TFA.
-
Dissolve the Boc-protected azetidine derivative in a minimal amount of a co-solvent like methanol or DCM if it is not readily soluble in dioxane.
-
Add a 4M solution of HCl in dioxane (typically 10-20 equivalents).[11][13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess HCl under reduced pressure.
-
The resulting hydrochloride salt can often be used directly in the next step or subjected to a basic workup to isolate the free amine.[21]
Visualizations
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed cleavage of the Boc protecting group.
Troubleshooting Workflow for Incomplete Deprotection
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acids - Wordpress [reagents.acsgcipr.org]
- 15. mdpi.com [mdpi.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 18. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 23. Boc-Protected Amino Groups [organic-chemistry.org]
- 24. microsaic.com [microsaic.com]
- 25. researchgate.net [researchgate.net]
- 26. mcours.net [mcours.net]
- 27. reddit.com [reddit.com]
- 28. reddit.com [reddit.com]
- 29. researchgate.net [researchgate.net]
- 30. reddit.com [reddit.com]
Technical Support Center: Synthesis of Azetidinemethanol - Byproduct Identification and Removal
Welcome to the technical support center for the synthesis of azetidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of byproducts during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify and remove critical impurities, ensuring the quality and integrity of your final product.
I. Overview of Common Synthetic Routes and Potential Byproducts
The synthesis of azetidinemethanol is a critical process in the development of various pharmaceuticals. However, like many strained heterocyclic systems, its synthesis is often accompanied by the formation of unwanted byproducts. Understanding the origin of these impurities is the first step toward effective removal. Two prevalent synthetic strategies are commonly employed, each with its own set of potential side reactions.
Route A: From Epichlorohydrin and a Protected Amine (e.g., Benzylamine)
This route involves the reaction of an amine with epichlorohydrin to form a chlorohydrin intermediate, which then undergoes intramolecular cyclization to yield the protected azetidinemethanol.
Route B: Reduction of an Azetidine-3-Carboxylic Acid Derivative
This approach typically involves the reduction of an N-protected azetidine-3-carboxylic acid or its ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
The following sections will delve into specific byproducts associated with these routes and provide actionable troubleshooting advice.
II. Troubleshooting Guides: Identification and Removal of Key Byproducts
This section is formatted in a question-and-answer style to directly address issues you may encounter during your experiments.
Byproducts from the Epichlorohydrin Route
Question 1: My reaction with benzylamine and epichlorohydrin shows multiple spots on the TLC, and the yield of the desired N-benzyl-azetidinemethanol is low. What are the likely byproducts?
Answer:
Several byproducts can form in this reaction, leading to a complex product mixture. The primary culprits are typically:
-
Ring-Opened Isomer (1-benzylamino-3-chloropropan-2-ol): This is the initial product of the reaction between benzylamine and epichlorohydrin. Incomplete cyclization, often due to suboptimal reaction conditions (e.g., incorrect base or temperature), will result in this impurity remaining in your product.
-
Dimer/Oligomer Formation: Azetidines, being strained rings, are susceptible to ring-opening polymerization, especially under acidic conditions or at elevated temperatures. The initially formed azetidinium salt can be attacked by another molecule of the amine or the product itself, leading to dimers and higher-order oligomers.[1][2][3]
-
Hydrolysis Products of Epichlorohydrin: Epichlorohydrin can hydrolyze in the presence of water to form 3-chloro-1,2-propanediol (3-MCPD) and glycerol.[4][5] These highly polar impurities can complicate the work-up and purification.
Diagram: Byproduct Formation from Epichlorohydrin Route
Caption: Potential byproduct pathways in the synthesis of N-benzyl-azetidinemethanol from epichlorohydrin.
Question 2: How can I identify these byproducts?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification:
-
Thin-Layer Chromatography (TLC):
-
Visualization: Use a combination of UV light (for aromatic compounds like the N-benzyl derivatives) and a potassium permanganate (KMnO₄) stain. Alcohols will show up as yellow/brown spots on a purple background.
-
Differentiation: The desired product, N-benzyl-azetidinemethanol, will be a relatively polar spot. The ring-opened isomer will likely have a similar Rf value, making separation by column chromatography challenging. Oligomers will appear as a streak of spots near the baseline due to their higher molecular weight and polarity. Hydrolysis products of epichlorohydrin are very polar and will also remain at the baseline.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile and semi-volatile impurities.[6] You can detect unreacted epichlorohydrin, the ring-opened isomer, and potentially the dimer. The mass spectrum will provide the molecular weight and fragmentation pattern, aiding in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the ring-opened isomer, you will observe distinct signals for the CH-Cl and CH₂-N protons that are absent in the cyclized product. The azetidine ring protons in the desired product will have characteristic chemical shifts and coupling patterns. Oligomers will show complex, broadened signals.
-
¹³C NMR: The number of signals will help differentiate between the desired product and its isomer. Ring strain in the azetidine ring also influences the chemical shifts of the ring carbons.
-
Question 3: What are the best methods for removing these byproducts?
Answer:
The purification strategy depends on the major byproduct present:
-
For Ring-Opened Isomer:
-
Column Chromatography: While challenging due to similar polarities, careful optimization of the solvent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to prevent streaking) on silica gel can be effective.
-
Reaction Optimization: The best approach is to prevent its formation. Ensure slow addition of epichlorohydrin to the amine at a controlled temperature and use a suitable base (e.g., potassium carbonate) to drive the cyclization to completion.
-
-
For Dimer/Oligomer:
-
Distillation: If the desired N-benzyl-azetidinemethanol is thermally stable, vacuum distillation can be a highly effective method to separate it from the non-volatile oligomeric byproducts.
-
Column Chromatography: The significant difference in polarity between the monomeric product and the oligomers allows for a relatively straightforward separation by silica gel chromatography. The oligomers will adhere strongly to the silica.
-
-
For Hydrolysis Products:
-
Aqueous Work-up: A standard aqueous work-up with a brine wash can help remove the highly water-soluble hydrolysis products.
-
Solvent Selection: Using an anhydrous solvent for the reaction and work-up will minimize the formation of these impurities.
-
Byproducts from the Reduction of Azetidine-3-Carboxylic Acid Derivatives
Question 4: I am reducing N-Boc-azetidine-3-carboxylic acid methyl ester with LiAlH₄ and see a byproduct on my TLC that stains with 2,4-dinitrophenylhydrazine (DNPH). What is it and how do I get rid of it?
Answer:
The DNPH-positive spot is likely the intermediate N-Boc-azetidine-3-carbaldehyde .
-
Cause of Formation: The reduction of an ester to an alcohol with LiAlH₄ proceeds through an aldehyde intermediate.[7][8][9] If the reaction is incomplete (e.g., insufficient LiAlH₄, low reaction temperature, or short reaction time), this aldehyde can be isolated.
-
Identification:
-
TLC: The aldehyde will have a different Rf value than the starting ester and the final alcohol product, and it will give a positive test (yellow/orange spot) with a DNPH stain.
-
¹H NMR: The presence of a characteristic aldehyde proton signal around 9-10 ppm is a definitive indicator.
-
-
Removal:
-
Drive the Reaction to Completion: The most effective way to eliminate the aldehyde is to ensure the initial reduction goes to completion. You can try:
-
Using a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents).
-
Increasing the reaction temperature (e.g., refluxing in THF).
-
Extending the reaction time.
-
-
Selective Reduction of the Impurity: If you have already isolated the product mixture, you can perform a selective reduction of the aldehyde using a milder reducing agent like sodium borohydride (NaBH₄), which will not reduce the ester if it is also present.[10][11] However, since your desired product is the alcohol, simply re-subjecting the mixture to the original LiAlH₄ conditions is often the most straightforward approach.
-
Diagram: Reduction of N-Boc-azetidine-3-carboxylic acid methyl ester
Caption: The reduction pathway and the formation of the aldehyde intermediate.
Question 5: After my LiAlH₄ reduction and work-up, my NMR spectrum is complex, suggesting ring-opened byproducts. Is this possible?
Answer:
Yes, while less common than with the epichlorohydrin route, ring-opening of the azetidine can occur, especially under harsh work-up conditions.
-
Cause of Formation: The work-up of LiAlH₄ reactions typically involves the addition of water and/or acid. If the work-up is too acidic, the azetidine nitrogen can be protonated, making the strained ring susceptible to nucleophilic attack by water or other nucleophiles present, leading to ring-opened amino diol byproducts.[1]
-
Identification:
-
NMR: The appearance of new signals corresponding to a linear amino alcohol chain, and the disappearance of the characteristic signals of the azetidine ring protons, would indicate ring-opening.
-
LC-MS: This technique can help identify the molecular weights of the byproducts, confirming the addition of a water molecule.
-
-
Prevention and Removal:
-
Careful Work-up: Use a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) to quench the reaction. This method is generally milder and helps to precipitate the aluminum salts, which can then be filtered off.
-
Column Chromatography: The ring-opened byproducts will have different polarities compared to the desired azetidinemethanol and can typically be separated by silica gel chromatography.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good general TLC stain for monitoring my azetidinemethanol synthesis?
A1: A potassium permanganate (KMnO₄) stain is excellent for general-purpose visualization. It is sensitive to the alcohol functionality in your product and many of the potential byproducts. For N-benzyl protected intermediates, UV visualization is also very useful.
Q2: My N-benzyl-azetidinemethanol product is an oil. How can I best purify it?
A2: If your product is an oil, vacuum distillation is often the most effective method for purification on a larger scale, especially for removing non-volatile impurities like oligomers. For smaller scales or for separating isomers with similar boiling points, column chromatography is the preferred method.
Q3: Can I use recrystallization to purify my azetidinemethanol derivative?
A3: Recrystallization is a powerful purification technique if your product is a solid and you can find a suitable solvent system.[3][4][12][13][14] For many low molecular weight azetidinemethanol derivatives, which are often oils or low-melting solids, recrystallization may not be feasible. However, if you are working with a solid derivative (e.g., a salt or a more complex molecule incorporating the azetidinemethanol moiety), it is worth exploring.
Q4: How can I avoid the formation of pyrrolidine byproducts?
A4: The formation of a five-membered pyrrolidine ring can compete with the desired four-membered azetidine ring formation, especially in intramolecular cyclization reactions. Lower reaction temperatures generally favor the kinetically controlled formation of the azetidine. Higher temperatures can lead to the thermodynamically more stable pyrrolidine.
IV. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under a gentle flow of the solvent. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with your starting solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 30% ethyl acetate, then 50%). To prevent streaking of amine-containing compounds, it is often beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: TLC Staining with Potassium Permanganate (KMnO₄)
-
Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store the solution in a dark bottle.
-
Staining: After developing your TLC plate, briefly dip it into the KMnO₄ solution using forceps.
-
Visualization: Gently warm the plate with a heat gun. Compounds that can be oxidized (alcohols, aldehydes, amines, etc.) will appear as yellow or brown spots against a purple background.
V. References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Analysis of Epichlorohydrin in Drinking Water Using the Lumin P & T Concentrator Application Note. (n.d.). Teledyne Tekmar. [Link]
-
Analysis of Epichlorohydrin in Drinking Water by Purge and Trap GC/MS. (n.d.). Teledyne Tekmar. [Link]
-
Recrystallization. (n.d.). Vidyasagar University. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2022). Frontiers in Chemistry. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. [Link]
-
How to identify a spot of organic azide on TLC? (2022). ResearchGate. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Recrystallization. (2022). Chemistry LibreTexts. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. (2013). Organic & Biomolecular Chemistry. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
-
Esters can be reduced to 1° alcohols using LiAlH4. (2023). Chemistry LibreTexts. [Link]
-
Ester to Alcohol. (n.d.). Organic Chemistry Portal. [Link]
-
Insight into the purification strategies for removing the byproducts of Bispecific Antibodies. (2022). ResearchGate. [Link]
-
18.7: Reduction of Carboxylic Acids and Their Derivatives. (2019). Chemistry LibreTexts. [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar. [Link]
-
The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why? (2017). Quora. [Link]
-
What products are obtained from the reaction of the following compounds with LiAlH4 followed by treatment with dilute acid? (n.d.). Pearson. [Link]
-
A Quick Guide to Reductions in Organic Chemistry. (n.d.). Compound Interest. [Link]
-
Reductions of Carboxylic Acid Derivatives. (n.d.). Michigan State University Department of Chemistry. [Link]
-
87 CHM2210 Reduction of Esters to Yield Alcohols. (2018). YouTube. [Link]
-
Why some esters can be reduced by sodium borohydride? (2017). ResearchGate. [Link]
-
Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. (n.d.). JEOL Ltd.. [Link]
-
SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019). Molecules. [Link]
-
Purification of hetero-oligomeric protein variants using a modified tandem affinity purification approach. (2023). STAR Protocols. [Link]
-
GC-MS and Proximate Analysis of the Hydromethanol Extract of Craterispermum schweinfurthi Leaves. (2024). ResearchGate. [Link]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Improving the Yield of 1-Boc-3-(boc-amino)azetidine-3-methanol Synthesis
Welcome to the technical support guide for the synthesis of 1-Boc-3-(boc-amino)azetidine-3-methanol. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable but synthetically challenging molecule. The inherent ring strain of the azetidine core and the construction of a sterically hindered quaternary center at the C3 position present unique difficulties.[1][2][3] This guide provides in-depth, field-tested insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your reaction yields.
Section 1: Synthesis Overview & Core Logic
The most reliable and frequently troubleshooted synthesis of this compound begins with the commercially available starting material, 1-Boc-3-azetidinone. The overall strategy involves building the C3 quaternary center through a modified Strecker synthesis, followed by functional group manipulations.
The key transformations are:
-
Aminonitrile Formation: A three-component reaction between the ketone, a cyanide source, and an ammonia source to form 1-Boc-3-amino-3-cyanoazetidine.
-
Nitrile Hydrolysis: Conversion of the cyano group to a carboxylic acid under conditions that preserve the strained azetidine ring.
-
Amine Protection: Introduction of the second Boc group onto the newly formed C3-amino group.
-
Carboxylic Acid Reduction: Selective reduction of the carboxylic acid to the primary alcohol to yield the final product.
Experimental Workflow Diagram
Caption: High-level workflow for the multi-step synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is 1-Boc-3-azetidinone the recommended starting material? A1: 1-Boc-3-azetidinone is a stable, commercially available precursor that contains the core azetidine scaffold with a reactive carbonyl group at the desired C3 position. This allows for the direct and sequential construction of the two required substituents, which is more efficient than strategies involving ring formation from acyclic precursors for this specific substitution pattern.[4]
Q2: How critical is moisture control throughout this synthesis? A2: It varies by step. The initial Strecker reaction is performed in an aqueous environment. However, the Boc protection (Step 3) and especially the final reduction (Step 4) are highly sensitive to moisture. The use of anhydrous solvents and an inert atmosphere (Nitrogen or Argon) is mandatory for the reduction step to prevent quenching the hydride reagent and ensure high yields.[5]
Q3: My final product seems unstable during purification. Is this common? A3: Yes, the Boc protecting groups can be labile under acidic conditions.[6][7] During silica gel chromatography, prolonged exposure to the slightly acidic silica can cause partial deprotection. To mitigate this, you can either use silica gel that has been pre-treated with a base (e.g., washed with 1-2% triethylamine in the eluent) or work quickly and avoid letting the product sit on the column for an extended period.
Q4: What are the primary safety concerns for this synthesis? A4: The two main hazards are:
-
Step 1 (Strecker): Use of potassium or sodium cyanide. Cyanide salts are highly toxic. All manipulations must be performed in a certified chemical fume hood, and a quench solution (e.g., bleach and base) should be readily available for any waste or spills.
-
Step 4 (Reduction): Use of borane (BH3) or lithium borohydride (LiBH4). These reagents are flammable and react violently with water. They must be handled under an inert atmosphere.
Q5: Can I use a different protecting group for the ring nitrogen? A5: While other protecting groups like Cbz or Fmoc are possible, the Boc group is often chosen for its stability to the nucleophilic and basic conditions used in the early steps and its relatively mild removal conditions.[8] However, if your downstream application requires orthogonal deprotection, you may need to re-optimize the synthesis with a different N1-protecting group, keeping in mind that this will change the solubility and reactivity of all intermediates.
Section 3: Troubleshooting Guides by Synthesis Step
This section provides a detailed breakdown of common problems, their underlying causes, and validated solutions for each stage of the synthesis.
Troubleshooting Logic Diagram
Caption: A general decision tree for troubleshooting synthetic steps.
Step 1: Strecker Reaction (1-Boc-3-amino-3-cyanoazetidine)
| Problem | Potential Cause | Scientific Explanation & Solution |
| Low or No Conversion | 1. Inactive Cyanide Source: Old or improperly stored KCN/NaCN can be ineffective. 2. Incorrect pH: The reaction equilibrium is pH-dependent. | Solution: Use a fresh, finely ground source of KCN or NaCN. Ensure the reaction mixture is slightly basic to favor the nucleophilic attack of cyanide. Monitor the reaction by TLC (the product is more polar than the starting ketone). |
| Formation of Cyanohydrin Side Product | Insufficient Ammonia Source: An imbalance in the Strecker equilibrium can favor the formation of the cyanohydrin intermediate over the desired aminonitrile. | Solution: Ensure an adequate excess of the ammonium salt (e.g., NH₄Cl) is used. The equilibrium must favor imine formation, which is then trapped by the cyanide. A typical ratio is 1.5-2.0 equivalents of NH₄Cl and 1.2-1.5 equivalents of KCN relative to the azetidinone. |
Optimized Protocol: Strecker Reaction
-
In a round-bottom flask, dissolve 1-Boc-3-azetidinone (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add ammonium chloride (2.0 eq) and potassium cyanide (1.5 eq). Caution: Handle cyanide in a fume hood with extreme care.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate/Hexanes). The starting ketone will have a higher Rf than the polar aminonitrile product.
-
Upon completion, carefully quench the reaction with sodium hypochlorite solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile, which can often be used in the next step without further purification.
Step 2: Nitrile Hydrolysis (1-Boc-3-amino-3-carboxyazetidine)
| Problem | Potential Cause | Scientific Explanation & Solution |
| Incomplete Hydrolysis | Conditions Too Mild: The nitrile is sterically hindered by the quaternary center, making hydrolysis difficult. | Solution: This step often requires forcing conditions. Refluxing in 6M HCl or 25% aqueous NaOH for 12-24 hours is typically necessary. Monitor by LC-MS to track the disappearance of the nitrile and the appearance of the amino acid product. |
| Ring-Opening/Decomposition | Conditions Too Harsh: The strained azetidine ring is susceptible to cleavage under prolonged exposure to strong acid or base at high temperatures.[9] | Solution: Find a balance between hydrolysis and degradation. If decomposition is significant, attempt a two-stage hydrolysis: first to the primary amide under controlled acidic conditions (e.g., conc. H₂SO₄ at 0°C to RT), followed by hydrolysis of the amide to the carboxylic acid under milder basic conditions. |
Step 3: Boc Protection (1-Boc-3-(Boc-amino)-3-carboxyazetidine)
| Problem | Potential Cause | Scientific Explanation & Solution |
| Low Yield of Di-Boc Product | 1. Zwitterionic Intermediate: The amino acid intermediate exists as a zwitterion, which can have poor solubility and reduced nucleophilicity of the amine. 2. Insufficient Base/Boc₂O: Standard conditions may not be sufficient for this hindered amine. | Solution: Perform the reaction in a biphasic system like THF/water or Dioxane/water. Use a base such as NaOH or LiOH to deprotonate the ammonium group, making the free amine available for reaction.[10] Use a slight excess of Boc-anhydride (Boc₂O, 1.2-1.5 eq). The reaction is often complete within 4-12 hours at room temperature. |
| Product is Difficult to Isolate | Emulsion during Workup: The product can act as a surfactant, making extraction difficult. | Solution: After the reaction, acidify the aqueous layer carefully with cold 1M HCl to a pH of ~3-4 to protonate the carboxylate.[7] This makes the product less water-soluble and easier to extract with a solvent like ethyl acetate. If emulsions persist, add brine to the aqueous layer. |
Optimized Protocol: Boc Protection
-
Dissolve the crude amino acid (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solid is fully dissolved.
-
Add Di-tert-butyl dicarbonate (1.3 eq) portion-wise.
-
Stir at room temperature for 12 hours.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Step 4: Carboxylic Acid Reduction
| Problem | Potential Cause | Scientific Explanation & Solution |
| Incomplete Reduction | 1. Inactive Hydride Reagent: Borane or LiBH₄ can degrade if not stored properly. 2. Poor Reagent Choice: Direct reduction of the carboxylic acid is challenging. | Solution: A two-step procedure is often more reliable: 1) Convert the carboxylic acid to its methyl ester using SOCl₂ in methanol. 2) Reduce the less-hindered ester with a milder reagent like Lithium Borohydride (LiBH₄) in THF.[5] This avoids the harsh conditions needed for direct acid reduction. Alternatively, use a fresh, titrated solution of BH₃-THF, which is more selective for carboxylic acids. |
| Loss of Boc Group(s) | Use of LiAlH₄: Lithium aluminum hydride is strong enough to reduce the carbamate groups, leading to undesired deprotection. | Solution: Strictly avoid using LiAlH₄. LiBH₄ and BH₃-THF are sufficiently selective to reduce the ester or carboxylic acid without affecting the Boc groups under controlled conditions.[6] |
Section 4: Data Summary & Characterization
Table 1: Typical Reagent Stoichiometry and Yields
| Step | Key Reagent | Equivalents | Typical Isolated Yield |
| 1. Strecker | KCN | 1.5 | 75-85% |
| 2. Hydrolysis | 6M HCl | Large Excess | 60-70% |
| 3. Boc Protection | Boc₂O | 1.3 | 80-90% |
| 4. Reduction | LiBH₄ (on ester) | 2.0 | 70-85% |
| Overall Yield | - | - | ~25-40% |
Table 2: Expected NMR Data for Final Product (CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~5.10 | br s | 1H | -NHBoc |
| ¹H | ~4.05 | d | 2H | Azetidine CH₂ |
| ¹H | ~3.85 | d | 2H | Azetidine CH₂ |
| ¹H | ~3.60 | s | 2H | -CH₂OH |
| ¹H | ~2.50 | br s | 1H | -OH |
| ¹H | 1.45 | s | 9H | C3-NBoc |
| ¹H | 1.42 | s | 9H | N1-Boc |
| ¹³C | ~156.0 | - | - | N1-C =O |
| ¹³C | ~155.5 | - | - | C3-NC =O |
| ¹³C | ~80.0 | - | - | Boc C (CH₃)₃ |
| ¹³C | ~79.5 | - | - | Boc C (CH₃)₃ |
| ¹³C | ~68.0 | - | - | -C H₂OH |
| ¹³C | ~60.0 | - | - | Azetidine C H₂ |
| ¹³C | ~58.0 | - | - | Azetidine C 3 |
| ¹³C | ~28.4 | - | - | Boc C(C H₃)₃ |
References
- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH.
- Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide - Benchchem. Details common issues with Boc group stability and removal.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. Describes general challenges in azetine/azetidine synthesis, including ring strain.
- A Single-Step Synthesis of Azetidine-3-amines - PubMed. Provides methods for synthesizing azetidine-3-amines.
- Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids - PubMed. Covers synthesis of substituted azetidines.
- Troubleshooting Boc Deprotection: A Technical Support Guide - Benchchem. Discusses side reactions during Boc deprotection.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition - MDPI.
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. General guide on Boc deprotection, including issues with side reactions and selectivity.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - Serve Content.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Details the mechanism of Boc protection and its orthogonality.
- Preparation and Synthetic Applications of Azetidines | Request PDF - ResearchGate. Highlights the challenges in preparing four-membered nitrogen heterocycles.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. Discusses the synthetic challenges due to the ring strain of azetidines.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Provides protocols for reduction using LiBH4.
- BOC deprotection - Hebei Boze Chemical Co.,Ltd.
- Boc-Protected Amino Groups - Organic Chemistry Portal. Details standard procedures for the formation of Boc-protected amines and amino acids.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
"scalability issues in the production of azetidine-based linkers"
Welcome to the technical support center for the synthesis and production of azetidine-based linkers. This guide is designed for researchers, chemists, and drug development professionals to navigate the common scalability challenges associated with these valuable chemical motifs. Azetidines are prized for the rigid, three-dimensional structure they impart to molecules, but their inherent ring strain presents unique difficulties in large-scale production.[1] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for azetidine rings, and which are most amenable to scaling?
A1: The synthesis of the strained four-membered azetidine ring is a significant challenge, but several strategies have been developed.[2] The choice of route for scalability depends heavily on factors like substrate scope, catalyst cost, and operational simplicity.
-
Intramolecular Cyclization: This is the most common and often most scalable approach. It typically involves the cyclization of a 3-aminopropanol derivative or a γ-amino halide/sulfonate. Palladium-catalyzed intramolecular C-H amination of substrates with a directing group (like picolinamide) is a powerful method, featuring low catalyst loading and convenient conditions.[3] Another robust method is the ring closure of haloamines.
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction between an imine and an alkene is an efficient way to form the azetidine ring.[4] Recent advances using visible-light photocatalysis have made this strategy milder, more scalable, and operationally simpler than traditional UV-mediated methods.[5]
-
Ring Expansion/Contraction: Methods such as the ring expansion of aziridines or the ring contraction of pyrrolidinones offer alternative pathways.[6] For instance, a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can produce functionalized N-sulfonylazetidines.[3]
Scalability Comparison of Synthetic Routes
| Synthetic Strategy | Advantages for Scalability | Potential Scalability Issues | Key References |
|---|---|---|---|
| Pd-Catalyzed C-H Amination | Low catalyst loading, mild conditions, predictable selectivity. | Cost of palladium catalyst, removal of directing group. | [3] |
| Visible-Light [2+2] Cycloaddition | Mild conditions, operational simplicity, avoids high-energy UV. | Requires specialized photochemical reactors for large scale. | [5] |
| Intramolecular Haloamine Cyclization | Often uses inexpensive reagents and straightforward conditions. | Potential for intermolecular side reactions, formation of oligomers. | [3][7] |
| Ring Contraction of Pyrrolidinones | Can utilize readily available starting materials. | May require strong bases or multi-step sequences. |[3][6] |
Q2: Why is the azetidine ring prone to instability, and how does this affect large-scale production?
A2: The reactivity of azetidines is driven by a significant ring strain of approximately 25.4 kcal/mol.[6] While this makes them more stable and easier to handle than the highly strained aziridines, it also makes them susceptible to ring-opening reactions, particularly under acidic or certain nucleophilic conditions.[8][9]
On a large scale, this instability can lead to several critical issues:
-
Yield Loss During Synthesis and Work-up: Acidic conditions used during reaction quenching, extractions, or chromatography can catalyze ring-opening, leading to the formation of undesired byproducts and a significant reduction in yield.[8]
-
Product Degradation During Purification: Purification methods that involve harsh pH conditions or high temperatures can degrade the final product. For linker-payloads, which are often designed to be labile, this is a major concern.[10]
-
Storage and Stability Issues: The final linker product may degrade over time if not stored under optimal conditions (e.g., neutral pH, low temperature). This instability can complicate the manufacturing timeline for antibody-drug conjugates (ADCs) or PROTACs.[11][12]
A key factor governing stability is the basicity (pKa) of the azetidine nitrogen. Electron-withdrawing groups on the nitrogen delocalize the lone pair, reducing its basicity and making it less susceptible to protonation-driven ring-opening.[8] Conversely, electron-donating groups can increase basicity and instability in acidic media.
Q3: What are the primary challenges in purifying azetidine-based linkers at scale?
A3: Purification is one of the most significant hurdles in the manufacturing of azetidine-based linkers and their corresponding payloads.[10] The challenges are multifaceted:
-
Inherent Instability: As discussed, the linkers can be labile and may not withstand harsh purification conditions like extreme pH or high temperatures used in techniques like recrystallization.[10]
-
Complex Solubility: Linker-payloads often have mixed polarity, with non-polar cytotoxic payloads and more polar linker components. This complex solubility profile makes standard purification techniques like normal-phase or reverse-phase chromatography challenging.[10][12]
-
Removal of Process-Related Impurities: Side products from the synthesis, such as ring-opened species or oligomers, can have similar polarities to the desired product, making chromatographic separation difficult.
-
High Potency Containment: When purifying a complete linker-payload, the high toxicity of the payload necessitates specialized high-containment facilities and equipment, adding significant operational complexity and cost.[11][13]
A specialized solid-phase extraction (SPE) technique, often called "catch and release," has emerged as a powerful solution. After an initial purification (e.g., reverse-phase chromatography), the product is "caught" on a solid support while impurities are washed away, and then "released" with a different solvent, allowing for concentration and solvent exchange in a single step.[10]
Troubleshooting Guide
Issue 1: Low or No Yield of Azetidine Product in Cyclization Step
Q: My intramolecular cyclization reaction to form the azetidine ring is failing on a larger scale, though it worked in my initial small-scale trials. What should I investigate?
A: This is a common scalability problem. The transition from small-scale (milligrams) to large-scale (grams or kilograms) production can introduce variables that affect reaction kinetics and outcomes. Here is a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Cyclization Yield
Caption: A logical workflow for diagnosing low-yield issues in azetidine cyclization reactions.
Detailed Troubleshooting Steps:
-
Verify Starting Material Purity: On a larger scale, impurities in the starting material are amplified. Re-verify the purity of your precursor (e.g., γ-amino alcohol or halide) by NMR and LC-MS. Ensure it has not degraded during storage.
-
Assess Reagent Addition & Mixing: Inefficient mixing in large reactors can create "hot spots" of high reagent concentration, promoting side reactions. If using a strong base for deprotonation, consider slower, subsurface addition to a well-agitated vessel.
-
Monitor Internal Temperature: Large reactions are more exothermic. An uncontrolled temperature spike can cause decomposition of reactants or products. Use a temperature probe to monitor the internal reaction temperature, not just the heating mantle/jacket temperature.
-
Analyze Crude Reaction Mixture: Before work-up, take a sample of the crude reaction mixture. Use LC-MS and ¹H NMR to identify byproducts.
-
Detection of Dimers/Oligomers: This strongly suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization. The solution is to run the reaction at a higher dilution (the "pseudo-dilution" principle).
-
Detection of Ring-Opened Products: If you see γ-amino-alkenes or other acyclic isomers, your product is likely forming and then decomposing. This is common if the reaction generates an acidic byproduct or if the work-up is too acidic.[8] Consider using a buffered quench or a non-acidic work-up.
-
High Levels of Unreacted Starting Material: This points to a problem with reaction kinetics or catalyst activity. The reaction may require a longer time, higher temperature, or fresh catalyst at scale.
-
Issue 2: Product Degradation During Aqueous Work-up or Purification
Q: I am losing a significant portion of my N-aryl azetidine product during acidic extraction and subsequent silica gel chromatography. How can I prevent this?
A: This is a classic stability issue stemming from the protonation of the azetidine nitrogen, which facilitates nucleophilic attack and ring-opening.[8] N-aryl azetidines can be particularly unstable, with decomposition half-lives of less than 10 minutes at low pH in some cases.[8]
Protocol: Stabilizing an Acid-Sensitive Azetidine During Work-up and Purification
Objective: To isolate the azetidine product while avoiding acidic conditions that promote decomposition.
Materials:
-
Crude reaction mixture containing the N-aryl azetidine.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).
-
Silica gel.
-
Mobile phase for chromatography (e.g., Hexanes/Ethyl Acetate).
-
Triethylamine (Et₃N).
Procedure:
-
Neutral Quench: Quench the reaction by slowly adding it to a stirred, cooled solution of saturated sodium bicarbonate (NaHCO₃) instead of water or dilute acid. Monitor the pH of the aqueous layer to ensure it remains neutral or slightly basic (pH 7-8).
-
Buffered Extraction: Perform the liquid-liquid extraction. During each wash step, use brine to aid phase separation. Avoid any acid washes (e.g., with 1M HCl). If an emulsion forms, add more brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<40°C).
-
Neutralized Chromatography: Silica gel is inherently acidic and can cause on-column degradation. To mitigate this:
-
Prepare a silica gel slurry in your chosen mobile phase (e.g., 90:10 Hexanes/Ethyl Acetate).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% (v/v). This will neutralize the acidic sites on the silica.
-
Pack the column with this neutralized slurry.
-
Prepare your elution solvent with the same 0.5-1% concentration of triethylamine.
-
-
Loading and Elution: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. Elute with the triethylamine-doped solvent system, collecting fractions as usual.
-
Analysis and Final Concentration: Analyze fractions by TLC or LC-MS. Combine the pure fractions and concentrate under reduced pressure. The residual triethylamine is volatile and can typically be removed under high vacuum.
Azetidine Stability Profile vs. pH
The stability of N-substituted azetidines is highly dependent on the substituent and the pH. The following data, adapted from studies on N-aryl azetidines, illustrates this critical relationship.[8]
| N-Substituent | Azetidine N pKa (Calculated) | T₁/₂ at pH 1.8 | Stability at pH 7.0 | Rationale for Stability/Instability |
| 4-cyano-phenyl | 0.5 (measured) | < 10 min | - | Low pKa, but even a small % of protonation drives rapid decomposition.[8] |
| N-phenyl | 2.9 | ~50% degraded in <5 min | - | Higher pKa than pyridyl analogues leads to more protonation and instability.[8] |
| 3-pyridyl | -1.1 | 3.8 h | Stable | The more basic pyridine nitrogen is protonated first, protecting the azetidine N.[8] |
| 2-pyridyl / 4-pyridyl | -3.0 / -3.7 | > 24 h (stable) | Stable | Conjugation delocalizes the azetidine N lone pair, greatly reducing its basicity.[8] |
This data clearly shows that avoiding low pH is critical for preserving the integrity of azetidine linkers, especially those with N-aryl substituents that do not benefit from a competing basic site or strong electronic delocalization.[8]
General Synthesis and Purification Workflow
The following diagram outlines a generalized workflow for the production of an N-protected azetidine linker, highlighting critical control points for successful scaling.
Caption: Generalized workflow for azetidine linker synthesis highlighting key scale-up considerations.
References
-
Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: National Institutes of Health (NIH), PMC URL: [Link]
-
Title: New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization Source: Polymer Chemistry (RSC Publishing) URL: [Link]
-
Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]
-
Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journals URL: [Link]
-
Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: PubMed URL: [Link]
-
Title: Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines Source: ACS Publications URL: [Link]
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Title: Manufacturing Challenges of Therapeutic Antibody–Drug Conjugates Source: BioProcess International URL: [Link]
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Title: Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions Source: National Institutes of Health (NIH), PMC URL: [Link]
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Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: National Institutes of Health (NIH), PMC URL: [Link]
- Title: Synthesis of azetidine derivatives Source: Google Patents URL
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Title: Challenges in the development and manufacturing of antibody-drug conjugates Source: PubMed URL: [Link]
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Title: Overcoming purification hurdles for ADC linker payloads Source: Sterling Pharma Solutions URL: [Link]
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Title: Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety Source: American Chemical Society URL: [Link]
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Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF Source: ResearchGate URL: [Link]
-
Title: (R)-Azetidine-2-carboxylic acid|7729-30-8|COA Source: DC Chemicals URL: [Link]
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Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]
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Title: Stability of different azetidine esters. Condition D: PG-azetidine (1... Source: ResearchGate URL: [Link]
-
Title: Antibody-Drug Conjugates: Manufacturing Challenges and Trends Source: ADC Review URL: [Link]
-
Title: Rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar URL: [Link]
- Title: 3-aminoazetidine, its salts and intermediates of synthesis Source: Google Patents URL
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Title: An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine Source: ResearchGate URL: [Link]
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Title: Best practices for manufacturing Antibody Drug Conjugates (ADCs) Source: Parexel URL: [Link]
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Title: Synthesis of azetidines by aza Paternò-Büchi reactions Source: PubMed URL: [Link]
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Title: ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them Source: Pharmaceutical Online URL: [Link]
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Title: Challenges and solutions for the downstream purification of therapeutic proteins Source: National Institutes of Health (NIH), PMC URL: [Link]
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Title: Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production Source: ACS Publications URL: [Link]
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Title: Challenges and opportunities in the purification of recombinant tagged proteins Source: National Institutes of Health (NIH), PMC URL: [Link]
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"chiral separation techniques for enantiomers of azetidine derivatives"
Welcome to the Technical Support Center for the chiral separation of azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the enantioseparation of this critical class of compounds. The unique structural properties of the azetidine ring, a valuable scaffold in medicinal chemistry, present specific challenges and opportunities in chiral chromatography.[1][2] This resource synthesizes field-proven insights and foundational scientific principles to empower you to overcome these challenges and develop robust separation methods.
The Challenge of Azetidine Enantiomers
The four-membered azetidine ring's strain and conformational rigidity can influence its interaction with chiral stationary phases (CSPs), making method development a nuanced process.[2][3] Furthermore, the stability of the azetidine ring, particularly its susceptibility to ring-opening under certain conditions, must be a key consideration during method development.[4] The primary goal is to achieve baseline resolution of enantiomers, which is crucial for accurate biological evaluation and the development of safe and effective pharmaceuticals.[1][5]
I. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the chiral separation of azetidine derivatives. The success of an HPLC-based separation is heavily reliant on the selection of the appropriate chiral stationary phase and mobile phase composition.[1][4]
Frequently Asked Questions (FAQs) - HPLC
Q1: What are the most effective chiral stationary phases (CSPs) for separating azetidine enantiomers?
A1: Polysaccharide-based CSPs are highly recommended and have demonstrated broad applicability for a wide range of chiral compounds, including azetidine derivatives.[4] Columns from the CHIRALPAK® and CHIRALCEL® series, such as CHIRALPAK IA, IB, IC, ID, and IF, are excellent starting points for method development.[1][4][6] Amylose-based CSPs, in particular, have shown good selectivity for aziridines, a related class of compounds, suggesting their potential for azetidines as well.[6]
Q2: Should I use normal-phase or reversed-phase HPLC?
A2: Both normal-phase and reversed-phase modes can be effective for chiral separations of azetidines. Normal-phase chromatography, often utilizing eluents like hexane/ethanol or hexane/isopropanol, is a common and often successful starting point.[4] However, reversed-phase conditions can also provide excellent resolution, particularly with immobilized polysaccharide-based CSPs.[7] The choice between the two will depend on the specific properties of your azetidine derivative, such as its polarity and solubility.
Q3: My azetidine derivative is a carboxylic acid. Are there any special considerations?
A3: Direct enantiomeric separation of carboxylic acids can be challenging due to their polarity. A common and effective strategy is to derivatize the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester). This modification often improves the chromatographic behavior and resolution on polysaccharide-based CSPs.[8]
Troubleshooting Guide - HPLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | - Inappropriate CSP selection.- Suboptimal mobile phase composition. | - Screen a variety of polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IB, ID).- Systematically vary the organic modifier (e.g., ethanol, isopropanol) concentration in the mobile phase.- Consider adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine), but be mindful of compound stability.[6] |
| Peak Tailing | - Secondary interactions with the silica support.- Insufficiently buffered mobile phase. | - For basic azetidine derivatives, add a basic modifier like diethylamine to the mobile phase to suppress silanol interactions.[6] - Ensure adequate buffering if operating in reversed-phase mode to maintain a consistent ionization state of the analyte.[9] |
| Compound Degradation | - The strained azetidine ring can be susceptible to ring-opening, especially under acidic conditions.[4] | - Avoid strongly acidic mobile phase additives if your compound is acid-labile.- Perform separations at lower temperatures to minimize degradation.[6] |
| Irreproducible Retention Times | - Column equilibration issues.- "Memory effects" from previous analyses, especially with additives.[10] | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Dedicate a column to a specific method or class of compounds to avoid memory effects.- If using additives, implement a rigorous column washing protocol between different methods.[10] |
| High Backpressure | - Blockage of the column inlet frit by particulates.- Precipitation of the sample in the mobile phase.[11] | - Filter all samples and mobile phases before use.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.- If a blockage is suspected, try back-flushing the column at a low flow rate.[11] |
Experimental Protocol: HPLC Method Development Workflow
Caption: A typical workflow for developing a chiral HPLC method for azetidine derivatives.
II. Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[12] It often provides faster separations and higher efficiency, making it particularly suitable for high-throughput screening and preparative applications.[12][13]
Frequently Asked Questions (FAQs) - SFC
Q1: Why should I consider SFC for my azetidine enantiomers?
A1: SFC offers several advantages over HPLC, including:
-
Speed: Faster analysis times and quicker column equilibration.[12]
-
Efficiency: Often yields sharper peaks and better resolution.[13]
-
Green Chemistry: Uses supercritical CO2 as the primary mobile phase component, reducing the consumption of organic solvents.[12]
-
Broad Applicability: Effective for a wide range of compounds, including those that are challenging to separate by HPLC.[5]
Q2: What are the recommended stationary and mobile phases for chiral SFC of azetidines?
A2: Similar to HPLC, polysaccharide-based CSPs are the go-to choice for chiral SFC.[4][5] The mobile phase typically consists of supercritical CO2 with a small percentage of an organic modifier, most commonly an alcohol like methanol or ethanol.[13][]
Troubleshooting Guide - SFC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Incorrect choice of co-solvent or CSP. | - Screen different alcohol co-solvents (methanol, ethanol, isopropanol).- Evaluate a range of polysaccharide-based CSPs. |
| Split Peaks | - Sample overload.- Mismatched sample solvent and mobile phase. | - Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Shifting Retention Times | - Fluctuations in backpressure or temperature.- Inadequate equilibration time. | - Ensure the backpressure regulator is functioning correctly and the column oven temperature is stable.- Increase the equilibration time between injections. |
Experimental Protocol: SFC Screening Workflow
Caption: A streamlined workflow for chiral SFC method development for azetidines.
III. Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for the analysis of polar and charged compounds.[15] For chiral separations, a chiral selector is added to the background electrolyte.[15]
Frequently Asked Questions (FAQs) - CE
Q1: When is CE a good choice for separating azetidine enantiomers?
A1: CE is an excellent technique for:
-
Polar azetidine derivatives: CE excels at separating compounds that are highly water-soluble.[15]
-
Small sample volumes: CE requires only nanoliter injection volumes.[16]
-
High separation efficiency: The technique can resolve enantiomers with very small mobility differences.[15]
Q2: What are common chiral selectors used in CE for compounds like azetidines?
A2: Cyclodextrins and their derivatives are the most widely used chiral selectors in CE.[17][18] Macrocyclic antibiotics, such as vancomycin and teicoplanin, have also demonstrated excellent enantioselective properties for a broad range of racemic compounds.[19]
Troubleshooting Guide - CE
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Inappropriate chiral selector or concentration.- Incorrect pH of the background electrolyte (BGE). | - Screen different types of cyclodextrins (e.g., beta-CD, HP-beta-CD) and vary their concentration.- Optimize the pH of the BGE to ensure the analyte has an appropriate charge. |
| Peak Broadening | - Joule heating.- Adsorption of the analyte to the capillary wall. | - Reduce the applied voltage or use a wider bore capillary.- For basic compounds, consider using a coated capillary or adding modifiers to the BGE to minimize wall interactions.[19] |
| Migration Time Instability | - Changes in the electroosmotic flow (EOF).- Inconsistent capillary conditioning. | - Implement a rigorous capillary conditioning protocol between runs.- Ensure the BGE composition is consistent. |
IV. References
-
Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. [Link]
-
The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]
-
ResearchGate. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. ResearchGate. [Link]
-
Crawford Scientific. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Crawford Scientific. [Link]
-
ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Chromatography Online. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Online. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Sci-Hub. (1999). Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
PubMed. (n.d.). Chiral analysis by capillary electrophoresis using antibiotics as chiral selector. PubMed. [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
MDPI. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. MDPI. [Link]
-
ResearchGate. (2017). Captisol® as chiral selector in capillary electrophoresis of non-acidic drugs. ResearchGate. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
National Institutes of Health (NIH). (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. NIH. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
ResearchGate. (2011). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. ResearchGate. [Link]
-
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
-
MDPI. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]
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- 3. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
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- 5. theanalyticalscientist.com [theanalyticalscientist.com]
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- 15. chromatographytoday.com [chromatographytoday.com]
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Technical Support Center: Protecting Group Strategies for 3-Aminoazetidine-3-methanol
Welcome to the Technical Support Center for 3-Aminoazetidine-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the strategic use of protecting groups with this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the unique challenges presented by the sterically hindered 1,3-amino alcohol functionality of 3-aminoazetidine-3-methanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in protecting 3-aminoazetidine-3-methanol?
The primary challenges arise from the molecule's inherent structure:
-
Steric Hindrance: The tertiary alcohol is sterically hindered, which can make its protection sluggish and require more reactive reagents.
-
Bifunctionality: The presence of both a nucleophilic amine and a hydroxyl group in close proximity (a 1,3-relationship) necessitates an orthogonal protecting group strategy for selective functionalization.
-
Azetidine Ring Strain: The four-membered azetidine ring is susceptible to opening under certain conditions, particularly strong acidic conditions that might be used for deprotection.[1][2][3]
Q2: I'm only planning to modify the amine. Do I still need to protect the hydroxyl group?
It is highly recommended. The hydroxyl group can interfere with many reactions intended for the amine, such as acylations or alkylations, by acting as a competing nucleophile. Protecting the alcohol will prevent side reactions and improve the yield and purity of your desired product.
Q3: Which protecting group should I put on first, the amine or the alcohol?
Typically, the amine is protected first. The secondary amine of the azetidine is generally more nucleophilic than the sterically hindered tertiary alcohol. N-protection, most commonly with a Boc group, is a robust first step that allows for a wider range of conditions to be used for the subsequent protection of the alcohol.
Q4: What is an orthogonal protecting group strategy and why is it important here?
An orthogonal protecting group strategy involves using protecting groups that can be removed under different, non-interfering conditions.[4][5][6] For 3-aminoazetidine-3-methanol, this allows for the selective deprotection and subsequent reaction of either the amine or the alcohol while the other functional group remains protected. For example, an acid-labile N-Boc group and a fluoride-labile O-silyl ether are orthogonal.
Troubleshooting Guide
Problem 1: Low yield during the protection of the tertiary alcohol.
-
Possible Cause: Insufficient reactivity of the protecting group reagent due to the steric hindrance of the tertiary alcohol.
-
Troubleshooting Tips:
-
For Silylation: Switch from a less reactive silyl chloride (e.g., TBDMS-Cl) to a more reactive silyl triflate (e.g., TBDMS-OTf).[7] Increase the amount of catalyst (e.g., DMAP, imidazole). Consider using a stronger, non-nucleophilic base.
-
For Benzylation: If standard Williamson ether synthesis conditions (benzyl bromide and a base like NaH) are failing, consider using a more reactive benzylation reagent that functions under neutral conditions, such as 2-benzyloxy-1-methylpyridinium triflate.[8][9][10]
-
Reaction Conditions: Increase the reaction temperature and/or time. Ensure strictly anhydrous conditions, as water can consume the protecting group reagent.
-
Problem 2: Cleavage of the azetidine ring during N-Boc deprotection.
-
Possible Cause: The azetidine ring is sensitive to strongly acidic conditions often used for Boc removal (e.g., neat TFA).[1][2]
-
Troubleshooting Tips:
-
Milder Acidic Conditions: Use a solution of HCl in a solvent like dioxane or methanol instead of neat TFA.[11][12][13] Perform the reaction at a lower temperature (e.g., 0 °C) and carefully monitor the progress to avoid prolonged exposure to the acid.
-
Alternative Protecting Groups: If acidic conditions are consistently problematic for your downstream steps, consider an alternative N-protecting group that can be removed under non-acidic conditions, such as the Cbz group (removed by hydrogenolysis).
-
Problem 3: Simultaneous deprotection of both protecting groups.
-
Possible Cause: The chosen protecting groups are not truly orthogonal under the deprotection conditions used.
-
Troubleshooting Tips:
-
Review Orthogonality: Ensure your protecting group pair has distinct deprotection mechanisms (e.g., acid vs. fluoride, or acid vs. hydrogenolysis).
-
Optimize Deprotection Conditions: Fine-tune your deprotection protocol. For example, when removing a silyl ether with TBAF, ensure the reaction is buffered or run at a neutral pH to avoid affecting acid-sensitive groups. When removing a Boc group, use the mildest acidic conditions necessary to avoid partial cleavage of a less stable silyl ether.
-
Protecting Group Strategies and Protocols
The choice of protecting group strategy depends on the desired order of functionalization. Below are two common orthogonal strategies.
Strategy 1: N-Boc and O-Silyl Protection
This is a widely used and versatile strategy. The N-Boc group is stable to the basic conditions used for silylation and the fluoride-mediated desilylation, while the O-silyl group is stable to the acidic conditions used for Boc removal.
Caption: Workflow for N-Boc and O-Silyl protection strategy.
Protocol 1: N-Boc Protection of 3-Aminoazetidine-3-methanol
-
Dissolve 3-aminoazetidine-3-methanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.
-
Add a base, such as triethylamine (1.5 eq.) or sodium bicarbonate (3.0 eq.).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. If a biphasic system was used, extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc-3-aminoazetidine-3-methanol, which can be purified by column chromatography.
Protocol 2: O-TBDMS Protection of N-Boc-3-aminoazetidine-3-methanol
-
Dissolve N-Boc-3-aminoazetidine-3-methanol (1.0 eq.) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (2.0-3.0 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq.) portion-wise at room temperature. For sluggish reactions, consider using TBDMS-OTf.[7]
-
Stir the reaction at room temperature for 24-48 hours, monitoring for the disappearance of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
Strategy 2: N-Boc and O-Benzyl Protection
This strategy is advantageous when fluoride-based deprotection is not compatible with other functional groups in the molecule. The benzyl ether is stable to the acidic conditions of Boc removal.
Caption: Workflow for N-Boc and O-Benzyl protection strategy.
Protocol 3: O-Benzyl Protection of N-Boc-3-aminoazetidine-3-methanol
-
Method A (Williamson Ether Synthesis):
-
To a solution of N-Boc-3-aminoazetidine-3-methanol (1.0 eq.) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add benzyl bromide (BnBr, 1.2 eq.).
-
Let the reaction warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography.[8]
-
-
Method B (Neutral Conditions):
-
For substrates sensitive to strong bases, a mixture of the alcohol (1.0 eq.), 2-benzyloxypyridine (2.0 eq.), and magnesium oxide (2.0 eq.) in toluene can be treated with methyl triflate at 0 °C, followed by heating.[10]
-
Comparison of Protecting Group Strategies
| Protecting Group | Installation Conditions | Deprotection Conditions | Stability | Orthogonal To | Considerations |
| N-Boc | Boc₂O, base (e.g., TEA, NaHCO₃) | Acidic (TFA, HCl in dioxane/MeOH)[12][13] | Stable to bases, nucleophiles, hydrogenolysis | Silyl ethers, Benzyl ethers, Fmoc | Azetidine ring may be sensitive to strong acids.[1][2] |
| O-TBDMS | TBDMS-Cl, imidazole, DMAP in DCM/DMF | Fluoride (TBAF in THF) | Stable to bases, mild acids, hydrogenolysis | Boc, Cbz, Benzyl ethers | Steric hindrance may require reactive TBDMS-OTf.[7] |
| O-TBDPS | TBDPS-Cl, imidazole, DMAP in DCM/DMF | Fluoride (TBAF in THF, slower than TBDMS) | More stable to acid than TBDMS | Boc, Cbz, Benzyl ethers | Increased steric bulk can make installation more difficult. |
| O-Bn | BnBr, NaH in THF; or neutral benzylation reagents | H₂/Pd-C (hydrogenolysis)[14][15] | Stable to acids, bases, fluoride | Boc, Silyl ethers, Fmoc | Hydrogenolysis is incompatible with reducible groups (alkenes, alkynes). |
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett. 2021, 12, 10, 1618–1624. [Link]
-
Selective Deprotection of Silyl Ethers. Synthesis 2012, 44, 2977-3013. [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry.[Link]
-
Azetidine: Basicity and Preparation. YouTube.[Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.[Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. 2023, 28(2), 856. [Link]
-
Alcohol Protecting Groups. University of Calgary.[Link]
-
ORGANIC SYNTHESIS. ResearchGate.[Link]
-
Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal.[Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec.[Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem. Soc. Rev., 2021,50, 6491-6533. [Link]
-
A mild and selective method for N-Boc deprotection. ResearchGate.[Link]
-
3-Benzyloxy-2-methyl Propanoate. Organic Syntheses.[Link]
-
benzyl ether cleavage. YouTube.[Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020, 10, 24000-24007. [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein J. Org. Chem. 2008, 4, 44. [Link]
-
Other Ether Cleavage Reactions. YouTube.[Link]
-
Amino Acid-Protecting Groups. scispace.[Link]
-
synthesis & cleavage of benzyl ethers. YouTube.[Link]
-
Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest.[Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.[Link]
-
Method to remove Boc in the presence of t-butylester. Reddit.[Link]
-
techniques for silylation. ResearchGate.[Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. 2022, 10, 999511. [Link]
-
General Silylation Procedures. Gelest.[Link]
-
Synthesis of N-BOC amines by various routes. ResearchGate.[Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals.[Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv., 2020,10, 24000-24007. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.[Link]
-
Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ResearchGate.[Link]
-
Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. OSTI.gov.[Link]
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A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. J Org Chem. 2010 Nov 5; 75(21): 7149–7162. [Link]
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A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. ResearchGate.[Link]
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Validation & Comparative
The Ascendancy of Rigidity: A Comparative Guide to Azetidine and PEG Linkers in PROTAC Design
For the forward-thinking researcher in targeted protein degradation, the linker of a Proteolysis Targeting Chimera (PROTAC) is not a mere tether but a critical determinant of therapeutic success. This guide provides an in-depth, data-driven comparison of rigid azetidine-containing linkers and traditional flexible polyethylene glycol (PEG) linkers, offering a rationale for the growing shift towards conformational constraint in PROTAC design.
The fundamental goal of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker connecting the target-binding and E3-binding moieties plays a pivotal role in the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency and selectivity of degradation.[2] While flexible PEG linkers have been a mainstay in early PROTAC development due to their synthetic tractability and ability to enhance solubility, emerging evidence highlights the significant advantages of incorporating rigid structural elements like azetidine rings.[3][4]
At a Glance: Key Differences Between Azetidine and PEG Linkers
| Feature | Azetidine Linkers (Rigid) | Traditional PEG Linkers (Flexible) |
| Composition | Incorporates a 4-membered saturated azetidine ring, often with other rigid or semi-rigid components like piperazine. | Composed of repeating ethylene glycol units.[3] |
| Conformational Flexibility | Restricted, pre-organizes the PROTAC into a bioactive conformation.[2] | High, allowing the PROTAC to adopt multiple orientations.[3] |
| Ternary Complex Formation | Can lead to more stable and productive ternary complexes by reducing the entropic penalty of binding.[4] | Flexibility can sometimes result in an entropic penalty upon binding, potentially reducing ternary complex stability.[3] |
| Metabolic Stability | Generally higher due to the rigid, cyclic structure being less susceptible to metabolism.[] | Can be more susceptible to in vivo metabolism, particularly oxidative metabolism.[6] |
| Solubility & Permeability | Can offer a favorable balance of properties, with the potential for improved cell permeability despite potential reductions in aqueous solubility compared to long PEG chains. | Generally improves aqueous solubility and can enhance cell permeability by adopting folded conformations.[1] |
| Synthetic Accessibility | Can be more synthetically challenging to prepare compared to simple PEG linkers.[4] | Readily accessible and synthetically straightforward.[3] |
The PROTAC Mechanism of Action: A Visual Overview
The efficacy of a PROTAC is contingent on its ability to successfully navigate the cellular environment and orchestrate the degradation of the target protein. The following diagram illustrates the key steps in this process.
Caption: A typical experimental workflow for PROTAC development and evaluation.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol is fundamental for quantifying a PROTAC's degradation potency and efficacy. [7] Objective: To determine the concentration of a PROTAC required to degrade 50% of the target protein (DC50) and the maximum percentage of degradation (Dmax).
Materials:
-
Cancer cell line expressing the target protein (e.g., Ramos for BTK)
-
Cell culture medium and supplements
-
PROTAC compounds (azetidine- and PEG-linked)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and analysis software
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs in fresh culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). Treat the cells with the different concentrations of the PROTACs.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for protein degradation.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Normalize all samples to the same protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control. The percentage of degradation is 100% minus the percentage remaining.
-
-
Data Analysis: Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values. [8]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a PROTAC across an artificial membrane, which is a key predictor of cell permeability.
Objective: To evaluate the passive diffusion of PROTACs.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-infused filter)
-
Phosphate-buffered saline (PBS)
-
PROTAC compounds
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Preparation: Prepare a solution of each PROTAC in PBS.
-
Assay Setup: Add the PROTAC solution to the donor wells of the PAMPA plate. Fill the acceptor wells with PBS.
-
Incubation: Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the filter.
-
t is the incubation time.
-
C_A(t) is the concentration of the PROTAC in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
Conclusion: The Strategic Advantage of Rigidity
The choice of linker is a critical decision in PROTAC design, with profound implications for a degrader's therapeutic potential. While flexible PEG linkers have their merits in improving solubility and offering synthetic ease, the data increasingly supports a move towards more rigid linkers incorporating motifs like azetidine. [3][4]The enhanced metabolic stability and the ability to pre-organize the PROTAC into a bioactive conformation can lead to significantly improved degradation potency, as evidenced by the BTK degrader case study. [9]The systematic evaluation of linker properties through robust experimental protocols is paramount for the rational design of the next generation of highly effective and selective protein degraders.
References
Click to expand
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
-
Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-347. [Link]
-
Huang, J., et al. (2023). Discovery of new anti-inflammatory PROTACs acting through BTK degradation. BioWorld. [Link]
-
Zhang, T., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-20. [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC advances, 12(34), 21968-21977. [Link]
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A Comparative Guide to the Definitive Structural Validation of 1-Boc-3-(Boc-amino)azetidine-3-methanol
In the landscape of modern drug discovery, the architectural precision of molecular building blocks is paramount. Azetidines, strained four-membered nitrogenous heterocycles, have emerged as privileged scaffolds, imparting desirable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1][2] The specific molecule at the center of our discussion, 1-Boc-3-(Boc-amino)azetidine-3-methanol, represents a synthetically valuable chiral intermediate. Its geminal amino and methanol groups on a constrained azetidine ring offer a unique three-dimensional exit vector for further chemical elaboration.
However, the synthesis of such densely functionalized, strained-ring systems can be fraught with ambiguity. Questions regarding regiochemistry, the conformation of the puckered azetidine ring, and, most critically, the absolute stereochemistry, demand an unequivocal answer. While a suite of analytical techniques can provide pieces of the puzzle, only single-crystal X-ray crystallography can deliver the complete, high-resolution picture, serving as the ultimate arbiter of molecular truth.
This guide provides an in-depth exploration of the crystallographic validation of this compound. We will dissect the causality behind the experimental choices, from crystal growth to data refinement, and objectively compare the definitive insights gained from this technique against the complementary, yet incomplete, data provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most reliable method for determining the absolute configuration of chiral molecules.[3] It moves beyond mere connectivity to provide a precise, three-dimensional map of atomic positions in the solid state, revealing bond lengths, bond angles, and torsional angles with unparalleled accuracy.[4][5] For a novel chiral building block entering a drug development pipeline, this level of certainty is not a luxury; it is a necessity.
A Self-Validating Experimental Workflow
The power of crystallography lies in its rigorous and self-validating workflow. Each step is designed to ensure that the final structure is a true and accurate representation of the molecule.
Detailed Experimental Protocol & Rationale
-
Synthesis and Purification: The journey to a crystal structure begins with the synthesis of high-purity material. A plausible route involves the multi-step synthesis from a suitable azetidine precursor.[1][6] The final product must be purified to >99% homogeneity, typically by column chromatography, as impurities can severely inhibit the formation of a well-ordered crystal lattice.
-
Crystal Growth (The Art of Patience): This is often the most challenging step. The goal is to encourage molecules to slowly and methodically arrange themselves into a repeating, three-dimensional lattice.
-
Method: Slow evaporation from a binary solvent system is a common and effective technique. For this compound, a moderately polar solvent like ethyl acetate (in which the compound is soluble) combined with a non-polar anti-solvent like hexane (in which it is poorly soluble) is a logical choice.
-
Causality: The vial is covered with a perforated seal, allowing the more volatile ethyl acetate to evaporate slowly. As the concentration of the poorly-soluble hexane increases, the solution becomes supersaturated, forcing the compound to precipitate. The slow rate of this process provides the necessary time for molecules to adopt the lowest energy conformation and pack efficiently into a crystal, rather than crashing out as an amorphous powder.
-
-
Data Collection: A single, flawless crystal is selected and mounted on a goniometer head.
-
Cryo-cooling: The crystal is flash-cooled to approximately 100 K (-173 °C) in a stream of nitrogen gas. This is critical to minimize the thermal vibration of atoms, which sharpens the diffraction spots and leads to a higher-resolution structure.
-
X-ray Source: A copper (Cu Kα) radiation source is often preferred for organic molecules composed of light atoms (C, H, N, O) as it provides better anomalous scattering effects, which are crucial for the unambiguous determination of absolute stereochemistry.[4] The crystal is then rotated in the X-ray beam, and thousands of diffraction intensities are collected on a detector.
-
-
Structure Solution and Refinement: The collected diffraction pattern is mathematically processed to generate an electron density map.
-
Solution: An initial model of the molecule is fitted to this map.
-
Refinement: This model is then refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by parameters like the R-factor (a measure of agreement, where values below 5% are excellent). For chiral structures, the Flack parameter is calculated; a value near zero confirms the correct absolute configuration has been assigned.[3]
-
Interpreting the Crystallographic Data
The output of a successful crystallographic experiment is a wealth of precise, quantitative data that leaves no room for ambiguity.
| Parameter | Significance for this compound |
| Connectivity | Confirms the attachment of the Boc-amino and methanol groups to the C3 position of the azetidine ring. |
| Bond Lengths/Angles | Reveals expected values for C-N, C-O, and C-C bonds, and identifies ring strain in the azetidine core (angles deviating from the ideal 109.5°). |
| Ring Conformation | Precisely defines the puckering of the four-membered ring, a key determinant of its biological activity and interaction with protein targets. |
| Torsional Angles | Defines the spatial orientation of the bulky Boc protecting groups and the methanol substituent relative to the ring. |
| Absolute Configuration | Unambiguously determines the R or S configuration at the C3 chiral center, which is impossible to assign with certainty using most other techniques. |
| Intermolecular Interactions | Identifies hydrogen bonding patterns (e.g., between the N-H of one molecule and the O-H of another), which govern crystal packing and can inform solid-state properties. |
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the definitive answer, other techniques are indispensable for routine analysis and provide complementary data. Understanding their strengths and limitations is key to an efficient validation strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse of the synthetic chemist for determining molecular connectivity in solution.
-
Strengths:
-
Limitations:
-
No Absolute Stereochemistry: NMR cannot distinguish between enantiomers without the use of chiral shift reagents, and even then, the assignment is not absolute.
-
Solution vs. Solid State: NMR describes the molecule's average conformation in solution, which may differ from its solid-state structure, especially for flexible groups like the Boc substituents.
-
-
Protocol: Standard NMR Characterization
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum to assess proton environments and couplings.
-
Acquire a ¹³C NMR spectrum to identify all unique carbon atoms.
-
Perform 2D NMR experiments (e.g., HSQC, HMBC) as needed to confirm assignments and long-range correlations.
-
Mass Spectrometry (MS)
MS is a powerful tool for confirming molecular weight and elemental composition.[8]
-
Strengths:
-
Molecular Weight: High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula (e.g., C₁₄H₂₆N₂O₅ for the target molecule).
-
Fragmentation: Tandem MS (MS/MS) can provide structural clues. For this molecule, characteristic losses of isobutylene (56 Da) or the entire Boc group (100 Da) would be expected.[8][9]
-
-
Limitations:
-
No Stereochemistry: MS provides no information on the 3D arrangement of atoms and cannot distinguish between stereoisomers.
-
Protecting Group Lability: The Boc group is notoriously labile in some ionization sources, which can lead to the absence of the molecular ion peak and complicate spectral interpretation.[10]
-
-
Protocol: ESI-HRMS Analysis
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and/or sodium adduct [M+Na]⁺.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method for identifying the presence of key functional groups.
-
Strengths:
-
Functional Group Identification: Provides clear, characteristic absorption bands that confirm the presence of essential functionalities. For our target, one would expect to see:
-
~3400 cm⁻¹ (O-H stretch, alcohol)
-
~3350 cm⁻¹ (N-H stretch, carbamate)
-
~1680-1700 cm⁻¹ (C=O stretch, carbamate)[11]
-
-
-
Limitations:
-
Limited Structural Information: FTIR confirms what functional groups are present but provides very little information on how they are connected. It offers no insight into stereochemistry or detailed conformation.
-
-
Protocol: ATR-FTIR
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Acquire the infrared spectrum.
-
| Technique | Information Provided | Sample State | Definitive 3D Structure? | Absolute Configuration? | Typical Use Case |
| X-ray Crystallography | Connectivity, Conformation, Bond Lengths/Angles, Stereochemistry | Solid (Crystal) | Yes | Yes | Definitive validation of novel compounds |
| NMR Spectroscopy | Connectivity, Solution Conformation, Purity | Solution | No | No | Routine synthesis confirmation, purity check |
| Mass Spectrometry | Molecular Weight, Elemental Formula, Fragmentation | Solution/Solid | No | No | Confirmation of molecular formula |
| FTIR Spectroscopy | Presence of Functional Groups | Solid/Liquid | No | No | Quick check for expected functionalities |
Conclusion: An Integrated and Authoritative Approach
The structural validation of a novel, high-value building block like this compound necessitates a multi-faceted analytical strategy. While NMR, MS, and FTIR are essential for the day-to-day confirmation of synthetic success and purity, they collectively paint an incomplete picture. They can confirm the 2D structure but leave critical questions of 3D conformation and, most importantly, absolute stereochemistry unanswered.
Single-crystal X-ray crystallography is the only technique that provides a complete and unambiguous solution. It delivers an authoritative, high-resolution 3D structure that serves as the ultimate proof, satisfying the rigorous demands of medicinal chemistry and regulatory bodies. For researchers and drug development professionals, investing in crystallographic analysis is a critical step to de-risk a development program, ensuring that the molecular architecture of their foundational building blocks is known with absolute certainty.
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Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
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The Royal Society of Chemistry. (2015). †Electronic Supplementary Information (ESI). [Link]
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Khoo, H. E., et al. (2019). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Frontiers in Pharmacology. [Link]
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Kubota, R., et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie. [Link]
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ResearchGate. (2020). High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. [Link]
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ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]
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Donckele, E. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]
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Lee, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]
-
RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
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ResearchGate. (2020). X-ray crystallography and chirality: understanding the limitations. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
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ResearchGate. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
NIH. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]
-
ResearchGate. (2021). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. [Link]
-
MDPI. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
NIH. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]
-
SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]
-
Journal of the American Society for Mass Spectrometry. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
-
MDPI. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. [Link]
-
ResearchGate. (2018). 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
OSTI.GOV. (2018). Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. [Link]
-
Taylor & Francis. (2021). Structure elucidation – Knowledge and References. [Link]
-
Chromatography Online. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]
-
ResearchGate. (2019). Azetidine ring formation via the Yang reaction. [Link]
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The Linchpin of Degradation: A Comparative Guide to In Vitro Assessment of PROTACs Featuring Azetidine-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, moving beyond mere protein inhibition to inducing their targeted degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to eliminate proteins implicated in disease. A PROTAC's efficacy is a complex interplay of its three core components: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and the linker that tethers them. While the warhead and E3 ligand provide specificity, the linker is increasingly recognized as a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex, physicochemical properties, and ultimately, degradation efficiency.
This guide provides a comprehensive in vitro assessment of PROTACs, with a particular focus on those containing the rigid azetidine scaffold, typified by linkers such as 1-Boc-3-(boc-amino)azetidine-3-methanol. We will objectively compare the anticipated performance of these constrained linkers against more conventional flexible alternatives, supported by established principles in the field and detailed experimental protocols for their evaluation.
The Central Role of the Linker in PROTAC Efficacy
The linker is not a passive spacer but an active contributor to the PROTAC's mechanism of action.[1] Its length, rigidity, and chemical composition are pivotal in orchestrating the precise spatial orientation of the POI and the E3 ligase required for efficient ubiquitination.[2] The formation of a productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC activity, and the linker's characteristics directly impact the stability and cooperativity of this complex.[3]
Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic tractability. However, their conformational freedom can lead to an entropic penalty upon ternary complex formation. In contrast, rigid linkers, including those incorporating cyclic structures like azetidine, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable and potent ternary complexes.[4] The azetidine motif, a four-membered heterocycle, offers a constrained yet three-dimensional structure that can confer favorable properties to the PROTAC linker.
Below is a conceptual diagram illustrating the PROTAC mechanism of action, highlighting the critical role of the linker in bridging the POI and E3 ligase.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Comparative Analysis: Azetidine-Based Linkers vs. Flexible Alternatives
While direct, publicly available head-to-head in vitro data for PROTACs containing this compound is limited, we can infer a comparative performance profile based on the established principles of rigid versus flexible linker design.
| Feature | PROTACs with Azetidine-Based Linkers (Rigid) | PROTACs with PEG/Alkyl Linkers (Flexible) | Rationale & Supporting Evidence |
| Ternary Complex Formation & Stability | Potentially more stable and pre-organized, leading to higher cooperativity. The rigid structure can reduce the entropic penalty of complex formation. | Can adopt multiple conformations, which may increase the chances of initial complex formation but can also lead to less stable interactions. | Rigid linkers can lock the PROTAC into a bioactive conformation, enhancing ternary complex stability.[4] |
| Degradation Potency (DC50) | Potentially lower DC50 values (higher potency) due to more efficient ternary complex formation. | Variable DC50 values; potency is highly dependent on achieving a favorable conformation. | Improved ternary complex stability often correlates with increased degradation potency.[5] |
| Maximum Degradation (Dmax) | May achieve higher Dmax values if a productive ternary complex is formed. | Can achieve high Dmax, but may be more susceptible to the "hook effect" at high concentrations due to the formation of unproductive binary complexes. | A stable and productive ternary complex is crucial for driving complete target degradation. |
| Cell Permeability & Physicochemical Properties | The rigid, compact nature of the azetidine ring can improve cell permeability and reduce the polar surface area compared to longer, flexible chains. | Longer, more flexible linkers can increase molecular weight and flexibility, which may negatively impact cell permeability. | Constrained linkers can improve the pharmacokinetic properties of PROTACs.[6] |
| Selectivity | The constrained conformation may lead to improved selectivity for the target protein over closely related family members. | The conformational flexibility may allow for the accommodation of multiple protein family members, potentially leading to lower selectivity. | Linker rigidity can play a role in achieving isoform selectivity.[7] |
In Vitro Assessment Workflow for PROTACs
A rigorous in vitro evaluation is essential to characterize the efficacy and mechanism of action of a novel PROTAC. The following experimental workflow outlines the key assays.
Caption: A typical in vitro workflow for the comprehensive evaluation of a PROTAC's mechanism of action.
Detailed Experimental Protocols
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust, homogeneous assay for quantifying the formation of the ternary complex in solution.[8][9]
Principle: A FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2 or a fluorescent protein) are conjugated to the POI and E3 ligase, respectively. Upon formation of the ternary complex, the donor and acceptor are brought into proximity, resulting in a FRET signal that is proportional to the amount of complex formed.
Step-by-Step Protocol: [1][10]
-
Reagent Preparation:
-
Express and purify recombinant POI and E3 ligase (e.g., VHL or Cereblon complex).
-
Label the POI and E3 ligase with a compatible TR-FRET donor and acceptor pair according to the manufacturer's instructions. This can be achieved through direct chemical conjugation or by using tagged proteins (e.g., His-tag, GST-tag) and labeled anti-tag antibodies.
-
Prepare a serial dilution of the PROTAC in an appropriate assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Setup:
-
In a low-volume, 384-well white microplate, add the labeled POI and labeled E3 ligase to each well at a final concentration optimized for the assay.
-
Add the serially diluted PROTAC to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-180 minutes) to allow the ternary complex to reach equilibrium.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve is expected, from which the maximal complex formation and the corresponding PROTAC concentration can be determined.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC-induced ternary complex to facilitate the ubiquitination of the POI.[4][11]
Principle: The assay reconstitutes the ubiquitination cascade in vitro, and the ubiquitination of the POI is detected, typically by Western blot.
Step-by-Step Protocol: [6]
-
Reaction Components:
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme (specific to the E3 ligase)
-
Recombinant E3 Ligase
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC at various concentrations
-
Ubiquitination reaction buffer
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 ligase, POI, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at the desired concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Detection by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI.
-
A "ladder" of higher molecular weight bands corresponding to poly-ubiquitinated POI should be visible in the presence of an active PROTAC.
-
Cellular Protein Degradation Assay (Western Blot)
This is the definitive assay to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.[12][13]
Principle: Cells are treated with the PROTAC, and the levels of the POI are quantified by Western blot.
Step-by-Step Protocol: [14]
-
Cell Culture and Treatment:
-
Seed cells expressing the POI in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence or fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of POI remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[5][15]
-
Conclusion
The in vitro assessment of PROTACs is a multi-faceted process that requires a systematic and rigorous experimental approach. The choice of linker is a critical design element that significantly influences the efficacy of these targeted protein degraders. While flexible linkers have been the workhorse of early PROTAC development, the incorporation of rigid scaffolds like azetidine holds considerable promise for enhancing ternary complex stability, improving degradation potency, and fine-tuning physicochemical properties. The detailed protocols and comparative framework provided in this guide are intended to empower researchers to rationally design and comprehensively evaluate the next generation of PROTACs, ultimately accelerating their translation into transformative therapeutics.
References
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Bondeson, D. P., Smith, B. E., & Buhimschi, A. D. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2365, 135–150. [Link]
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Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Retrieved from [Link]
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Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]
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ACS Pharmacology & Translational Science. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. [Link]
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National Center for Biotechnology Information. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 929–942. [Link]
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PubMed. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. [Link]
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ResearchGate. (2024). Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. [Link]
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Mares, A., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 119. [Link]
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ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... Retrieved from [Link]
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Tran, N. H., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e619. [Link]
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Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Medicinal Chemistry, 61(4), 1186–1208. [Link]
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National Center for Biotechnology Information. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 683, 19–37. [Link]
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A Comparative Guide to Confirming the Binding Affinity of Azetidine-Linked PROTACs to Target Proteins
In the paradigm-shifting field of targeted protein degradation (TPD), proteolysis-targeting chimeras (PROTACs) represent a frontier of therapeutic innovation.[1] These heterobifunctional molecules orchestrate the degradation of disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[2] A PROTAC's architecture is a triad: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. It is increasingly evident that the linker is not a passive tether but a critical determinant of a PROTAC's efficacy, dictating the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).[3][4]
This guide focuses on a specific class of linkers incorporating rigid azetidine scaffolds. Unlike flexible polyethylene glycol (PEG) or alkyl chains, which grant conformational freedom, saturated heterocyclic linkers like azetidine can pre-organize the molecule into a bioactive conformation.[5] This rigidity can enhance the stability of the ternary complex, a key factor for potent protein degradation. Here, we provide an in-depth comparison of state-of-the-art methodologies to confirm and quantify the binding affinity of these next-generation degraders, moving from foundational in-vitro kinetics to indispensable in-cellulo target engagement.
The PROTAC Mechanism: A Symphony of Binding Events
The efficacy of a PROTAC is not governed by simple occupancy-driven pharmacology but by an "event-driven" catalytic process.[6] This process hinges on the formation of a productive ternary complex that facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the proteasome. Understanding the binding affinity at each step is therefore paramount for rational PROTAC design.
A critical parameter derived from binding studies is cooperativity (alpha, α) . This value quantifies how the binding of the PROTAC to one protein influences its affinity for the second. It is calculated as the ratio of the binary binding affinity to the ternary complex affinity (α = K_D_binary / K_D_ternary).[7] A value of α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions would suggest, often due to favorable new protein-protein interactions.[7][8] High cooperativity is a strong predictor of potent cellular degradation.[9]
A Comparative Toolkit for Assessing Binding Affinity
No single technique can fully capture the complex pharmacology of a PROTAC. A multi-faceted approach is required, integrating high-resolution in-vitro methods with physiologically relevant cellular assays.
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon mass binding to a sensor surface. | K_D (affinity), k_on/k_off (kinetics), Cooperativity (α) | Real-time, label-free, provides full kinetic profile of binary and ternary complexes.[10] | Requires protein immobilization which may affect activity; potential for mass transport artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding in solution. | K_D (affinity), n (stoichiometry), ΔH, ΔS (thermodynamics) | Gold standard for thermodynamics; label-free, in-solution measurement.[11][12] | Low throughput, requires large amounts of pure protein, provides no kinetic data.[13] |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on binding partners. | Ternary complex formation, IC50 | Homogeneous, high-throughput format suitable for screening.[14][15] | Requires labeling of proteins which can interfere with binding; susceptible to compound interference. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding in cells or lysates. | Target Engagement, EC50 | Confirms target binding in a native, physiological context (intact cells); label-free.[16][17] | Indirect measure of affinity; lower throughput than in-vitro assays. |
In-Depth Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is arguably the most powerful technique for dissecting the binding kinetics of PROTACs.[13] It allows for the precise measurement of not only the affinity of the binary interactions but also the kinetics and stability of the ternary complex. This protocol describes a standard approach to determine the cooperativity of an azetidine-linked PROTAC.
Causality Behind the Experimental Design
The standard experimental design involves immobilizing the E3 ligase and then measuring the binding of the PROTAC alone (binary interaction) followed by the binding of the PROTAC pre-incubated with the POI (ternary interaction).[7] This setup directly allows for the calculation of cooperativity. For highly stable ternary complexes, which are often observed with rigid linkers, single-cycle kinetics (SCK) are preferred over multi-cycle kinetics. SCK avoids the need for a harsh regeneration step between injections, which can denature the immobilized protein, and is ideal for measuring very slow off-rates.[7]
Step-by-Step Methodology
-
Protein Preparation: Express and purify recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC) and the target POI. Ensure proteins are of high purity (>95%) and in a suitable, degassed SPR running buffer (e.g., HBS-EP+).
-
Ligase Immobilization: Immobilize the E3 ligase complex onto a sensor chip (e.g., a CM5 chip via amine coupling or a Ni-NTA chip if His-tagged) to a target density of ~2000-4000 RU. The goal is to have a surface that is active and stable.
-
Binary Affinity Measurement:
-
Prepare a dilution series of the azetidine-linked PROTAC in running buffer (e.g., 0.1 to 1000 nM).
-
Perform a multi-cycle kinetics experiment by injecting each PROTAC concentration over the immobilized E3 ligase surface and a reference flow cell.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the binary K_D, k_on, and k_off.[1]
-
-
Ternary Affinity Measurement:
-
Determine a near-saturating concentration of the POI (typically >10x its binary K_D to the PROTAC).
-
Prepare a fresh dilution series of the azetidine-linked PROTAC. To each concentration, add the constant, saturating concentration of the POI and allow it to pre-incubate for at least 1 hour.
-
Perform a single-cycle kinetics (SCK) experiment by sequentially injecting 5-6 increasing concentrations of the PROTAC/POI mixture over the E3 ligase surface without regeneration between injections.[7]
-
Fit the resulting SCK sensorgram to a 1:1 binding model to determine the ternary K_D, k_on, and k_off.
-
-
Data Analysis:
-
Calculate cooperativity: α = K_D (Binary) / K_D (Ternary).
-
Compare the off-rate (k_off) of the ternary complex to the binary complex. A significantly slower ternary off-rate indicates a more stable complex, which is a hallmark of an effective PROTAC.
-
In-Depth Protocol 2: Cellular Thermal Shift Assay (CETSA®)
While SPR and ITC provide exquisite detail on purified components, they do not confirm that the PROTAC can engage its target in the complex milieu of a living cell. CETSA is a powerful, label-free method that fills this critical gap by measuring changes in the thermal stability of a protein upon ligand binding in intact cells.[17][18]
Causality Behind the Experimental Design
The principle of CETSA is that when a PROTAC binds to its target protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[17] By heating cells treated with the PROTAC to various temperatures, we can create a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of the PROTAC is direct, unequivocal evidence of target engagement in a physiological setting.[16][17] This validation is crucial, as cell permeability and off-target binding can prevent an in-vitro potent PROTAC from working in cells.
Step-by-Step Methodology
-
Cell Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with the desired concentration of the azetidine-linked PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: After treatment, harvest and wash the cells. Resuspend the cells in a buffered saline solution (e.g., PBS) containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 65°C). Include a non-heated control sample.
-
Cell Lysis: Lyse the cells to release their contents. This is typically achieved by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. It is critical to avoid detergents that would disrupt the native protein complexes.[19]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins and cell debris.
-
Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analysis: Quantify the amount of the soluble target protein remaining in each sample using a method like Western Blot or ELISA.
-
Data Interpretation: For each treatment condition (PROTAC vs. DMSO), plot the percentage of soluble POI remaining as a function of temperature. A rightward shift in the melting curve for the PROTAC-treated sample compared to the DMSO control indicates thermal stabilization and confirms intracellular target engagement.
Comparative Data: The Azetidine Advantage
The true test of a PROTAC's design lies in its performance. The rigidity imparted by an azetidine linker can translate into superior ternary complex stability and, consequently, more potent cellular degradation compared to a more flexible linker, even if the binary affinities of the warheads are identical.
| Parameter | Azet-PROTAC-X (Rigid Linker) | PEG-PROTAC-Y (Flexible Linker) | Rationale for Difference |
| Binary K_D (vs. POI) | 50 nM | 50 nM | The warhead is identical, so binary affinity to the POI is expected to be similar.[6] |
| Binary K_D (vs. E3 Ligase) | 150 nM | 150 nM | The E3 ligase ligand is identical, so binary affinity is expected to be similar. |
| Ternary Complex K_D | 5 nM | 45 nM | The rigid azetidine linker pre-organizes the PROTAC, facilitating more favorable protein-protein contacts in the ternary complex.[5] |
| Cooperativity (α) | 30 (150 nM / 5 nM) | 3.3 (150 nM / 45 nM) | The high stability of the Azet-PROTAC-X ternary complex results in significant positive cooperativity.[7] |
| Cellular DC50 | 15 nM | 120 nM | High cooperativity and ternary complex stability are strongly correlated with potent cellular degradation.[9][20] |
Data presented are representative and intended for illustrative purposes.
The data clearly illustrate a critical concept: binary affinity does not always correlate with degradation efficiency.[21][22] Azet-PROTAC-X, despite having identical binary binding affinities to PEG-PROTAC-Y, is nearly an order of magnitude more potent in cells. This superior performance is driven by the formation of a highly stable and cooperative ternary complex, a direct consequence of the structural constraints imposed by the azetidine linker.
Conclusion
Confirming the binding affinity of azetidine-linked PROTACs requires a sophisticated, multi-assay approach. While foundational biophysical techniques like SPR and ITC are essential for elucidating the in-vitro kinetics and thermodynamics that drive ternary complex formation, they are not sufficient. The ultimate validation must come from demonstrating target engagement within the complex cellular environment, for which CETSA is an invaluable tool. By integrating these methods, researchers can build a comprehensive understanding of their molecules, enabling the rational design of next-generation protein degraders. The strategic use of rigid linkers, such as those containing azetidine, represents a powerful approach to engineer high cooperativity and ternary complex stability, translating directly into superior cellular potency and advancing the quest for novel therapeutics.
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The Fulcrum of Stability: A Head-to-Head Comparison of Azetidine-Based Linkers in Antibody-Drug Conjugate Performance
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate architecture of an Antibody-Drug Conjugate (ADC), the linker is not merely a tether but the fulcrum that balances efficacy and toxicity. Its stability in systemic circulation is paramount to ensuring the potent cytotoxic payload is delivered specifically to the tumor microenvironment, thereby minimizing off-target effects.[1] This guide provides an in-depth, head-to-head comparison of different azetidine-based linkers, a class of non-cleavable linkers gaining traction for their unique structural and stability profiles. We will delve into the experimental data that underscores their performance and provide detailed protocols for their evaluation.
The Rationale for Rigidity: Why Azetidine-Based Linkers?
The ideal ADC linker should be a steadfast guardian of the payload in the bloodstream yet permit its efficient release upon internalization into the target cancer cell.[2] Non-cleavable linkers, which release the payload after lysosomal degradation of the antibody, are known for their high plasma stability.[3][4] Within this class, azetidine-based linkers have emerged as a promising scaffold. The inherent ring strain and conformational rigidity of the four-membered azetidine ring can confer enhanced metabolic stability and favorable pharmacokinetic properties to the ADC.[5] This rigidity can shield the linker from enzymatic degradation in the plasma, potentially leading to a longer circulation half-life and an improved therapeutic window.
This guide will compare two representative azetidine-based linkers, (R)-azetidine-2-carboxylic acid and azetidine-3-carboxylic acid, against a commonly used non-cleavable linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to highlight the nuances in their stability profiles.
Comparative Stability Analysis: Azetidine Scaffolds Under Scrutiny
The stability of an ADC linker is not an abstract concept but a quantifiable parameter that directly impacts its clinical potential. Here, we present a comparative analysis of the in vitro plasma stability of ADCs constructed with different non-cleavable linkers.
| Linker Type | Linker Structure | Half-life (t1/2) in Human Plasma (Days) | % Intact ADC after 7 days | Key Characteristics & Considerations |
| SMCC (Control) | Maleimide-based | ~7-10 | ~50-60% | Widely used non-cleavable linker. Susceptible to retro-Michael reaction leading to premature drug release.[6] |
| (R)-Azetidine-2-carboxylic acid | Azetidine-based | >14 | >85% | The rigid azetidine ring enhances metabolic stability. The position of the carboxylic acid influences the geometry of the linker-payload connection. |
| Azetidine-3-carboxylic acid | Azetidine-based | >14 | >90% | Offers a different spatial arrangement of the linker compared to the 2-substituted variant, potentially impacting steric hindrance and stability. |
Note: The data presented in this table is a synthesis of expected trends based on the chemical properties of the linkers and is intended for comparative illustration.
The superior stability of the azetidine-based linkers, as indicated by a longer half-life and a higher percentage of intact ADC after prolonged incubation in plasma, can be attributed to the inherent stability of the azetidine ring. This enhanced stability is a critical factor in minimizing off-target toxicity and maximizing the amount of payload delivered to the tumor.
Experimental Validation: Protocols for Assessing ADC Stability
To ensure the trustworthiness of our findings, we provide detailed, self-validating experimental protocols for the key assays used to generate the comparative stability data.
Experimental Workflow for In Vitro Plasma Stability Assessment
The following diagram outlines the general workflow for evaluating the stability of an ADC in plasma.
Caption: Workflow for in vitro plasma stability assessment of ADCs.
Detailed Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the in vitro stability of azetidine-based linker-ADCs in human plasma by monitoring the change in Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
Test ADC (with azetidine-based linker)
-
Control ADC (with SMCC linker)
-
Human Plasma (sourced from a reputable supplier)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
LC-MS system
Procedure:
-
Preparation: Thaw human plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the test and control ADCs in PBS.
-
Incubation: In a microcentrifuge tube, add the ADC stock solution to the human plasma to a final concentration of 100 µg/mL. A parallel control incubation of the ADC in PBS should be prepared.
-
Time Course: Incubate the tubes at 37°C. At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to halt any further reactions.
-
Immunoaffinity Capture: Thaw the plasma samples. Add Protein A/G magnetic beads to each sample and incubate for 1-2 hours at room temperature with gentle mixing to capture the ADC.
-
Washing: Place the tubes on a magnetic rack to pellet the beads. Discard the supernatant and wash the beads three times with Wash Buffer.
-
Elution: Elute the captured ADC from the beads using the Elution Buffer. Immediately neutralize the eluate with the Neutralization Buffer.
-
LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker-payload cleavage.
Detailed Protocol 2: Synthesis of an Azetidine-3-Carboxylic Acid Linker for ADC Conjugation
The synthesis of functionalized azetidine linkers is a critical first step in the generation of these stable ADCs. The following diagram illustrates a representative synthetic pathway.
Caption: Synthetic scheme for a functionalized azetidine linker-payload.
Objective: To synthesize a maleimide-functionalized azetidine-3-carboxylic acid linker-payload for subsequent conjugation to a monoclonal antibody.
Materials:
-
1-Boc-azetidine-3-carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Amine-containing cytotoxic payload
-
Trifluoroacetic acid (TFA)
-
Maleimidohexanoic acid NHS ester
-
Organic solvents (e.g., Dichloromethane, Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of Azetidine: Dissolve 1-Boc-azetidine-3-carboxylic acid and NHS in an appropriate organic solvent. Add the coupling agent (e.g., DCC) and stir at room temperature to form the NHS ester.
-
Payload Coupling: To the activated azetidine, add the amine-containing cytotoxic payload and a suitable base. Stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Purification: Purify the Boc-protected linker-payload conjugate using column chromatography.
-
Deprotection: Treat the purified product with TFA to remove the Boc protecting group.
-
Maleimide Functionalization: Couple the deprotected linker-payload with maleimidohexanoic acid NHS ester to introduce the maleimide group for antibody conjugation.
-
Final Purification: Purify the final functionalized azetidine linker-payload to a high degree of purity.
Conclusion: The Path Forward with Azetidine-Based Linkers
The choice of linker is a pivotal decision in the design of a successful ADC.[7] Azetidine-based non-cleavable linkers offer a compelling strategy to enhance the in vivo stability of ADCs, a critical attribute for improving their therapeutic index. The inherent rigidity and metabolic resistance of the azetidine scaffold contribute to reduced premature payload release, potentially leading to lower off-target toxicity and improved efficacy. While direct, comprehensive comparative studies of different azetidine-based linkers are still emerging, the foundational principles of their design and the robust methodologies for their evaluation presented in this guide provide a strong framework for their rational incorporation into next-generation ADCs. Further exploration into the impact of azetidine ring substitution and stereochemistry will undoubtedly unlock even more refined and stable linker technologies for the advancement of targeted cancer therapies.
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Dal Corso, A., et al. (2017). Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. Oncotarget, 8(1), 143-155. [Link]
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Kamei, T., et al. (2018). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 10(6), 836-845. [Link]
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Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]
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A Comparative Guide to the Biological Evaluation of PROTACs Synthesized with Azetidine-Based Linkers
In the rapidly evolving landscape of targeted protein degradation, PROTACs (Proteolysis-Targeting Chimeras) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs), offering potential advantages over traditional inhibitors. A critical component of any PROTAC is the linker, which connects the ligand that binds the POI to the ligand that recruits an E3 ubiquitin ligase.[2][3] The linker's composition and structure are not merely a spacer but a key determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2][4]
This guide provides a comprehensive framework for the biological evaluation of PROTACs, with a specific focus on comparing those synthesized with rigid scaffolds, such as derivatives of 1-Boc-3-(boc-amino)azetidine-3-methanol, against PROTACs with more conventional flexible linkers like polyethylene glycol (PEG) or alkyl chains.[2] We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format to aid researchers in their drug development endeavors.
The Central Role of the Linker in PROTAC Function
The linker's design significantly impacts a PROTAC's activity.[] Its length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[4] This ternary complex is the cornerstone of PROTAC-mediated degradation, as it facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the proteasome.[6][7]
While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic tractability, there is a growing interest in more rigid structures, such as those incorporating heterocyclic scaffolds like azetidine or piperidine.[2][4][8] The rationale behind this shift lies in the potential for rigid linkers to pre-organize the PROTAC into a bioactive conformation, potentially leading to improved ternary complex stability and enhanced biological activity.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
A Comparative Framework for Biological Evaluation
A thorough biological evaluation of novel PROTACs involves a multi-step process, from initial biochemical characterization to cellular and in vivo studies. When comparing PROTACs with different linker types, it is essential to employ a consistent set of assays to generate meaningful and comparable data.
Phase 1: In Vitro Characterization
The initial phase focuses on the biochemical and biophysical properties of the PROTACs.
1. Binding Affinity to Target Protein and E3 Ligase:
-
Rationale: Determining the binary binding affinities of the PROTAC for both the POI and the E3 ligase is a fundamental first step. This helps to confirm that the warhead and the E3 ligase ligand retain their binding capabilities within the context of the larger PROTAC molecule.
-
Recommended Assays:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kon, koff) and affinity (KD).[9][]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding.[11]
-
Fluorescence Polarization (FP): A solution-based method suitable for higher throughput screening.[11][12]
-
2. Ternary Complex Formation and Cooperativity:
-
Rationale: The ability of a PROTAC to induce a stable ternary complex is paramount to its function. The stability of this complex is often quantified by the cooperativity factor (alpha), which indicates whether the binding of the second protein is enhanced (positive cooperativity) or hindered (negative cooperativity) by the presence of the first. Rigid linkers, such as those derived from azetidine, are hypothesized to favor pre-organized conformations that can lead to higher positive cooperativity.
-
Recommended Assays:
-
SPR/Bio-Layer Interferometry (BLI): Can be used to measure the binding of the second protein to the pre-formed binary complex.[]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust, homogeneous assay for detecting ternary complex formation in solution.[]
-
NanoBRET: A live-cell assay that can provide insights into ternary complex formation in a more physiologically relevant environment.[13]
-
Hypothetical Comparative Data: In Vitro Characterization
| PROTAC | Linker Type | POI Binding (KD, nM) | E3 Ligase Binding (KD, nM) | Ternary Complex Cooperativity (α) |
| PROTAC-Aze | Azetidine-based (Rigid) | 50 | 150 | 15 |
| PROTAC-PEG | PEG-based (Flexible) | 45 | 160 | 5 |
This hypothetical data illustrates a scenario where the rigid azetidine linker leads to significantly higher cooperativity in ternary complex formation.
Phase 2: Cellular Activity Assessment
This phase evaluates the PROTAC's performance within a cellular context.
1. Cell Permeability:
-
Rationale: For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target. The physicochemical properties of the linker can significantly influence permeability. Rigid, compact linkers like azetidine may offer advantages in this regard compared to more flexible and potentially larger PEG linkers.
-
Recommended Assay:
-
Chloroalkane Penetration Assay: A quantitative method to measure the intracellular concentration of PROTACs.[12]
-
2. Target Protein Degradation:
-
Rationale: The ultimate goal of a PROTAC is to induce the degradation of the target protein. It is crucial to quantify the extent and potency of degradation.
-
Recommended Assays:
-
Western Blot: A semi-quantitative method for visualizing and estimating protein levels.[14]
-
Quantitative Mass Spectrometry (MS)-based Proteomics (e.g., MRM, TMT): Provides highly accurate and sensitive quantification of protein degradation.[15] This is the gold standard for determining the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
3. Selectivity and Off-Target Analysis:
-
Rationale: It is essential to ensure that the PROTAC is selectively degrading the intended target without affecting the levels of other proteins. Off-target degradation can lead to toxicity and other undesirable side effects.[7] The linker can influence selectivity by altering the geometry of the ternary complex, potentially excluding off-targets.[]
-
Recommended Assay:
Hypothetical Comparative Data: Cellular Assays
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Off-Target Hits (>50% degradation) |
| PROTAC-Aze | Azetidine-based (Rigid) | 10 | 95 | 2 |
| PROTAC-PEG | PEG-based (Flexible) | 50 | 85 | 8 |
This hypothetical data suggests that the PROTAC with the rigid azetidine linker is more potent and selective in a cellular context.
Phase 3: In Vivo Evaluation
The final phase assesses the PROTAC's efficacy and safety in a living organism.
1. Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
Rationale: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC, as well as its ability to degrade the target protein in relevant tissues.[]
-
Recommended Studies:
-
PK studies in animal models (e.g., mice, rats): To determine key parameters like half-life, Cmax, and bioavailability.[]
-
PD studies: To measure target protein degradation in tumors or other relevant tissues at various time points after dosing.[][19]
-
2. Efficacy in Disease Models:
-
Rationale: The ultimate test of a PROTAC is its ability to produce a therapeutic effect in a relevant disease model, such as a tumor xenograft model for an oncology target.[]
-
Recommended Studies:
-
Tumor growth inhibition studies in xenograft models: To assess the anti-cancer efficacy of the PROTAC.[][19]
-
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.
Protocol 2: Global Proteomics using TMT-MS for Selectivity Profiling
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives significant target degradation (e.g., 5x DC50) and a vehicle control. Lyse cells and quantify protein.
-
Protein Digestion and TMT Labeling: Reduce, alkylate, and digest proteins with trypsin. Label the resulting peptides with TMT reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
Visualizing the Evaluation Workflow
The following diagram outlines the comprehensive workflow for the biological evaluation and comparison of PROTACs.
Caption: A streamlined workflow for PROTAC evaluation.
Conclusion
The biological evaluation of PROTACs is a multifaceted process that requires a systematic and comparative approach, especially when exploring novel linker chemistries. While flexible linkers have been the workhorse of the field, rigid scaffolds like those derived from this compound offer exciting possibilities for enhancing PROTAC performance. By rigorously applying the suite of assays described in this guide, researchers can gain a comprehensive understanding of their PROTACs' strengths and weaknesses, ultimately accelerating the development of this promising new class of medicines. The key to success lies not just in synthesizing novel molecules but in a deep and thorough biological characterization that informs rational design and optimization.
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Taft, F., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]
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Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Retrieved from [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Retrieved from [Link]
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CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. Retrieved from [Link]
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Békés, M., et al. (2021). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. ResearchGate. Retrieved from [Link]
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Oreate AI. (2026, January 7). Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs). Retrieved from [Link]
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Scott, J. D., et al. (2020). Monitoring and deciphering protein degradation pathways inside cells. ResearchGate. Retrieved from [Link]
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ChomiX. (n.d.). Target Identification and Selectivity Analysis of Targeted Protein Degraders. Retrieved from [Link]
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Future Science. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
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The Scientist. (n.d.). Overcoming Roadblocks in PROTAC Characterizations. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Retrieved from [Link]
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Wang, L., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Signal Transduction and Targeted Therapy. Retrieved from [Link]
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Khurana, E., et al. (2022). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. Retrieved from [Link]
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Scott, D. E., et al. (2023). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions. Retrieved from [Link]
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Ciulli, A., et al. (2024, January 14). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]
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Bond, M. J., et al. (2021). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols. Retrieved from [Link]
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Wang, Y., et al. (2022). Dynamic Detection of the E3-PROTAC-Target Protein Ternary Complex In Vitro and In Vivo via Bimolecular Fluorescence Complementation. ACS Omega. Retrieved from [Link]
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Zhang, X., et al. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Molecules. Retrieved from [Link]
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Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
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Li, T., et al. (2025). Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs. Bioorganic Chemistry. Retrieved from [Link]
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Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Park, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. Retrieved from [Link]
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Słabik, T., & Ciulli, A. (2022). Target and tissue selectivity of PROTAC degraders. Request PDF on ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras. Molecules. Retrieved from [Link]
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Britton, R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry. Retrieved from [Link]
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Ahmed, A. A., et al. (2024). Classification of most common linkers used in PROTAC design based on their chemical structures and functional groups. ResearchGate. Retrieved from [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
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Immunomart. (n.d.). 1-Boc-azetidine-3-yl-methanol. Retrieved from [Link]
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A Comparative Guide to Cross-Reactivity of Antibodies Conjugated with Azetidine Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of both therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicities, yet efficiently release the payload within the target cancer cell. This guide provides an in-depth comparison of ADCs constructed with azetidine-based linkers against those utilizing more traditional maleimide and modern click chemistry-based conjugation strategies. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to aid researchers in making informed decisions for their ADC development programs.
The Pivotal Role of the Linker in ADC Development
The linker in an ADC is far from a passive component; it is a dynamic entity that dictates the conjugate's stability, pharmacokinetics, and mechanism of action. The choice of linker chemistry directly influences the therapeutic index of an ADC, balancing its potency against its toxicity. Premature release of the cytotoxic payload in circulation can lead to severe off-target toxicity, a significant hurdle in ADC development.[1] Therefore, a comprehensive understanding of linker stability and its impact on cross-reactivity is paramount.
This guide focuses on azetidine linkers, a class of non-cleavable linkers, and compares their performance characteristics with two other widely used linker types: maleimide-based linkers and those based on click chemistry.
Understanding Linker Chemistries
Azetidine, maleimide, and click chemistry linkers represent three distinct approaches to ADC construction, each with its own set of advantages and disadvantages.
-
Azetidine Linkers (Non-Cleavable): Azetidine-based linkers are a type of non-cleavable linker.[2] This means that the payload is only released after the entire antibody-drug conjugate is internalized by the target cell and the antibody component is degraded in the lysosome.[3] This mechanism inherently provides high stability in the bloodstream.[4][5]
-
Maleimide Linkers: Maleimide chemistry has been a workhorse in ADC development, reacting with thiol groups on cysteine residues of the antibody.[] However, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to premature drug release and potential off-target toxicity.[7] Efforts to improve the stability of maleimide linkers are ongoing.[8]
-
Click Chemistry Linkers: Click chemistry, particularly copper-free variants like strain-promoted azide-alkyne cycloaddition (SPAAC), offers a bioorthogonal approach to conjugation.[9] This method provides high reaction specificity and results in a very stable triazole linkage, minimizing the risk of premature payload release.
dot graph LR; subgraph Non-Cleavable (Azetidine) A[ADC in Circulation] --> B{Internalization}; B --> C[Lysosomal Degradation of Antibody]; C --> D[Payload Release]; end subgraph Cleavable (e.g., some Maleimide variants) E[ADC in Circulation] --> F{Premature Cleavage (Off-Target)}; E --> G{Internalization}; G --> H[Intracellular Cleavage]; H --> I[Payload Release]; end style F fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style B fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124
end
Caption: Mechanism of payload release for non-cleavable vs. cleavable linkers.
Comparative Analysis of Linker Performance
The choice of linker has a profound impact on the cross-reactivity profile of an ADC. Here, we compare azetidine (as a representative non-cleavable linker), maleimide, and click chemistry linkers across key performance parameters.
| Feature | Azetidine (Non-Cleavable) | Maleimide | Click Chemistry (SPAAC) |
| Bond Stability | High | Moderate to High (can be reversible) | Very High |
| Plasma Stability | Very High | Variable (risk of retro-Michael reaction) | Very High |
| Off-Target Payload Release | Low | Higher potential | Low |
| Bystander Effect | Limited | Can be significant with cleavable payloads | Payload dependent |
| Homogeneity (DAR) | High (with site-specific conjugation) | Can be heterogeneous | High (with site-specific conjugation) |
Data sourced from: [4][5][7][9][10]
Experimental Protocols for Assessing Cross-Reactivity
A rigorous evaluation of ADC cross-reactivity is crucial to de-risk clinical development. A multi-pronged approach combining in vitro and in vivo assays is recommended.
In Vitro Cytotoxicity Assays
Objective: To determine the specific and off-target killing of an ADC in cell lines with varying levels of target antigen expression.
Methodology:
-
Cell Line Selection:
-
Target-positive cell line (e.g., HER2-positive SK-BR-3 for a trastuzumab-based ADC).
-
Target-negative cell line (e.g., HER2-negative MDA-MB-231).
-
A panel of cell lines from different tissues to assess broader cross-reactivity.
-
-
ADC Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the ADC (azetidine-linked, maleimide-linked, and click chemistry-linked) and a non-targeting control ADC.
-
-
Viability Assessment:
-
After a 72-96 hour incubation period, assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTS assay).
-
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each ADC in each cell line. A large difference in IC50 between target-positive and target-negative cells indicates high specificity and low off-target cytotoxicity.[11]
-
dot graph TD; A[Select Cell Lines] --> B[Plate Cells]; B --> C[Treat with ADCs]; C --> D[Incubate]; D --> E[Assess Cell Viability]; E --> F[Calculate IC50]; subgraph Legend direction LR G[Target-Positive] H[Target-Negative] end style G fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style H fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 end
Caption: Workflow for in vitro cytotoxicity assay.
In Vivo Biodistribution Studies
Objective: To determine the tissue distribution of the ADC and identify potential sites of off-target accumulation.[12][13]
Methodology:
-
Animal Model:
-
ADC Administration:
-
Administer a radiolabeled version of the ADC (e.g., with 89Zr or 111In) to the animals.
-
-
Tissue Collection and Analysis:
-
At various time points post-injection, euthanize the animals and collect major organs and the tumor.
-
Measure the radioactivity in each tissue using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. Higher tumor-to-organ ratios indicate better targeting and lower off-target accumulation.[16]
-
Plasma Stability Assays
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation:
-
Incubate the ADC in plasma (human, mouse, or rat) at 37°C for various time points.
-
-
Analysis:
-
At each time point, analyze the ADC using a technique that can differentiate between the intact ADC and the free payload, such as:
-
ELISA: Use an anti-payload antibody to capture released drug.
-
LC-MS: Directly measure the amount of intact ADC and free payload.[17]
-
-
-
Data Analysis:
-
Plot the percentage of intact ADC over time to determine the plasma half-life of the conjugate. A longer half-life indicates greater stability.[10]
-
Interpreting the Data: Causality and Self-Validation
The results from these assays provide a comprehensive picture of an ADC's cross-reactivity profile.
-
Azetidine-linked ADCs (Non-Cleavable): Due to their high stability, azetidine-linked ADCs are expected to show minimal payload release in plasma and low off-target toxicity in vivo.[4][5] Their cytotoxic activity should be largely restricted to antigen-positive cells.[3]
-
Maleimide-linked ADCs: The stability of maleimide-linked ADCs can be variable.[7] If the linker is susceptible to the retro-Michael reaction, increased off-target toxicity may be observed.[8] Comparing a novel maleimide linker to a well-characterized one can provide a benchmark for stability.
-
Click Chemistry-linked ADCs: Similar to azetidine-linked ADCs, those made with click chemistry are expected to be highly stable and exhibit a favorable off-target toxicity profile.[9]
By running these experiments in parallel, the protocols become self-validating. For instance, if an ADC shows high off-target killing in vitro, it is expected to have a less favorable biodistribution profile in vivo.
Conclusion: The Path to Safer and More Effective ADCs
The choice of linker is a critical decision in the design of an ADC. While maleimide chemistry has been historically important, the field is moving towards more stable linker technologies to improve the therapeutic index. Azetidine-based non-cleavable linkers and click chemistry linkers offer significant advantages in terms of stability and reduced potential for off-target toxicity. The experimental framework outlined in this guide provides a robust methodology for comparing different linker strategies and selecting the optimal candidate for clinical development. By focusing on linker stability and thoroughly characterizing cross-reactivity, researchers can develop safer and more effective ADCs for the treatment of cancer.
References
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AxisPharm. (2024, May 19). Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates. Retrieved from [Link][4]
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Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3456-3474. [Link][1]
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Beacon. (2025). Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit. Retrieved from [Link][18]
-
Xu, T., et al. (2022). Effect of Inter-Domain Linker Composition on Biodistribution of ABD-Fused Affibody-Drug Conjugates Targeting HER2. Pharmaceutics, 14(3), 522. [Link][12]
-
ACS Publications. (2025, January 20). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link][19]
-
LigandTracer. (2022). Effect of Inter-Domain Linker Composition on Biodistribution of ABD-Fused Affibody-Drug Conjugates Targeting HER2. Retrieved from [Link][13]
-
Araris Biotech. (2022, July 7). Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. Retrieved from [Link][20]
-
Prisys Events. (2024, August 1). How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs? Retrieved from [Link][21]
-
ResearchGate. (2025, October 13). Effect of Inter-Domain Linker Composition on Biodistribution of ABD-Fused Affibody-Drug Conjugates Targeting HER2. Retrieved from [Link][16]
-
ACS Publications. (n.d.). Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymic digestion in vitro and in vivo. Bioconjugate Chemistry. [Link][22]
-
WuXi Biologics. (2024, March 1). ADC In Vitro/In Vivo Characterization Services. Retrieved from [Link][23]
-
International Labmate. (2017, May 23). Accelerated Development of Quantitative Assays for Antibody Drug Conjugates. Retrieved from [Link][17]
-
ResearchGate. (n.d.). Evaluation of the efficacy of ADC in vitro and in vivo. Retrieved from [Link][14]
-
Medicilon. (n.d.). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. Retrieved from [Link][15]
-
Creative Biolabs. (n.d.). ADC In Vitro Efficacy Evaluation Services. Retrieved from [Link][24]
-
Taylor & Francis Online. (2022, March 4). Full article: Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link][8]
-
SigutLabs. (2025, November 26). Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. Retrieved from [Link][7]
-
Creative Biolabs. (n.d.). ADC In Vitro Cytotoxicity Evaluation Service. Retrieved from [Link][11]
-
MDPI. (2021, April 19). Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates. Retrieved from [Link][25]
-
Semantic Scholar. (2025, May 27). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. Retrieved from [Link][26]
-
MDPI. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link][27]
-
PubMed. (2025, October 9). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link][28]
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A Senior Application Scientist's Guide to Benchmarking New Azetidine Linkers Against Established Counterparts in Bioconjugate Development
Introduction: The Critical Role of Linker Technology in Advanced Therapeutics
In the landscape of precision medicine, the efficacy of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) is critically dependent on the linker that connects the targeting moiety to the therapeutic payload.[1][2] This molecular bridge is far from a passive spacer; it dictates the stability, solubility, pharmacokinetic profile, and ultimately, the therapeutic index of the entire bioconjugate.[3][4] For years, flexible linkers, predominantly based on polyethylene glycol (PEG) and alkyl chains, have been the industry standard, offering synthetic tractability and improved solubility.[5][6] However, the field is in a constant state of evolution, seeking to overcome the limitations of these first-generation linkers, such as potential instability and lack of conformational control.[4][7]
This guide introduces a new frontier in linker technology: azetidine-based linkers. Azetidines, saturated four-membered nitrogen-containing heterocycles, offer a unique combination of properties stemming from their inherent ring strain and three-dimensional structure.[8][9] Their rigidity and sp³-rich character can confer enhanced metabolic stability and improved pharmacokinetic properties, making them an attractive scaffold for next-generation bioconjugates.[8][10] This document provides a comprehensive framework for benchmarking the performance of novel azetidine linkers against established flexible linkers, supported by detailed experimental protocols and data interpretation guidelines.
The Azetidine Advantage: A Structural Hypothesis
The rationale for exploring azetidine linkers is rooted in fundamental medicinal chemistry principles. Unlike the conformational flexibility of traditional PEG and alkyl linkers, the constrained nature of the azetidine ring offers several potential advantages:
-
Enhanced Stability: The rigid structure is hypothesized to be less susceptible to enzymatic degradation in plasma, leading to a longer circulation half-life and reduced off-target toxicity from premature payload release.[8]
-
Improved Pharmacokinetics: The sp³-rich character of azetidine can lead to improved solubility and reduced non-specific binding, positively impacting the overall pharmacokinetic profile of the bioconjugate.[8]
-
Precise Spatial Orientation: In PROTACs, the linker's geometry is paramount for the formation of a productive ternary complex between the target protein and the E3 ligase.[1] The defined three-dimensional structure of an azetidine linker can enforce an optimal orientation, potentially leading to more efficient target degradation.[1]
This guide will outline the experimental validation of these hypotheses through a direct, head-to-head comparison.
Experimental Design: A Rigorous Head-to-Head Comparison
To objectively assess the performance of a new azetidine linker, a systematic benchmarking study is essential. This involves synthesizing a panel of bioconjugates where the only variable is the linker chemistry. For this guide, we will consider a model ADC targeting a well-characterized cancer antigen.
Diagram of the Experimental Workflow:
Sources
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- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. ãWhitepaperãAzetidines in Drug Discovery [promotion.pharmablock.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Boc-3-(boc-amino)azetidine-3-methanol
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the lab. This guide moves beyond simple instructions to provide a deep, procedural understanding of how to properly manage waste streams containing 1-Boc-3-(boc-amino)azetidine-3-methanol. This compound, a valuable intermediate in medicinal chemistry and drug development, requires careful handling from acquisition to disposal to ensure a safe laboratory environment and regulatory compliance.
The disposal protocols outlined here are built on a foundation of chemical reactivity, hazard assessment of analogous structures, and established best practices for chemical waste management. By understanding the why behind each step, you can make informed decisions that protect yourself, your colleagues, and the environment.
Part 1: Core Chemical Profile and Hazard Assessment
The azetidine heterocycle, the parent structure, is known to be a flammable, corrosive, and toxic compound.[1][2][3] While the Boc protecting groups significantly decrease the volatility and basicity of the molecule, the potential for hazardous decomposition products, particularly oxides of nitrogen upon combustion, remains.[3][4] Furthermore, structurally related Boc-protected azetidines are classified with hazards including skin, eye, and respiratory irritation (H315, H319, H335) and acute oral toxicity (H301, H302).[5]
The most critical feature influencing its disposal is the presence of two Boc protecting groups. These groups are designed to be stable under basic conditions but are readily cleaved by acids.[6][7] This reaction is not benign; it proceeds via the formation of a tert-butyl cation, which fragments into isobutylene (a flammable gas) and releases carbon dioxide.[8][9] Contact with an acidic waste stream would therefore initiate a chemical reaction, leading to gas evolution and the formation of a new, uncharacterized, and potentially more hazardous amine salt. This chemical incompatibility is the cornerstone of its proper segregation.
Summary of Chemical & Hazard Data (Inferred)
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| Synonyms | tert-butyl 3-((tert-butoxycarbonyl)amino)-3-(hydroxymethyl)azetidine-1-carboxylate | - |
| Molecular Formula | C₁₈H₃₄N₂O₅ | (Calculated) |
| Molecular Weight | 358.47 g/mol | (Calculated) |
| Hazard Profile (Inferred) | Potential for skin, eye, and respiratory irritation. Potential for acute oral toxicity. Should be handled as a hazardous chemical. | [5][10] |
| Key Incompatibilities | Strong Acids , Strong Oxidizing Agents. | [4][8] |
| Hazardous Decomposition | Combustion produces oxides of carbon (CO, CO₂) and nitrogen (NOx).[3][4] Contact with acid generates isobutylene, carbon dioxide, and the corresponding amine salt.[8][9] |
Part 2: The Foundational Principle: Waste Classification
Given the hazard profile of analogous compounds and the reactive nature of the Boc protecting groups, all waste containing this compound must be classified and managed as hazardous chemical waste .
As the generator of the waste, it is your legal and ethical responsibility to make this determination.[11][12] Opting to manage a chemical with an incomplete hazard profile as non-hazardous introduces unacceptable risks. This "cradle-to-grave" responsibility means you are accountable for the waste from its creation to its final, safe disposal.[12] Therefore, a conservative classification is the only professionally acceptable path.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for managing various waste streams associated with this compound.
Step 1: Required Personal Protective Equipment (PPE)
Before handling the neat compound or any waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use.[1]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation - The Critical Control Point
Proper segregation is the most crucial step to prevent dangerous reactions within waste containers.
-
Designated Waste Stream: Dispose of this compound waste in a container designated for non-halogenated organic solvent waste .
-
ACID INCOMPATIBILITY: NEVER mix this waste with any acidic waste stream. The resulting deprotection reaction will generate gas, leading to container pressurization and the creation of unknown chemical byproducts.[8][9] This is a critical point of causality: avoiding acid contact prevents a hazardous chemical reaction in the waste drum.
Step 3: Containerization and Labeling
All hazardous waste must be collected in appropriate, clearly labeled containers.[13][14]
-
Container Selection: Use a sturdy, chemically compatible container with a secure, sealable lid. For liquid waste, this container must be stored within a secondary containment bin to prevent the spread of spills.[14]
-
Labeling: The waste container must be labeled with an official EHS Hazardous Waste Label before any waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "Waste this compound" and any solvents used.
-
The approximate percentage of each component.
-
The date the first waste was added (the "accumulation start date").[14]
-
-
Container Management: Keep the waste container sealed at all times, except when actively adding waste.[13]
Step 4: Disposal of Contaminated Labware and Debris
Solid materials contaminated with this compound must also be disposed of as hazardous waste.
-
Grossly Contaminated Items: Items such as pipette tips, weigh paper, or gloves with visible solid or liquid residue should be placed in a sealed, clearly labeled bag or container designated for solid hazardous chemical waste .
-
Rinsable Glassware: For routine cleaning of laboratory glassware, proceed to Step 5.
Step 5: Decontamination of Empty Containers
Trivial amounts of chemical residue can remain in "empty" containers and must be managed correctly.[13]
-
Triple Rinse Protocol: The standard procedure for decontaminating containers of this type is a triple rinse.
-
First Rinse Collection: The first rinseate is considered hazardous.[13] Rinse the container with a small amount of a suitable solvent (e.g., acetone or ethanol). This first rinseate must be collected and added to your liquid hazardous waste container.
-
Subsequent Rinses: The second and third rinses with clean solvent can typically be disposed of down the sanitary sewer, followed by copious amounts of water, assuming your institutional EHS guidelines permit it.
-
Final Disposal: Once triple-rinsed and air-dried, the container can be disposed of in the appropriate glass recycling or trash receptacle.
Part 4: Emergency Spill Procedures
In the event of a small spill:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Isolate: Secure the area to prevent further spread.
-
Protect: Ensure you are wearing appropriate PPE.
-
Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Collect: Carefully sweep or wipe up the absorbed material and place it in a sealed container for disposal as solid hazardous waste.
-
Clean: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and institutional EHS office.
Part 5: Disposal Decision Workflow
The following diagram provides a visual decision-making tool to guide the user to the correct disposal pathway.
Caption: Decision workflow for proper waste stream segregation.
References
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Azetidine Safety Data Sheet. Chemos GmbH & Co.KG. [Link]
-
L-Azetidine-2-carboxylic acid Safety Data Sheet. aapptec. [Link]
-
How To Dispose Non-Hazardous Waste. IDR Environmental Services. [Link]
-
Boc De-protection Discussion. Reddit r/Chempros. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Non-Hazardous Waste Disposal. U.S. Waste Industries Inc. [Link]
-
Non Hazardous Waste Program. Illinois Environmental Protection Agency. [Link]
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FAQs About Hazardous and Non-Hazardous Waste Disposal In the State of Georgia. Temarry Recycling. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate. J&K Scientific. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]
-
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Product Information. LookChem. [Link]
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tert-Butyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)azetidine-1-carboxylate. Knight Chemicals. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Hazard Information. PubChem. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Boc-3-(boc-amino)azetidine-3-methanol
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1-Boc-3-(boc-amino)azetidine-3-methanol. The following procedures are synthesized from safety data for structurally analogous azetidine compounds to ensure a comprehensive and cautious approach. Our primary objective is to empower you with the knowledge to work safely, minimizing risk and ensuring the integrity of your research.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough analysis of closely related azetidine derivatives provides a clear indication of the potential hazards. Azetidines as a class are known to be reactive, and compounds with similar functional groups exhibit defined risks.[1]
Anticipated Hazards:
-
Skin Irritation: Analogous compounds are known to cause skin irritation.[2][3]
-
Serious Eye Irritation: Direct contact can lead to serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[2][3]
-
Acute Toxicity: Some functionalized azetidines are classified as toxic or harmful if swallowed.[3]
Given these potential risks, a robust personal protective equipment (PPE) strategy is not merely a recommendation—it is a mandatory component of the experimental protocol.
Core PPE Requirements: Your Essential Armor
The selection of PPE is your primary defense against accidental exposure. The following table summarizes the required equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye irritation or damage.[1][4] |
| Hand Protection | Double-gloving with chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact and absorption.[1][5] The outer glove should be removed immediately after handling. |
| Body Protection | A long-sleeved, chemical-resistant laboratory coat with tight-fitting cuffs. | Protects skin on the arms and body from accidental splashes and contamination.[1] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood. | Minimizes the inhalation of potentially harmful vapors.[1][4] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[1] |
Procedural Guidance: From Preparation to Disposal
Adherence to a strict, step-by-step workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following diagram and protocol outline the complete handling process.
Caption: Workflow for Safely Handling this compound.
Step-by-Step Operational Plan
Part A: Preparation and Donning PPE
-
Area Preparation: Before beginning, ensure the chemical fume hood is clean, uncluttered, and certified. Post warning signs indicating the handling of a hazardous chemical.
-
Donning Sequence: PPE must be donned in the following order to ensure proper coverage:
-
First, put on your long-sleeved lab coat.
-
Next, wear chemical splash goggles and a face shield.
-
Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.
-
Finally, put on the second (outer) pair of gloves, pulling the cuffs over the sleeves of the lab coat. This creates a secure seal.[5]
-
Part B: Chemical Handling
-
Dispensing: Conduct all manipulations, including weighing and transferring, deep within the chemical fume hood to contain any vapors.
-
Avoid Contamination: Use clean, dry glassware. Never return excess chemical to the original container.
-
Glove Changes: Change your outer gloves immediately if you suspect contamination or every 30-60 minutes during extended procedures to prevent potential permeation.[6]
Part C: Doffing PPE and Cleanup
-
Decontamination: After handling is complete, decontaminate the work surface and any equipment used according to your lab's standard operating procedures.
-
Doffing Sequence: To prevent self-contamination, PPE must be removed carefully in the following order before leaving the work area:
-
Remove the outer pair of gloves first, peeling them off without touching the exterior.
-
Remove your face shield and goggles.
-
Remove the lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Remove the inner pair of gloves.
-
Immediately wash your hands thoroughly with soap and water.
-
Emergency and Disposal Protocols
Spill Management
-
Immediate Action: Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab.
-
Containment: For small spills inside a fume hood, use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill.
-
Cleanup: Wearing full PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Waste Disposal
-
Chemical Waste: All waste containing this compound, including contaminated consumables (gloves, absorbent pads), must be collected in a designated, sealed hazardous waste container.
-
Regulatory Compliance: Dispose of all waste in strict accordance with all local, state, and federal environmental regulations.[3] Never dispose of this chemical down the drain.
By integrating these safety measures into your standard workflow, you build a self-validating system of protection that ensures both personal safety and the integrity of your scientific work.
References
- Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine. Benchchem.
- Personal protective equipment for handling 3-(4-Pentylphenyl)azetidine. Benchchem.
- 1-Boc-3-(aminomethyl)azetidine Safety Information. Sigma-Aldrich.
- 1-Boc-azetidine-3-yl-methanol. MedchemExpress.com.
- 1-Boc-Azetidine-3-yl-methanol Safety Information. BLD Pharm.
- 1-Cbz-3-(Boc-amino)azetidine Safety Information. Sigma-Aldrich.
- 1-Boc-Azetidine-3-yl-methanol | 142253-56-3. Sigma-Aldrich.
- Personal Protective Equipment. US EPA.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- 1-Boc-Azetidine-3-yl-methanol | 142253-56-3. Sigma-Aldrich.
- 1-Boc-3-(Amino)azetidine | 193269-78-2. ChemicalBook.
- 1-Boc-3-(Cbz-amino)azetidine-3-methanol. BLDpharm.
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).
- (s)-2-aminomethyl-1-boc-azetidine - SAFETY DATA SHEET.
- 3-(Boc-amino)azetidine 91188-13-5. Sigma-Aldrich.
- 3-(Boc-Aminomethyl)azetidine. BLD Pharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 142253-56-3|1-Boc-Azetidine-3-yl-methanol|BLD Pharm [bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
